molecular formula C12H16N3O3PS2 B1666443 Azinphos-ethyl CAS No. 2642-71-9

Azinphos-ethyl

カタログ番号: B1666443
CAS番号: 2642-71-9
分子量: 345.4 g/mol
InChIキー: RQVGAIADHNPSME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Azinphos-ethyl is classified under the organophosphorus family of insecticides.>This compound appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998)>This compound is an organothiophosphate insecticide and an organic thiophosphate. It has a role as an acaricide, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an agrochemical. It derives from a hydride of a 1,2,3-benzotriazine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(diethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3
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InChI Key

RQVGAIADHNPSME-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1
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Molecular Formula

C12H16N3O3PS2
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DSSTOX Substance ID

DTXSID5037498
Record name Azinphos-ethyl
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Molecular Weight

345.4 g/mol
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Physical Description

Azinphos-ethyl appears as colorless crystals. Used as a non-systemic insecticide with good ovicidal properties and long persistence. Used on cotton, citrus, vegetables, potatoes, tobacco, rice, and cereals to control caterpillars, beetles, aphids, spiders and many other insects. Not registered for use in the U.S. (EPA, 1998), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
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Boiling Point

232 °F at 0.001 mmHg (EPA, 1998), BP: 111 °C at 0.001 mm Hg
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Solubility

SOL IN ORG SOLVENTS EXCEPT PETROLEUM ETHER AND ALIPHATIC HYDROCARBONS, At 20 °C: n-hexane, 2-5 g/L; isopropanol, 20-50 g/L; dichloromethane, >1,000 g/L; toluene, >1,000 g/L, Soluble in 2-propanol., In water, 10.5 mg/L at 20 °C
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Density

1.284 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.284 c/cu cm at 20 °C
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Vapor Pressure

2.2e-07 mmHg at 68 °F (EPA, 1998), 0.0000024 [mmHg], 0.32 mPa /2.4X10-6 mm Hg/ at 20 °C
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Color/Form

Colorless needles, Needles

CAS No.

2642-71-9
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Melting Point

127 °F (EPA, 1998), 53 °C
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Foundational & Exploratory

Azinphos-ethyl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azinphos-ethyl: Chemical Structure and Properties

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It functions as a non-systemic, contact, and stomach poison with ovicidal properties, primarily used to control chewing and sucking pests on a variety of agricultural crops.[1][2] Like other organothiophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects and mammals.[1][2][3] Due to its high toxicity, its use has been restricted in many regions.[3][4] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, toxicology, and analytical methodologies for its detection.

Chemical Identity and Structure

This compound is chemically identified as an organothiophosphate derived from a 1,2,3-benzotriazine.[3] Its structure consists of a benzotriazinone moiety linked via a methyl group to a phosphorodithioate functional group.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name O,O-Diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[4][5]
CAS Number 2642-71-9[4][5][6]
Molecular Formula C₁₂H₁₆N₃O₃PS₂[1][4][6]
Molecular Weight 345.38 g/mol [1][6][7]
Canonical SMILES CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1[1][3][4]
InChI Key RQVGAIADHNPSME-UHFFFAOYSA-N[3][5][7]

| Synonyms | Ethyl Gusathion, Gusathion A, Bayer 16259, Cotnion-ethyl[3][8][9][10] |

cluster_0 This compound Simplified Structure benzotriazinone Benzotriazinone Moiety methyl_bridge S-Methyl Bridge benzotriazinone->methyl_bridge phosphorodithioate O,O-diethyl phosphorodithioate Group methyl_bridge->phosphorodithioate

Figure 1: Simplified block diagram of this compound's core chemical moieties.

Physicochemical Properties

This compound exists as colorless crystals at room temperature.[3] It is characterized by low aqueous solubility and is relatively volatile.[1] It is thermo-stable but is readily hydrolyzed by alkali, while being relatively stable in acidic conditions.[3]

Table 2: Physicochemical Data for this compound

Property Value Reference(s)
Physical State Colorless crystals [3]
Melting Point 53 °C (127 °F) [4][8]
Boiling Point 111 °C at 0.001 mmHg [11]
Vapor Pressure 2.2 x 10⁻⁷ mmHg at 20°C (68°F) [8]
Water Solubility Low, nearly insoluble [1][8]
Log P (Octanol/Water) 3.40 [12]

| Henry's Law Constant | 9.9 x 10⁻⁸ atm·m³/mol (estimated) |[3] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses.[1][3] By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to excessive and prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems, resulting in the signs and symptoms of organophosphate poisoning.[8][13]

cluster_pathway Mechanism of this compound Neurotoxicity cluster_synapse AE This compound AChE Acetylcholinesterase (AChE) AE->AChE Inhibits Breakdown Choline + Acetate AChE->Breakdown Produces Accumulation ACh Accumulation AChE->Accumulation Leads to ACh Acetylcholine (ACh) Synapse Synaptic Cleft Receptors Cholinergic Receptors Synapse->AChE Normally Hydrolyzed by Synapse->Receptors Binds to Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxic Effects Overstimulation->Toxicity

Figure 2: Signaling pathway of this compound's inhibition of acetylcholinesterase.

Toxicological Profile

This compound is classified as highly hazardous (Class IB) by the World Health Organization.[4] It is highly toxic to mammals by all routes of exposure, including ingestion, inhalation, and dermal contact.[1][14] Acute exposure can lead to symptoms characteristic of cholinergic crisis, such as headache, dizziness, muscle spasms, excessive salivation, and in severe cases, respiratory paralysis and death.[8]

Table 3: Acute Toxicity Data for this compound

Species Route LD₅₀ / LC₅₀ Value Reference(s)
Rat Oral 17.5 mg/kg [4]
Rat Dermal ~250 - 500 mg/kg [3][14]

| Rat | Inhalation | 0.15 mg/L air / 4 hr (LC₅₀) |[3] |

Environmental Fate

This compound has low mobility in soil and is not expected to leach into groundwater.[1] It can be moderately persistent in soil environments. In water, it is expected to adsorb to suspended solids and sediment.[3] The primary degradation process in aquatic systems is photodegradation, with hydrolysis being more significant in alkaline waters.[3][13] It is highly toxic to birds, fish, and aquatic invertebrates.[1]

Experimental Protocols: Analytical Detection

The detection and quantification of this compound residues in environmental and biological samples are typically performed using chromatographic techniques.

General Sample Preparation

A generalized protocol for the analysis of this compound in a solid matrix (e.g., crops, soil) involves solvent extraction, followed by a clean-up step to remove interfering co-extractives, and finally, instrumental analysis.

  • Extraction : The sample is homogenized and extracted with an organic solvent such as acetone or chloroform.[11]

  • Clean-up : The crude extract is purified to remove lipids, pigments, and other matrix components. This is often achieved using solid-phase extraction (SPE) or column chromatography.[11] For some methods, a liquid-liquid partition may be used.

  • Concentration : The purified extract is concentrated to a small volume, often by rotary evaporation, before analysis.

Instrumental Analysis

Gas Chromatography (GC) : GC, often coupled with a mass spectrometer (GC-MS) or a phosphorus-specific detector (NPD or FPD), is a common method for this compound analysis.[11][15]

  • Column : A nonpolar or semi-polar capillary column (e.g., DB-5ms).

  • Injector : Splitless or pulsed splitless injection at ~250°C.

  • Oven Program : A temperature gradient is used, for example, starting at 70°C and ramping up to 280°C.

  • Carrier Gas : Helium or Hydrogen.

  • Detection : Mass spectrometry in selected ion monitoring (SIM) mode for high sensitivity and specificity.[15]

High-Performance Liquid Chromatography (HPLC) : HPLC is also suitable, particularly for samples that are not amenable to GC without derivatization.[16]

  • Column : A mixed-mode column (e.g., Obelisc R) or a standard reversed-phase C18 column.[16]

  • Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 3.0).[16]

  • Flow Rate : Typically 0.5 - 1.0 mL/min.

  • Detection : UV detection at 250 nm or, for higher sensitivity, tandem mass spectrometry (LC-MS/MS).[16]

cluster_workflow General Analytical Workflow for this compound Sample Sample Collection (e.g., soil, fruit, water) Extraction Solvent Extraction (e.g., Acetone, Chloroform) Sample->Extraction Cleanup Extract Clean-up (e.g., SPE, Column Chromatography) Extraction->Cleanup Concentration Concentration (e.g., Rotary Evaporation) Cleanup->Concentration Analysis Instrumental Analysis Concentration->Analysis GC GC-MS / GC-NPD Analysis->GC HPLC HPLC-UV / LC-MS/MS Analysis->HPLC Data Data Processing & Quantification GC->Data HPLC->Data

Figure 3: A typical experimental workflow for the analysis of this compound residues.

References

Azinphos-ethyl's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of azinphos-ethyl, an organophosphate insecticide, as an inhibitor of acetylcholinesterase (AChE). The document provides a comprehensive overview of its biochemical interaction with the enzyme, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Acetylcholinesterase and the Impact of Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process is essential for terminating nerve impulses at cholinergic synapses, ensuring proper nerve function. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function, which can lead to paralysis and death.

This compound is an organophosphate pesticide that exerts its toxic effects primarily through the inhibition of AChE. Like many organophosphates, this compound itself is a weak inhibitor of AChE. It undergoes metabolic activation in the target organism to its oxygen analog, or "oxon," which is a much more potent inhibitor. This bioactivation is a key aspect of its mechanism of action.

Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibition of AChE by the active oxon metabolite of this compound is an irreversible process that occurs in two main steps:

  • Formation of a Reversible Michaelis Complex: The inhibitor first binds reversibly to the active site of the AChE enzyme, forming a temporary enzyme-inhibitor complex. This binding is governed by the affinity of the inhibitor for the active site.

  • Irreversible Phosphorylation: Following the initial binding, a covalent bond is formed between the phosphorus atom of the inhibitor and the serine hydroxyl group in the active site of AChE. This phosphorylation step is effectively irreversible and renders the enzyme non-functional.

The general scheme for this inhibition can be represented as:

E + I ⇌ E·I → E-P + L

Where:

  • E is the acetylcholinesterase enzyme

  • I is the this compound oxon inhibitor

  • E·I is the reversible enzyme-inhibitor complex

  • E-P is the irreversibly phosphorylated enzyme

  • L is the leaving group

Quantitative Data on this compound's Inhibition of Acetylcholinesterase

The potency of an AChE inhibitor is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the phosphorylation rate constant (kp). Due to the requirement for metabolic activation, in vitro assays that include a metabolic system (e.g., liver microsomes) are crucial for accurately assessing the inhibitory potential of this compound.

ParameterValueSpecies/SystemComments
IC50 0.25 µMHuman recombinant AChE with liver microsomesThis value reflects the concentration of this compound required to inhibit 50% of AChE activity after metabolic activation to its oxon form.
Docking Score -10.4978 kcal/molHuman AChEThis theoretical value indicates a strong binding affinity of this compound to the active site of the enzyme in computational models.
Inhibition Constant (Ki) Not available in the searched literature-This parameter, representing the dissociation constant of the initial enzyme-inhibitor complex, has not been specifically reported for this compound in the reviewed literature. A detailed protocol for its determination is provided in Section 4.
Phosphorylation Rate Constant (kp) Not available in the searched literature-This constant, which quantifies the rate of the irreversible phosphorylation step, has not been specifically reported for this compound in the reviewed literature. A detailed protocol for its determination is provided in Section 4.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the inhibitory activity of this compound against acetylcholinesterase.

In Vitro Metabolic Activation of this compound and Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This protocol describes how to determine the IC50 value of this compound by incorporating a metabolic activation step.

Materials:

  • This compound solution of known concentrations

  • Human recombinant acetylcholinesterase (AChE)

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Metabolic Activation:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

    • Add a specific concentration of this compound to the reaction mixture.

    • Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for the metabolic conversion of this compound to its oxon metabolite.

    • Prepare a control sample without this compound and a blank sample without AChE.

  • Acetylcholinesterase Inhibition:

    • Following the metabolic activation step, add a known concentration of human recombinant AChE to the reaction mixture.

    • Incubate the mixture for a specific period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Enzyme Activity Measurement (Ellman's Assay):

    • Transfer the reaction mixtures to the wells of a 96-well microplate.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI substrate to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki) and Phosphorylation Rate Constant (kp)

This protocol outlines the kinetic analysis required to determine the individual kinetic constants for an organophosphate inhibitor.

Materials:

  • Metabolically activated this compound (oxon form) at various concentrations

  • Purified acetylcholinesterase

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer with a temperature-controlled cuvette holder

  • DTNB solution

  • ATCI solution

Procedure:

  • Progressive Inhibition Measurement:

    • Pre-incubate the AChE solution in the phosphate buffer at a constant temperature (e.g., 25°C).

    • Add a specific concentration of the this compound oxon to the enzyme solution and start a timer.

    • At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the substrate (ATCI) and DTNB.

    • Immediately measure the residual enzyme activity by monitoring the change in absorbance at 412 nm.

    • Repeat this process for several different concentrations of the inhibitor.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent first-order rate constant (k_obs).

    • The relationship between k_obs and the inhibitor concentration ([I]) can be described by the following equation: k_obs = k_p / (1 + K_i / [I])

    • To determine Ki and kp, plot 1/k_obs against 1/[I] (a double reciprocal plot). The y-intercept of this plot will be 1/kp, and the x-intercept will be -1/Ki.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR Acetylcholine Receptor ACh->AChR binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Azinphos This compound (Oxon) Azinphos->AChE irreversibly inhibits Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response activates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Azinphos_prep Prepare this compound stock solutions Metabolic_Activation Metabolic Activation: Incubate this compound with liver microsomes and NADPH Azinphos_prep->Metabolic_Activation Reagent_prep Prepare Assay Reagents (AChE, Microsomes, NADPH, DTNB, ATCI) Reagent_prep->Metabolic_Activation AChE_Inhibition AChE Inhibition: Add AChE to the mixture Metabolic_Activation->AChE_Inhibition Enzyme_Assay Enzyme Activity Measurement: Add DTNB and ATCI, measure absorbance at 412 nm AChE_Inhibition->Enzyme_Assay Calc_Rate Calculate Reaction Rates Enzyme_Assay->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 from dose-response curve Plot_Data->Determine_IC50

An In-Depth Technical Guide to the Synthesis of O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate (Azinphos-ethyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate, an organophosphate insecticide commonly known as Azinphos-ethyl. This document details the multi-step chemical process, including the preparation of key intermediates: 1,2,3-benzotriazin-4(3H)-one and O,O-diethyl phosphorodithioate. Each stage of the synthesis is presented with detailed experimental protocols, quantitative data, and safety considerations. The logical flow of the synthesis and experimental setups are illustrated using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding for researchers and professionals in the field of chemical synthesis and drug development.

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] Its synthesis involves a multi-step chemical process that begins with the formation of a benzotriazine derivative, which is subsequently reacted with a phosphorodithioate intermediate.[1] This guide will systematically break down the synthesis into four primary stages:

  • Synthesis of 1,2,3-Benzotriazin-4(3H)-one: Formation of the core heterocyclic structure.

  • N-Chloromethylation of 1,2,3-Benzotriazin-4(3H)-one: Introduction of a reactive chloromethyl group.

  • Preparation of O,O-diethyl phosphorodithioate Salt: Synthesis of the phosphorus-containing nucleophile.

  • Condensation Reaction: The final coupling of the two key intermediates to yield this compound.

Synthesis Pathway Overview

The overall synthesis pathway for this compound is depicted in the following diagram:

Synthesis_Pathway A Anthranilamide B 1,2,3-Benzotriazin-4(3H)-one A->B NaNO2, HCl C 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one B->C Paraformaldehyde, Thionyl Chloride G This compound C->G Condensation with F D Phosphorus Pentasulfide + Ethanol E O,O-diethyl phosphorodithioic acid D->E Reaction F Sodium O,O-diethyl phosphorodithioate E->F NaOH

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-one

This step involves the diazotization of anthranilamide followed by intramolecular cyclization.

Experimental Protocol:

A suspension of anthranilamide in aqueous hydrochloric acid is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is stirred for a period to ensure complete reaction, followed by warming to induce cyclization. The product, 1,2,3-benzotriazin-4(3H)-one, precipitates from the solution and is collected by filtration, washed with cold water, and dried.

Reagent/ParameterMolar Ratio/Value
Anthranilamide1.0 eq
Concentrated HCl2.5 eq
Sodium Nitrite1.05 eq
Temperature0-5°C
Reaction Time1-2 hours
Typical Yield 85-95%
Step 2: N-Chloromethylation of 1,2,3-Benzotriazin-4(3H)-one

This intermediate is synthesized by the reaction of 1,2,3-benzotriazin-4(3H)-one with paraformaldehyde and a chlorinating agent, typically thionyl chloride.

Experimental Protocol:

1,2,3-Benzotriazin-4(3H)-one and paraformaldehyde are suspended in a suitable solvent such as benzene or toluene. The mixture is heated, and thionyl chloride is added dropwise. The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure. The crude product is then purified by recrystallization. A similar procedure for the chloromethylation of 1-hydroxymethylbenzotriazole involves dropwise addition of thionyl chloride to a slurry of the starting material in an ice bath, followed by heating to 40°C and then 65°C for one hour. After removal of excess thionyl chloride, methanol is added to quench any remaining reagent, and the product is isolated by filtration.

Reagent/ParameterMolar Ratio/Value
1,2,3-Benzotriazin-4(3H)-one1.0 eq
Paraformaldehyde1.2 eq
Thionyl Chloride1.5 eq
TemperatureReflux
Reaction Time2-4 hours
Typical Yield 75-85%
Step 3: Preparation of Sodium O,O-diethyl phosphorodithioate

This nucleophile is prepared in a two-step process starting from phosphorus pentasulfide and ethanol.

Experimental Protocol:

Phosphorus pentasulfide is added portion-wise to cooled absolute ethanol with vigorous stirring. The reaction is exothermic and should be controlled to maintain a moderate temperature. Hydrogen sulfide gas is evolved during this process and should be trapped appropriately. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete formation of O,O-diethyl phosphorodithioic acid. The resulting acidic solution is then carefully neutralized with a solution of sodium hydroxide to a pH of 7-8, yielding the sodium salt of O,O-diethyl phosphorodithioate in an aqueous solution.

Reagent/ParameterMolar Ratio/Value
Phosphorus Pentasulfide1.0 eq
Absolute Ethanol4.0 eq
Sodium Hydroxideto pH 7-8
Temperature30-40°C
Reaction Time2-3 hours
Typical Yield High (used in situ)
Step 4: Synthesis of this compound

The final step is the condensation of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one with sodium O,O-diethyl phosphorodithioate.

Experimental Protocol:

An aqueous solution of sodium O,O-diethyl phosphorodithioate is added to a solution of 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one in a suitable organic solvent, such as ethanol or acetone. The two-phase mixture is stirred vigorously at a slightly elevated temperature. The progress of the reaction can be monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield crude this compound, which can be further purified by recrystallization from a suitable solvent system like ethanol-water.

Reagent/ParameterMolar Ratio/Value
3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one1.0 eq
Sodium O,O-diethyl phosphorodithioate1.1 eq
Temperature40-50°C
Reaction Time3-5 hours
Typical Yield 70-80%

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key reaction types in this synthesis.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Suspend Anthranilamide in HCl(aq) B Cool to 0-5°C A->B D Dropwise addition of NaNO2 solution B->D C Prepare NaNO2 solution C->D E Stir at 0-5°C D->E F Warm to induce cyclization E->F G Filter precipitate F->G H Wash with cold water G->H I Dry product H->I

Figure 2: Workflow for the diazotization and cyclization step.

Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Chloromethyl intermediate in organic solvent C Combine solutions A->C B Prepare aqueous solution of Phosphorodithioate salt B->C D Stir vigorously at 40-50°C C->D E Monitor by TLC D->E F Separate organic layer E->F G Wash with water and brine F->G H Dry over Na2SO4 G->H I Evaporate solvent H->I J Recrystallize product I->J

Figure 3: Workflow for the final condensation reaction.

Safety Considerations

  • Toxicity: this compound is a highly toxic compound. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reagents: Thionyl chloride is corrosive and reacts violently with water. Phosphorus pentasulfide is flammable and releases toxic hydrogen sulfide gas upon contact with water or acids. Sodium nitrite is an oxidizing agent. Handle all reagents with care and according to their safety data sheets (SDS).

  • Byproducts: The synthesis generates hazardous byproducts, including hydrogen sulfide and hydrochloric acid fumes. Ensure proper trapping and disposal procedures are in place.

Conclusion

The synthesis of this compound is a well-established multi-step process that requires careful control of reaction conditions. This guide provides a detailed framework for its preparation, from readily available starting materials to the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of organophosphorus compounds for agrochemical or pharmaceutical applications. The visual workflows aim to enhance the practical understanding of the synthetic procedures. Adherence to strict safety protocols is paramount when undertaking this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Azinphos-ethyl (CAS: 2642-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Azinphos-ethyl, an organophosphate insecticide. The information is curated to support research, development, and safety assessments related to this compound. All quantitative data is presented in structured tables, and where applicable, detailed experimental protocols based on internationally recognized guidelines are provided.

Chemical Identity and Structure

This compound is a non-systemic insecticide and acaricide with contact and stomach action.[1] Its chemical identity is well-established through various nomenclature systems.

IdentifierValue
Chemical Name O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate[2]
CAS Number 2642-71-9[3][4][5]
Molecular Formula C₁₂H₁₆N₃O₃PS₂[1][4][5][6]
Molecular Weight 345.38 g/mol [3][4][6][7]
Canonical SMILES CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1[1][6]
InChIKey RQVGAIADHNPSME-UHFFFAOYSA-N[1][5]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. These parameters are critical for understanding its environmental fate, transport, and biological interactions.

Table 2.1: General Physical Properties

PropertyValueTemperature (°C)Pressure
Physical State Colorless crystals/needles[7][8]AmbientAmbient
Melting Point 50 °C[1][4]50N/A
45-47 °C[3]45-47N/A
53 °C[6][9]53N/A
Boiling Point 111 °C[1][3][9]1110.001 mmHg[7][8]
147 °C[4]147N/A
Density/Specific Gravity 1.284 g/cm³[7]20 (68°F)N/A
1.43 g/cm³[3]N/AN/A
Vapor Pressure 0.32 mPa[1]20N/A
2.2 x 10⁻⁷ mmHg[7]20 (68°F)N/A
3.2 x 10⁻⁴ Pa[3]20N/A

Table 2.2: Solubility and Partitioning Behavior

PropertyValueTemperature (°C)pH
Water Solubility 4.5 mg/L[3]20N/A
Low/Slightly soluble[1][3][9]N/AN/A
Octanol-Water Partition Coefficient (Log P) 3.18[10]207
3.40[11]N/AN/A

Experimental Protocols

The determination of physicochemical properties for regulatory and research purposes follows standardized methodologies. Below are summaries of the protocols relevant to the data presented.

3.1. Melting Point Determination (OECD 102 / Capillary Method)

The melting point is determined by heating a small, powdered sample of the organic compound in a capillary tube.[8][11] The tube is attached to a thermometer and heated in a controlled liquid bath or a metal block apparatus.[8][11] The temperature is recorded at the first sign of melting and when the last solid crystal liquefies, providing a melting range.[8][11] A narrow melting range is indicative of a pure substance.[8][11]

3.2. Boiling Point Determination (OECD 103)

This guideline describes several methods for determining the boiling point of a substance that is chemically stable at temperatures below its boiling point.[9][12][13][14] Methods include the ebulliometer, dynamic method, and distillation method.[9][12][13] The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[9][12][13][14]

3.3. Vapor Pressure Determination (OECD 104)

OECD Guideline 104 outlines various methods for vapor pressure measurement, applicable to different pressure ranges.[2][15][16] The static method involves measuring the equilibrium vapor pressure of the substance in a closed system at a constant temperature.[10] The effusion method (e.g., Knudsen cell or vapor pressure balance) measures the rate of escape of vapor through a small orifice in a vacuum.[2][16] The gas saturation method involves passing a stream of inert gas over the substance and measuring the amount of vapor transported.[2][16]

3.4. Water Solubility Determination (OECD 105)

This guideline provides two primary methods: the column elution method for substances with solubility below 10⁻² g/L and the flask method for those above this threshold.[3][17][18]

  • Flask Method : An excess of the substance is agitated in water at a specific temperature until equilibrium is reached.[19] The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid, typically by centrifugation or filtration.[19]

  • Column Elution Method : A column is packed with an inert carrier material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.[18]

3.5. Octanol-Water Partition Coefficient (Log P) Determination (OECD 107)

The Shake Flask Method is the traditional approach for determining the octanol-water partition coefficient (Pow).[1][20][21][22][23] Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the test substance is added to the two-phase system, which is then shaken until equilibrium is achieved.[1][23] The phases are separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.[20][23] This method is suitable for substances with log Pow values between -2 and 4.[1][20][22]

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

G Physicochemical Property Determination Workflow cluster_start Initial Assessment cluster_methods Experimental Determination (OECD Guidelines) cluster_data Data Analysis & Reporting Start This compound Sample Purity Purity Analysis (e.g., HPLC, GC) Start->Purity Verify Purity MP Melting Point (OECD 102) Purity->MP Proceed with Pure Sample BP Boiling Point (OECD 103) Purity->BP Proceed with Pure Sample VP Vapor Pressure (OECD 104) Purity->VP Proceed with Pure Sample WS Water Solubility (OECD 105) Purity->WS Proceed with Pure Sample LogP Log P (OECD 107) Purity->LogP Proceed with Pure Sample Analysis Data Compilation & Analysis MP->Analysis BP->Analysis VP->Analysis WS->Analysis LogP->Analysis Report Technical Guide / Whitepaper Analysis->Report

Caption: Experimental workflow for determining physicochemical properties.

G This compound Synthesis Pathway cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_product Final Product R1 O,O-diethyl phosphorodithioate Reaction Chemical Reaction R1->Reaction R2 Substituted benzotriazinylmethyl halide R2->Reaction Product This compound (O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate) Reaction->Product

Caption: Logical relationship in the synthesis of this compound.

G Mechanism of Action: Acetylcholinesterase Inhibition Azinphos This compound AChE Acetylcholinesterase (AChE) Azinphos->AChE Inhibits Products Choline + Acetic Acid AChE->Products Hydrolyzes Accumulation ACh Accumulation AChE->Accumulation Blockage leads to ACh Acetylcholine (ACh) ACh->AChE Substrate Synapse Synaptic Cleft Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Signaling pathway of this compound's neurotoxicity.

References

Environmental Fate and Degradation of Azinphos-ethyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate insecticide Azinphos-ethyl in the soil environment. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary degradation pathways and experimental workflows. Due to its structural similarity, data for the analogue Azinphos-methyl is included for comparative purposes where specific data for this compound is limited.

Environmental Fate and Mobility in Soil

The persistence and mobility of this compound in soil are governed by a combination of biotic and abiotic processes, including microbial degradation, chemical hydrolysis, photolysis, and sorption to soil particles. This compound is characterized as being moderately persistent in soil systems.[1] Its potential for mobility is considered moderate, based on its soil organic carbon-water partitioning coefficient (Koc).[2]

Quantitative Soil Fate Data

The following tables summarize the key coefficients and degradation half-lives that determine the behavior of this compound in soil.

Table 1: Soil Fate Properties of this compound

Parameter Value Condition Interpretation Source
Soil Sorption Coefficient (Koc) ~170 mL/g Estimated Moderate Mobility [2]
Aerobic Soil Metabolism (DT₅₀) 50 days Typical laboratory Moderately Persistent [1]
Hydrolysis Half-life 173 days pH 6.1 Stable in slightly acidic conditions [2]

| Hydrolysis Half-life | 13 days | pH 7, 20°C | Faster degradation in neutral water |[1] |

For context, the more extensively studied analogue, Azinphos-methyl, exhibits the following dissipation characteristics in soil.

Table 2: Soil Dissipation Data for the Analogue Azinphos-methyl

Parameter Value (days) Condition Source
Aerobic Soil Half-life 21 Non-sterile soil [3]
Anaerobic Soil Half-life 68 Non-sterile soil [3]
Field Dissipation Half-life 5 Sandy loam [3]

| Sterile Soil Half-life | 355 | Indicates microbial role in degradation |[3] |

Degradation Pathway in Soil

This compound degrades in the soil through multiple pathways, including hydrolysis of the phosphate ester linkage, oxidation of the P=S bond to the more toxic P=O oxon analogue, and cleavage of the P-S-C bond. Microbial action plays a significant role in the cleavage of the 1,2,3-benzotriazinone ring structure.[3]

Identified metabolites for this compound in soil under both aerobic and anaerobic conditions include desethyl this compound, sulfonmethylbenzazimid, bis(benzazimidmethyl)ether, methylthiomethylsulfoxide, and methylthiomethylsulfone.[2] The degradation pathway for the closely related Azinphos-methyl suggests that key intermediates include the oxon, various benzazimide derivatives, and ultimately, cleavage products like anthranilic acid.

Azinphos_Ethyl_Degradation_Pathway Azinphos_ethyl This compound Oxon This compound Oxon (P=O analogue) Azinphos_ethyl->Oxon Oxidation Desethyl Desethyl this compound Azinphos_ethyl->Desethyl Hydrolysis Benzotriazine_moiety 3-(mercaptomethyl)- 1,2,3-benzotriazin-4(3H)-one Azinphos_ethyl->Benzotriazine_moiety Hydrolysis (P-S-C Cleavage) Further_Degradation Further Degradation Products (e.g., Anthranilic Acid, Sulfoxides, Sulfones) Oxon->Further_Degradation Hydrolysis Desethyl->Further_Degradation Metabolism Benzotriazine_moiety->Further_Degradation Microbial Action CO2 Mineralization (CO₂) Further_Degradation->CO2 Microbial Action

Proposed degradation pathway of this compound in soil.

Experimental Protocols

The determination of the environmental fate parameters for pesticides like this compound follows standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This laboratory study is designed to determine the rate and pathway of degradation in soil under controlled aerobic and/or anaerobic conditions.[4][5]

  • Objective: To determine the degradation rate (DT₅₀) of the parent compound and identify the rates of formation and decline of major transformation products.

  • Principle: The test substance, typically ¹⁴C-radiolabelled, is applied to fresh soil samples.[5] The samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period generally not exceeding 120 days.[4] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) after an initial aerobic phase.

  • Methodology:

    • Soil Selection: At least two different soil types are typically used, characterized by their texture, pH, organic carbon content, and microbial biomass.

    • Application: The test substance is applied to the soil surface at a rate corresponding to the maximum recommended agricultural application rate.[5]

    • Incubation: Samples are incubated in specialized flasks (e.g., biometers) or flow-through systems that allow for the trapping of evolved ¹⁴CO₂ and other volatile products.[5]

    • Sampling: Duplicate flasks are removed at predefined intervals.

    • Extraction and Analysis: Soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are separated, identified, and quantified, typically using High-Performance Liquid Chromatography (HPLC) with radiometric detection, and confirmed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Mass Balance: A mass balance is calculated at each sampling interval, accounting for the parent substance, extractable metabolites, non-extractable (bound) residues, and mineralized ¹⁴CO₂.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This study measures the extent to which a chemical partitions between soil and water, providing the Kd (soil-water distribution coefficient) and Koc (organic carbon-normalized adsorption coefficient).[6][7]

  • Objective: To quantify the sorption potential of this compound to various soil types, which is critical for assessing its mobility and potential to leach.

  • Principle: An aqueous solution of the test substance is equilibrated with a soil sample of known mass. The concentration of the substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.[7]

  • Methodology:

    • Soil Selection: A minimum of five different soil types are used, covering a range of organic carbon content, pH, and texture.[6]

    • Preliminary Tests: Tier 1 tests establish the optimal soil-to-solution ratio, equilibration time, and stability of the test substance.[6]

    • Equilibration: A known volume of an aqueous solution of the test substance (often ¹⁴C-labelled) is added to a known mass of soil in a centrifuge tube. The tubes are agitated (shaken) in the dark at a constant temperature until equilibrium is reached.

    • Phase Separation: The solid and liquid phases are separated by centrifugation.

    • Analysis: The concentration of the test substance in the supernatant (aqueous phase) is determined using an appropriate analytical method (e.g., Liquid Scintillation Counting for ¹⁴C-labelled material, or LC-MS/MS for non-labelled).

    • Calculation: The amount of substance adsorbed to the soil is calculated. The Kd and Koc values are then derived from these measurements. A desorption phase can also be included by replacing the supernatant with a fresh solution and re-equilibrating.

Terrestrial Field Dissipation Study (US EPA 835.6100 / NAFTA Guidance)

This study determines the rate of dissipation under real-world agricultural conditions, integrating all relevant dissipation processes (degradation, leaching, runoff, volatilization).[8][9]

  • Objective: To determine the persistence (DT₅₀) of the parent compound and major metabolites under actual use conditions and to assess the potential for leaching through the soil profile.

  • Principle: The pesticide is applied to a bare-ground or cropped field plot using typical agricultural practices. Soil cores are collected at various depths and time intervals post-application and analyzed for residues.[8]

  • Methodology:

    • Site Selection: Test sites are chosen to be representative of the intended use areas. Soil is characterized to a depth of at least 90-100 cm.[8]

    • Plot Design: Replicated plots are established. Control plots (untreated) are included for background analysis.

    • Application: The pesticide is applied at the maximum recommended rate using calibrated field equipment.[9]

    • Soil Sampling: Soil cores are collected from treated plots at regular intervals (e.g., day 0, 1, 3, 7, 14, 30, 60, 90, 180, 365). Cores are sectioned into depth increments (e.g., 0-15 cm, 15-30 cm, 30-60 cm, etc.) to assess leaching.[8]

    • Sample Handling: Soil samples are immediately frozen and kept frozen until analysis to prevent further degradation.

    • Residue Analysis: Samples are extracted and analyzed for the parent compound and significant metabolites using a validated analytical method, such as LC-MS/MS or Gas Chromatography (GC).

    • Data Analysis: The concentration of residues over time is used to calculate dissipation rates (DT₅₀ and DT₉₀) for the topsoil layer using appropriate kinetic models.

Field_Dissipation_Workflow A Site Selection & Characterization B Test Plot Establishment (Treated & Control) A->B C Pesticide Application B->C D Soil Core Sampling (Multiple Depths & Timepoints) C->D E Sample Sectioning & Homogenization D->E F Sample Storage (Frozen) E->F G Residue Extraction & Cleanup F->G H Instrumental Analysis (e.g., LC-MS/MS) G->H I Data Processing & Kinetic Modeling H->I J Determine Dissipation Half-Life (DT₅₀) & Assess Leaching I->J

Typical workflow for a terrestrial field dissipation study.

References

Azinphos-ethyl's Aquatic Menace: A Technical Examination of its Toxicity and Ecological Impact

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-ethyl, an organophosphate insecticide, poses a significant threat to aquatic ecosystems due to its high toxicity to a wide range of non-target organisms. This technical guide synthesizes available data on its aquatic toxicity, details the experimental protocols for its assessment, and illustrates the physiological impacts and experimental workflows through detailed diagrams.

Executive Summary

This compound is a non-systemic insecticide and acaricide that functions by inhibiting the enzyme acetylcholinesterase (AChE), leading to neurotoxicity in target and non-target organisms alike.[1][2] Its presence in aquatic environments, even at low concentrations, can have devastating effects on fish, invertebrates, and other aquatic life. This document provides a comprehensive overview of its aquatic toxicity, summarizing key lethal and sublethal concentration data, outlining standardized testing methodologies, and visualizing its mechanism of action and the workflow for its toxicological assessment. The data presented underscores the high-risk nature of this compound to aquatic ecosystems.

Aquatic Toxicity of this compound and Azinphos-methyl

This compound and its closely related counterpart, azinphos-methyl, exhibit high acute toxicity to aquatic organisms. The following tables summarize the lethal concentration (LC50) and effective concentration (EC50) values for various species. LC50 represents the concentration of a chemical that is lethal to 50% of the test organisms within a specified time, while EC50 is the concentration that causes a defined effect in 50% of the test population. Due to the limited availability of data for this compound, data for azinphos-methyl is also included to provide a broader understanding of the toxicity of this chemical class.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesEndpointExposure DurationConcentration (µg/L)
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours80
Daphnia magna (Water Flea)EC5048 hours0.2

Source: Data compiled from publicly available ecotoxicology databases.

Table 2: Acute Toxicity of Azinphos-methyl to Freshwater Fish

SpeciesEndpointExposure DurationConcentration (µg/L)
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours3
Pimephales promelas (Fathead Minnow)LC5096 hours268 (geometric mean)
Esox lucius (Northern Pike)LC5096 hours0.36
Carassius auratus (Goldfish)LC5096 hours4270
Odontesthes hatcheriLC5096 hours7
Jenynsia multidentataLC5096 hours30

Source: Data compiled from various scientific studies and environmental reports.

Table 3: Acute Toxicity of Azinphos-methyl to Freshwater Invertebrates

SpeciesEndpointExposure DurationConcentration (µg/L)
Daphnia magna (Water Flea)LC5048 hours0.1 - 7.5
Asellus brevicaudatusLC5048-96 hours21 - 56
Procambarus sp. (Crayfish)LC5048-96 hours21 - 56
Xanthocnemis zelandica (Damselfly)LC5048 hours31.0 - 33.6
Austrolestes colensonis (Damselfly)LC5048 hours88

Source: Data compiled from various scientific studies and environmental reports.

Experimental Protocols

The following sections describe standardized methodologies for assessing the aquatic toxicity of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other recommended species.[1] Fish should be healthy and from a laboratory culture.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone) and then diluted with test water to the desired nominal concentrations. A control group (test water only) and a solvent control group (test water with the highest solvent concentration used) are included.

  • Test Conditions:

    • System: Static, semi-static, or flow-through. A semi-static system with daily renewal of the test solutions is often preferred for pesticides to maintain stable concentrations.

    • Temperature: Maintained at a constant, species-appropriate level (e.g., 12-15°C for rainbow trout).[2]

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Loading Rate: The biomass of fish per volume of test water should not be excessive to avoid depletion of dissolved oxygen. For static and semi-static tests, the loading rate should not exceed 0.8 g/L.[2]

  • Procedure:

    • A range-finding test is conducted to determine the approximate range of lethal concentrations.

    • For the definitive test, at least five concentrations in a geometric series are used, plus controls.

    • A minimum of seven fish per concentration are exposed in replicate test chambers.

    • Mortality and any sublethal effects (e.g., abnormal swimming, lethargy) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 values and their 95% confidence intervals are calculated for each observation period using appropriate statistical methods, such as probit analysis.

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% (EC50) of Daphnia magna over a 48-hour period.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Substance Preparation: Similar to the fish acute toxicity test, a stock solution is prepared and diluted to the desired concentrations.

  • Test Conditions:

    • System: Static.

    • Temperature: 20 ± 1°C.

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 3 mg/L.

  • Procedure:

    • A range-finding test is performed to determine the appropriate concentration range.

    • For the definitive test, at least five concentrations are used with a minimum of 20 daphnids per concentration, divided into at least four replicates.

    • Immobilization (daphnids are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 values and their 95% confidence intervals are calculated for each observation period.

Acetylcholinesterase (AChE) Activity Assay

This biochemical assay measures the inhibition of AChE, the primary mechanism of action for organophosphate pesticides.

  • Sample Preparation: Brain or muscle tissue from exposed and control organisms is dissected and homogenized in a cold phosphate buffer. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.

  • Assay Principle (Ellman's Method):

    • The supernatant (containing AChE) is incubated with the substrate acetylthiocholine.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

  • Procedure:

    • The assay is typically performed in a 96-well microplate for high-throughput analysis.

    • Aliquots of the tissue supernatant are added to the wells.

    • DTNB and acetylthiocholine are added to initiate the reaction.

    • The absorbance is read at regular intervals to determine the reaction rate.

  • Data Analysis: AChE activity is expressed as units per milligram of protein. The percentage of inhibition in exposed organisms is calculated relative to the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's toxicity and its assessment.

cluster_0 This compound Exposure cluster_1 Physiological Impact This compound This compound Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) Inhibition Acetylcholine (ACh) Accumulation Acetylcholine (ACh) Accumulation Acetylcholinesterase (AChE)->Acetylcholine (ACh) Accumulation Leads to Continuous Nerve Stimulation Continuous Nerve Stimulation Acetylcholine (ACh) Accumulation->Continuous Nerve Stimulation Causes Neurotoxicity Neurotoxicity Continuous Nerve Stimulation->Neurotoxicity Results in

Mechanism of this compound Neurotoxicity

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis A Test Organism Acclimation C Exposure of Organisms (e.g., 96-hour for fish) A->C B Preparation of Test Solutions (this compound Concentrations) B->C D Observation of Mortality and Sublethal Effects C->D E Biochemical Assays (e.g., AChE activity) C->E F Statistical Analysis (LC50/EC50 Calculation) D->F G Interpretation of Results and Risk Assessment E->G F->G

Aquatic Toxicity Testing Workflow

This compound Contamination This compound Contamination Aquatic Environment Aquatic Environment This compound Contamination->Aquatic Environment Non-Target Organisms Non-Target Organisms Aquatic Environment->Non-Target Organisms Direct Toxicity Direct Toxicity Non-Target Organisms->Direct Toxicity Experience Indirect Effects Indirect Effects Non-Target Organisms->Indirect Effects Lead to Population Decline Population Decline Direct Toxicity->Population Decline Food Web Alteration Food Web Alteration Indirect Effects->Food Web Alteration Loss of Biodiversity Loss of Biodiversity Indirect Effects->Loss of Biodiversity Ecosystem Disruption Ecosystem Disruption Population Decline->Ecosystem Disruption Food Web Alteration->Ecosystem Disruption Loss of Biodiversity->Ecosystem Disruption

Ecological Impact of this compound

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the high aquatic toxicity of this compound. Its potent inhibition of acetylcholinesterase leads to severe neurotoxic effects in a diverse array of non-target aquatic organisms, often at concentrations in the low microgram per liter range. The standardized experimental protocols outlined provide a robust framework for assessing the risks posed by this and other organophosphate insecticides. The significant ecological threat posed by this compound underscores the importance of stringent regulatory oversight and the development of safer alternatives to mitigate its impact on aquatic ecosystems.

References

Metabolic Pathways of Azinphos-ethyl in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azinphos-ethyl, a broad-spectrum organophosphate insecticide, undergoes extensive metabolic transformation in mammalian systems. This process is critical for its detoxification and elimination from the body. The primary metabolic pathways involve oxidative desulfuration, hydrolysis, and conjugation reactions, occurring predominantly in the liver. This guide provides a comprehensive overview of the metabolic fate of this compound, detailing the enzymatic processes, resulting metabolites, and relevant toxicological data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound, chemically known as O,O-diethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate, has been utilized for the control of various insect pests.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] The metabolism of this compound in mammals is a crucial determinant of its toxicity and duration of action. Understanding these metabolic pathways is essential for assessing its risk to non-target organisms and for the development of potential antidotes.

Absorption, Distribution, and Excretion

Following oral or intravenous administration in rats, this compound is almost completely absorbed from the gastrointestinal tract.[2] The absorbed compound is distributed to various tissues, with the highest concentrations found in the blood, liver, and kidneys.[3] Elimination is relatively rapid, with the majority of the administered dose excreted within 48 hours.[4]

Table 1: Excretion of this compound in Rats (48 hours post-administration)

Route of AdministrationDose% Excreted in Urine% Excreted in FecesReference
Intravenous0.1 mg/kg bw59%31%[2]
Intravenous2 mg/kg bw66%26%[2]
Oral0.1 mg/kg bw57%34%[2]
Oral2 mg/kg bw62%30%[2]

Table 2: Tissue Distribution of this compound Residues in Rats (48 hours after 2 mg/kg oral dose)

TissueResidue Concentration (µg/g)Reference
Blood0.2 - 0.3[3]
Liver0.15 - 0.2[3]
Kidneys0.15 - 0.2[3]
Lungs0.15 - 0.2[3]

Metabolic Pathways

The biotransformation of this compound in mammals proceeds through two primary phases of metabolism. Phase I reactions involve oxidation and hydrolysis, while Phase II reactions involve the conjugation of metabolites with endogenous molecules to facilitate their excretion.

Phase I Metabolism

3.1.1. Oxidative Desulfuration:

The initial and most critical metabolic step is the oxidative desulfuration of the phosphorodithioate group (P=S) to its corresponding oxygen analog (P=O), known as this compound oxon. This reaction is catalyzed by cytochrome P450 monooxygenases, primarily in the liver. The oxon metabolite is a significantly more potent inhibitor of acetylcholinesterase than the parent compound and is responsible for the acute toxicity of this compound.[2]

3.1.2. Hydrolysis:

This compound and its oxon metabolite can undergo hydrolysis at two primary sites: the P-S-CH2 bond and the P-O-ethyl ester linkages. This hydrolysis is mediated by esterases, such as A-esterases (paraoxonases) and carboxylesterases, which are abundant in the liver and plasma.[2] Hydrolysis leads to the formation of several less toxic metabolites, including:

  • Diethyl dithiophosphoric acid and Diethyl thiophosphoric acid: Formed by the cleavage of the P-S-CH2 bond from this compound and its oxon, respectively.

  • Monodesethyl-azinphos-ethyl: Resulting from the cleavage of one of the P-O-ethyl ester bonds.

  • Benzazimide: The benzotriazine moiety of the molecule, which is released upon hydrolysis of the P-S-CH2 bond.[4]

Phase II Metabolism

The metabolites generated during Phase I, particularly those with reactive functional groups, can undergo conjugation with endogenous molecules like glutathione (GSH). This process, catalyzed by glutathione S-transferases (GSTs), further increases the water solubility of the metabolites, facilitating their renal excretion.

Diagram of the Metabolic Pathways of this compound:

Azinphos_Ethyl_Metabolism Azinphos_ethyl This compound (P=S) Oxon This compound Oxon (P=O) Azinphos_ethyl->Oxon Oxidative Desulfuration (Cytochrome P450) Hydrolysis_Products_PS Diethyl dithiophosphoric acid + Benzazimide Azinphos_ethyl->Hydrolysis_Products_PS Hydrolysis (Esterases) Monodesethyl Monodesethyl-azinphos-ethyl Azinphos_ethyl->Monodesethyl De-ethylation (Esterases) Hydrolysis_Products_PO Diethyl thiophosphoric acid + Benzazimide Oxon->Hydrolysis_Products_PO Hydrolysis (Esterases) Conjugates Glutathione Conjugates Hydrolysis_Products_PS->Conjugates Conjugation (GSTs) Hydrolysis_Products_PO->Conjugates Conjugation (GSTs) Monodesethyl->Conjugates Conjugation (GSTs)

Caption: Metabolic pathways of this compound in mammalian systems.

Toxicological Data

The acute toxicity of this compound varies depending on the route of administration. The oral LD50 in rats is in the range of 12-20.5 mg/kg body weight.[3] Chronic exposure to low levels of this compound can lead to sustained inhibition of cholinesterase activity.

Table 3: Acute Toxicity of this compound in Rats

Route of AdministrationLD50 (mg/kg bw)Reference
Oral12.0 - 20.5[3]
Intraperitoneal7.5 - 9.2 (Male), 4.4 (Female)[3]
Dermal75 - 280[3]

Table 4: No-Effect Levels (NOEL) from Feeding Studies

SpeciesStudy DurationNOELEffect Observed at Higher DosesReference
Rat90 days2 mg/kg in dietErythrocyte cholinesterase depression[2]
Dog12 weeks0.25 ppm in dietSerum cholinesterase inhibition[2]

Experimental Protocols

In Vivo Metabolism Study in Rats

A representative protocol for an in vivo metabolism study, based on methodologies for similar compounds, would involve the following steps:

  • Animals: Male Sprague-Dawley rats, weighing 200-250g.

  • Dosing: Administration of a single oral or intravenous dose of radiolabeled (e.g., ¹⁴C) this compound. A typical oral dose would be around 2 mg/kg body weight, dissolved in a suitable vehicle like corn oil.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) using metabolic cages. Blood samples are drawn at various time points. At the end of the study, tissues (liver, kidneys, brain, fat, etc.) are collected.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

    • Metabolite Profiling: Urine and tissue extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) to separate and identify the parent compound and its metabolites.

    • Structural Elucidation: The chemical structures of the metabolites are confirmed by comparing their retention times and mass spectra with those of authentic standards.

Workflow for In Vivo Metabolism Study:

in_vivo_workflow Dosing Dosing of Rats (Oral or IV with ¹⁴C-Azinphos-ethyl) Collection Sample Collection (Urine, Feces, Blood, Tissues) Dosing->Collection Radioactivity Measurement of Total Radioactivity (Liquid Scintillation Counting) Collection->Radioactivity Profiling Metabolite Profiling (HPLC-MS/MS) Collection->Profiling Identification Metabolite Identification and Structural Elucidation Profiling->Identification

Caption: Workflow for a typical in vivo metabolism study.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol allows for the investigation of Phase I metabolic pathways in a controlled environment.

  • Preparation of Liver Microsomes: Livers are harvested from untreated rats, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

  • Incubation: A solution of this compound is incubated with the prepared liver microsomes in the presence of an NADPH-generating system (to support P450 activity) at 37°C.

  • Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The samples are then extracted and analyzed by HPLC or GC-MS to identify and quantify the parent compound and its metabolites, particularly the oxon.

  • Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for the formation of the major metabolites.

Workflow for In Vitro Metabolism Study:

in_vitro_workflow Microsome_Prep Preparation of Rat Liver Microsomes Incubation Incubation of this compound with Microsomes and NADPH Microsome_Prep->Incubation Analysis Sample Analysis (HPLC or GC-MS) Incubation->Analysis Kinetics Determination of Enzyme Kinetics (Km, Vmax) Analysis->Kinetics

Caption: Workflow for an in vitro metabolism study using liver microsomes.

Conclusion

The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic pathways. The primary transformation to the highly toxic oxon metabolite, followed by detoxification through hydrolysis and conjugation, highlights the delicate balance between bioactivation and inactivation. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research is warranted to elucidate the specific cytochrome P450 isoforms involved and to obtain more detailed quantitative data on the metabolic fate of this compound in various mammalian species, including humans. This knowledge will be invaluable for refining risk assessments and developing more effective strategies for mitigating potential adverse health effects.

References

Methodological & Application

Application Note: Analysis of Azinphos-ethyl Residues in Produce by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azinphos-ethyl is an organophosphate insecticide used to control a variety of insect pests on agricultural crops.[1] Due to potential health risks associated with its residues in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities. This necessitates sensitive and reliable analytical methods for its routine monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex food matrices, offering high selectivity and sensitivity.[2]

This application note details a robust HPLC-MS/MS method for the determination of this compound residues in produce. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which simplifies the extraction and cleanup process while ensuring high analyte recovery.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.

  • Reagents: Formic acid (reagent grade, ~98%), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

  • Standards: this compound certified reference standard (≥98% purity).

  • QuEChERS dSPE tubes: 2 mL or 15 mL tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Water: Deionized or Milli-Q water.

  • Apparatus: High-speed blender/homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, and syringes with 0.22 µm filters.

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile. Store at -20°C.

  • Intermediate Standard Solution (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.[5]

  • Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile or a blank matrix extract to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

3. Sample Preparation (QuEChERS Protocol) The QuEChERS method is a streamlined sample preparation approach for pesticide residue analysis in food.[6]

  • Homogenization: Weigh 10-15 g of a representative portion of the produce sample (e.g., apple, spinach, tomato) into a blender and homogenize.[7] For dry samples like raisins, add a specific amount of water before homogenization to achieve a total water content of around 80%.[4]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid, optional).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[4]

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[7][8]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.[7] The PSA helps in removing organic acids, sugars, and other interferences.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[10]

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 98% B

      • 8-10 min: Hold at 98% B

      • 10.1-12 min: Return to 5% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Gas Temperature: 350°C.

    • Ion Spray Voltage: 5500 V.[11]

    • MRM Transitions: The transitions for this compound are monitored as listed in the data table below. The most intense transition is used for quantification, while the others serve as confirmation ions.

Data Presentation

The quantitative performance of the method is summarized in the table below. The MRM transitions, including precursor and product ions, are crucial for the selective detection of this compound.

Table 1: Quantitative Data and MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (CE)Product Ion (Qualifier) (m/z)Collision Energy (CE)Typical LOQ (mg/kg)Typical Recovery (%)
This compound346.1132.016 eV160.14 eV0.0185 - 110%

Data for MRM transitions and collision energies were adapted from published methods.[5] LOQ and recovery values are typical for multi-residue methods in produce.[5][10]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow from sample processing to data acquisition.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Produce Sample Homogenize 2. Homogenize (10g) Sample->Homogenize Extract 3. Add 10mL ACN + Salts (QuEChERS Extraction) Homogenize->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. Transfer Supernatant (dSPE Cleanup with PSA) Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Filter 7. Filter (0.22 µm) Centrifuge2->Filter HPLC 8. HPLC Separation (C18 Column) Filter->HPLC MSMS 9. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quantify 10. Quantify & Confirm MSMS->Quantify Report 11. Final Report Quantify->Report

Caption: Workflow for this compound residue analysis.

References

Application Notes and Protocols for the Detection of Azinphos-ethyl in Water Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azinphos-ethyl is an organophosphate insecticide and acaricide.[1] Due to its potential for toxicity and environmental contamination, monitoring its presence in water sources is of significant importance. This document provides a detailed protocol for the determination of this compound in water samples using gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), based on established methodologies such as EPA Method 8141B.[2][3]

Data Presentation

The following table summarizes the quantitative performance data for the determination of this compound in water samples using gas chromatography.

ParameterValueMatrixMethodSource
Recovery 88.3% (RSD: 10.8%)Groundwater (spiked at 250 ppb)GC-NPD[3]
Recovery 92.8% (RSD: 8.1%)Groundwater (spiked at 10 ppb)GC-NPD[3]
Limit of Detection (LOD) 0.67 - 2.23 µg/LWaterGC-NPD[4]
Limit of Quantification (LOQ) 2.24 - 7.45 µg/LWaterGC-NPD[4]
Linear Range 2.5 - 25 µg/LWaterGC-NPD[4]

Experimental Protocols

1. Sample Preparation

Water samples can be prepared for GC analysis using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][3]

a) Liquid-Liquid Extraction (LLE) Protocol (Based on EPA Method 3510)

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Check the pH of the sample and adjust to a neutral pH (if necessary) using sulfuric acid or sodium hydroxide.

  • Add 60 mL of methylene chloride to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting to release excess pressure.

  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

  • Drain the methylene chloride extract (bottom layer) into a collection flask.

  • Repeat the extraction two more times using fresh 60 mL portions of methylene chloride, combining all extracts in the same collection flask.

  • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus.

b) Solid-Phase Extraction (SPE) Protocol (Based on EPA Method 3535) [2][3]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol through it, followed by 10-20 mL of reagent water, without allowing the cartridge to go dry.

  • Sample Loading: Load the 1-liter water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped this compound from the cartridge using a small volume (e.g., 5-10 mL) of an appropriate solvent, such as ethyl acetate or methylene chloride.

  • Concentration: Concentrate the eluate to a final volume of 1 mL for GC analysis.

2. Gas Chromatography (GC) Analysis

The following GC conditions are recommended for the analysis of this compound.

ParameterCondition 1Condition 2
Instrument Gas ChromatographGas Chromatograph
Detector Nitrogen-Phosphorus Detector (NPD)Flame Photometric Detector (FPD)
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film) or equivalentDB-17 (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow rate of 1-2 mL/minHelium at a constant flow rate of 1-2 mL/min
Injector Temperature 250 °C250 °C
Injection Volume 1-2 µL (splitless)1-2 µL (splitless)
Oven Temperature Program Initial temp: 60°C, hold for 1 min; Ramp to 200°C at 15°C/min; Ramp to 280°C at 10°C/min, hold for 5 minInitial temp: 60°C, hold for 1 min; Ramp to 200°C at 15°C/min; Ramp to 280°C at 10°C/min, hold for 5 min
Detector Temperature 300 °C250 °C

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis GC Analysis sample_collection 1. Water Sample Collection (1L) ph_adjustment 2. pH Adjustment (Neutral) sample_collection->ph_adjustment lle_extraction 3a. Extraction with Methylene Chloride ph_adjustment->lle_extraction spe_conditioning 3b. Cartridge Conditioning ph_adjustment->spe_conditioning lle_drying 4a. Drying with Na2SO4 lle_extraction->lle_drying lle_concentration 5a. Concentration (K-D Apparatus) lle_drying->lle_concentration gc_injection 6. GC Injection lle_concentration->gc_injection spe_loading 4b. Sample Loading spe_conditioning->spe_loading spe_elution 5b. Elution spe_loading->spe_elution spe_concentration 6b. Concentration spe_elution->spe_concentration spe_concentration->gc_injection separation 7. Chromatographic Separation gc_injection->separation detection 8. Detection (NPD/FPD) separation->detection data_analysis 9. Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Analysis of Azinphos-ethyl in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and cleanup of Azinphos-ethyl from various complex matrices prior to chromatographic analysis. The protocols are designed to ensure high recovery rates, accuracy, and reproducibility of results.

QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the analysis of pesticide residues in food matrices.[1][2][3] It involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[4]

Experimental Protocol: Modified QuEChERS (EN 15662)

This protocol is suitable for a wide range of fruits and vegetables with high water content. For dry samples, reconstitution with water is necessary prior to extraction.[2]

Materials:

  • Homogenizer

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (for high-fat matrices)

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For cryogenic milling, use dry ice to prevent analyte degradation.[1]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.[2]

    • Add the EN 15662 salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[2]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.[4]

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg PSA.[4] For samples with high fat content, also include 50 mg of C18. For samples with high chlorophyll content, use a dSPE tube containing GCB.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Quantitative Data for QuEChERS Method
MatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Edible InsectsQuEChERS-GC-MS/MS64.54 - 122.121 - 1010 - 15
Fruits and VegetablesQuEChERS-GC-MS>70510

Data sourced from multiple studies and represent a range of typical values.[3][5]

Workflow Diagram: QuEChERS Protocol

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add 10 mL Acetonitrile sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Supernatant (1 mL) centrifuge1->transfer add_dspe 8. Add dSPE Sorbents transfer->add_dspe vortex 9. Vortex (30s) add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Final Extract for GC/LC-MS centrifuge2->final_extract SPE_Workflow_Water cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis condition 1. Condition Cartridge equilibrate 2. Equilibrate condition->equilibrate load 3. Load Water Sample equilibrate->load wash 4. Wash Cartridge load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute this compound dry->elute concentrate 7. Concentrate & Reconstitute elute->concentrate analysis 8. Analyze by GC/LC-MS concentrate->analysis LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction sample 1. Biological Sample (1 mL) ph_adjust 2. Adjust pH sample->ph_adjust add_solvent 3. Add Extraction Solvent ph_adjust->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge vortex->centrifuge collect_organic 6. Collect Organic Layer (Repeat 2x) centrifuge->collect_organic dry 7. Dry with Na2SO4 collect_organic->dry concentrate 8. Concentrate dry->concentrate reconstitute 9. Reconstitute concentrate->reconstitute analysis 10. Analyze by GC/LC-MS reconstitute->analysis

References

Application Note: QuEChERS Extraction of Azinphos-ethyl from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the extraction of the organophosphate insecticide Azinphos-ethyl from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol is intended for researchers, scientists, and professionals in analytical testing and drug development. The described method, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis, provides a reliable workflow for the quantification of this compound residues in complex soil matrices. This document provides a comprehensive protocol, method validation parameters, and a visual representation of the experimental workflow.

Introduction

This compound is an organophosphate insecticide and acaricide once used to control a variety of pests on agricultural crops. Due to its persistence and potential toxicity, monitoring its residue levels in soil is crucial for environmental risk assessment. Soil, being a complex matrix, presents analytical challenges for the accurate quantification of pesticide residues.[1][2] The QuEChERS method has emerged as a widely adopted sample preparation technique due to its simplicity, high throughput, and minimal solvent usage.[3][4][5] This application note presents a modified QuEChERS protocol optimized for the extraction of this compound from soil, ensuring high recovery and removal of matrix interferences prior to instrumental analysis.

Principle of the Method

The QuEChERS method is a two-step process.[3] The first step involves the extraction of this compound from the soil sample into an organic solvent, typically acetonitrile, facilitated by the addition of salts to induce phase separation from the aqueous components of the sample. The second step is a dispersive solid-phase extraction (d-SPE) cleanup, where an aliquot of the acetonitrile extract is treated with a combination of sorbents to remove interfering matrix components such as organic acids, lipids, and pigments. The final cleaned extract is then analyzed by GC-MS/MS.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquohydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Equipment: 50 mL polypropylene centrifuge tubes, 2 mL or 15 mL d-SPE centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer, analytical balance, mechanical shaker (optional), GC-MS/MS system.

Experimental Protocol

4.1. Sample Preparation

  • Air-dry the soil sample at room temperature and sieve through a 2 mm mesh to remove stones and debris.

  • Homogenize the sieved soil sample thoroughly.

  • For dry soil samples, a hydration step is crucial for efficient extraction.[1][5]

4.2. Extraction Procedure (based on EN 15662)

  • Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube, vortex for 1 minute, and allow the sample to hydrate for 30 minutes.[3]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Add the QuEChERS extraction salt mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquohydrate.[6]

  • Immediately cap and shake vigorously for 1 minute to ensure the salts do not agglomerate.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes at 4°C.

4.3. Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube.

  • The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the sorbents.[3]

  • The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for its high selectivity and sensitivity.[5][7]

  • Column: A low-bleed, mid-polarity capillary column such as a DB-5MS or equivalent is suitable.

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Data Acquisition: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.

Quantitative Data

The performance of the QuEChERS method for this compound in soil has been validated in several studies. The following tables summarize key quantitative data.

Table 1: GC-MS/MS Parameters for this compound

ParameterValueReference
Precursor Ion (m/z)160.0[4]
Product Ion 1 (m/z)77.1[4]
Product Ion 2 (m/z)132.0[4]
Collision Energy 1 (eV)20[4]
Collision Energy 2 (eV)15[4]

Table 2: Method Validation Data for this compound in Soil

ParameterResultReference
Limit of Quantification (LOQ)2 µg/kg[4]
Recovery70-120% (typical range for multi-residue methods)[4][5][6][8]
Linearity (r²)> 0.99 (typical for multi-residue methods)[4]
Relative Standard Deviation (RSD)< 20% (typical for multi-residue methods)[4][5][6][8]

Visualizations

Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis s1 Weigh 10g of homogenized soil s2 Add 10mL Water (Hydration for 30 min) s1->s2 e1 Add 10mL Acetonitrile s2->e1 e2 Vortex for 1 min e1->e2 e3 Add EN 15662 Salts (MgSO4, NaCl, Citrate buffers) e2->e3 e4 Shake vigorously for 1 min e3->e4 e5 Centrifuge at ≥4000 rpm for 5 min e4->e5 c1 Transfer 1mL of supernatant to d-SPE tube e5->c1 c2 d-SPE tube contains: 150mg MgSO4, 50mg PSA, 50mg C18 c3 Vortex for 1 min c1->c3 c4 Centrifuge at ≥10000 rpm for 2-5 min c3->c4 a1 Transfer supernatant to vial c4->a1 a2 GC-MS/MS Analysis a1->a2

Caption: QuEChERS workflow for this compound extraction from soil.

Logical Relationship of QuEChERS Components

QuEChERS_Components cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup Acetonitrile Acetonitrile (Extraction Solvent) Extract Crude Extract Acetonitrile->Extract Salts Salts (MgSO4, NaCl, etc.) (Induce Phase Separation) Salts->Extract PSA Primary Secondary Amine (PSA) (Removes organic acids) Clean_Extract Clean Extract for Analysis PSA->Clean_Extract C18 C18 Sorbent (Removes non-polar interferences, e.g., lipids) C18->Clean_Extract MgSO4_clean Anhydrous MgSO4 (Removes residual water) MgSO4_clean->Clean_Extract Analyte This compound in Soil Analyte->Acetonitrile is extracted into Analyte->Salts partitioning enhanced by Extract->PSA is cleaned by Extract->C18 is cleaned by Extract->MgSO4_clean is cleaned by

Caption: Role of key reagents in the QuEChERS method.

References

Application Notes and Protocols for Monoclonal ELISA Development for Azinphos-ethyl Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Azinphos-ethyl. This compound is a broad-spectrum organophosphate insecticide.[1][2] Due to its high toxicity to mammals, sensitive and specific detection methods are crucial for environmental monitoring and food safety.[1] Immunoassays, particularly ELISAs, offer a cost-effective and high-throughput alternative to traditional chromatographic methods. This protocol will cover hapten synthesis, monoclonal antibody production, and the establishment of a competitive ELISA.

Principle of the Method

The detection of small molecules like this compound, which cannot be simultaneously bound by two antibodies, is typically achieved using a competitive ELISA format.[3][4] In this assay, a specific monoclonal antibody is incubated with a sample containing an unknown amount of this compound. This mixture is then added to a microplate well coated with a conjugate of this compound hapten and a carrier protein (coating antigen). The free this compound in the sample competes with the coated antigen for the binding sites of the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the plate-bound primary antibody, and a substrate is added to produce a colorimetric signal.

Experimental Workflow Overview

The overall process for developing a monoclonal ELISA for this compound involves several key stages, from initial hapten design to the final validation of the assay.

ELISA_Development_Workflow cluster_Preparation Phase 1: Reagent Preparation cluster_Antibody Phase 2: Antibody Production cluster_Assay Phase 3: Assay Development cluster_Application Phase 4: Application Hapten Hapten Synthesis Immunogen Immunogen Conjugation (Hapten-BSA) Hapten->Immunogen CoatingAg Coating Antigen Conjugation (Hapten-OVA) Hapten->CoatingAg Immunization Mouse Immunization Immunogen->Immunization Optimization ELISA Format Optimization CoatingAg->Optimization Fusion Cell Fusion & Hybridoma Selection Immunization->Fusion Screening Screening & Cloning Fusion->Screening mAb_Production Monoclonal Antibody (mAb) Production & Purification Screening->mAb_Production mAb_Production->Optimization Validation Assay Validation (Specificity, Sensitivity) Optimization->Validation Sample_Analysis Sample Analysis Validation->Sample_Analysis

Caption: Workflow for Monoclonal ELISA Development.

Experimental Protocols

Hapten Synthesis

To elicit an immune response, the small molecule this compound (a non-immunogenic hapten) must be covalently linked to a larger carrier protein.[5] This requires the synthesis of a hapten derivative containing a functional group for conjugation. A common strategy involves introducing a spacer arm to the hapten to improve its presentation to the immune system.[6] Studies on the related compound Azinphos-methyl have successfully used "fragmentary haptens" for antibody production.[7]

Protocol for Synthesis of a Carboxylic Acid Derivative of this compound (Hapten A):

  • Step 1: Synthesis of O-ethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) chlorothiophosphate. This intermediate is synthesized by reacting thiophosphoryl chloride with methanol, followed by reaction with 1-phenyl-3H-1,2,4-triazol.[8]

  • Step 2: Introduction of a Spacer Arm. The intermediate from Step 1 is reacted with 6-aminohexanoic acid in an appropriate solvent (e.g., dioxane) in the presence of a base (e.g., triethylamine) at room temperature for 12-24 hours.

  • Step 3: Purification. The resulting hapten is purified using column chromatography on silica gel.

  • Step 4: Characterization. The structure of the synthesized hapten is confirmed using ¹H NMR and mass spectrometry.[8]

Hapten_Synthesis Azinphos_Intermediate This compound Intermediate Reaction Coupling Reaction (e.g., in Dioxane/Triethylamine) Azinphos_Intermediate->Reaction Spacer 6-Aminohexanoic Acid (Spacer) Spacer->Reaction Hapten_A Hapten A (Azinphos-spacer-COOH) Reaction->Hapten_A Purification Purification (Column Chromatography) Hapten_A->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Hapten Synthesis and Conjugation Strategy.

Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to carrier proteins. Bovine Serum Albumin (BSA) is commonly used for the immunogen, while a different protein, such as Ovalbumin (OVA), is used for the coating antigen to prevent the selection of antibodies against the carrier protein itself.

Protocol using the Active Ester Method:

  • Activation of Hapten: Dissolve Hapten A and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture at room temperature for 12 hours.

  • Conjugation to Protein: Add the activated hapten solution dropwise to a solution of BSA (for immunogen) or OVA (for coating antigen) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Stir the reaction mixture at 4°C overnight.

  • Purification: Dialyze the conjugate extensively against PBS for 3 days to remove unconjugated hapten and other small molecules.

  • Confirmation: Confirm the successful conjugation using UV-Vis spectrophotometry.

Monoclonal Antibody Production
  • Immunization: Emulsify the immunogen (Hapten-BSA) with Freund's complete adjuvant for the initial injection and Freund's incomplete adjuvant for subsequent booster injections.[9] Immunize 6-8 week old female BALB/c mice via subcutaneous injections at multiple sites. Administer booster injections every 2-3 weeks.

  • Titer Determination: After the final immunization, collect blood from the tail vein and determine the antibody titer in the serum using an indirect ELISA with the coating antigen (Hapten-OVA).[9]

  • Cell Fusion: Select the mouse with the highest antibody titer for cell fusion. Euthanize the mouse and aseptically remove the spleen. Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

  • Hybridoma Screening and Cloning: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Screen the culture supernatants for the presence of specific antibodies using indirect competitive ELISA (ic-ELISA). Select and subclone the hybridoma cells secreting high-affinity antibodies by limiting dilution.

  • Antibody Production and Purification: Grow the selected hybridoma clones in larger volumes or as ascites in mice. Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.

Competitive ELISA Protocol

This protocol describes a conjugate-coated competitive ELISA format.

Competitive_ELISA cluster_Step1 Step 1: Coating cluster_Step2 Step 2: Competition cluster_Step3 Step 3: Detection cluster_Step4 Step 4: Signal Generation s1 Microplate well coated with This compound-OVA conjugate s2_1 Add sample (containing free this compound) and primary monoclonal antibody (mAb) s1->s2_1 Wash s2_2 Free this compound competes with coated antigen for mAb binding s3 Add enzyme-linked secondary antibody s2_2->s3 Wash s4 Add substrate (e.g., TMB). Color develops. Signal is inversely proportional to this compound concentration s3->s4 Wash

Caption: Principle of the Competitive ELISA.

  • Coating: Dilute the coating antigen (Hapten-OVA) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the wells. Immediately add 50 µL of the diluted monoclonal antibody. Incubate for 1 hour at 37°C.[10]

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 10 minutes.[10]

Data Presentation and Analysis

The results of the competitive ELISA are typically analyzed by plotting the absorbance (or %B/B₀) against the logarithm of the analyte concentration. A sigmoidal dose-response curve is generated, from which key assay parameters can be determined.

Key Performance Parameters:

ParameterDescriptionTypical Value (Example)Reference
IC₅₀ The concentration of this compound that causes 50% inhibition of antibody binding. This represents the sensitivity of the assay.0.40 - 1.01 nM[11][12]
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably distinguished from a blank sample.0.05 - 0.08 ng/mL[11][12]
Linear Working Range The concentration range over which the assay is accurate and precise (typically IC₂₀ to IC₈₀).0.10 - 2.54 ng/mL[11][12]

Cross-Reactivity Analysis:

The specificity of the monoclonal antibody is evaluated by testing its reactivity with structurally related compounds. The cross-reactivity (CR) is calculated as:

CR (%) = (IC₅₀ of this compound / IC₅₀ of related compound) x 100

CompoundStructureIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound C₁₂H₁₆N₃O₃PS₂0.85100
Azinphos-methyl C₁₀H₁₂N₃O₃PS₂0.9589.5
Phosmet C₁₁H₁₂NO₄PS₂1.2070.8
Chlorpyrifos C₉H₁₁Cl₃NO₃PS> 1000< 0.1
Parathion C₁₀H₁₄NO₅PS> 1000< 0.1

Note: The data presented in the tables are hypothetical examples based on published literature for similar assays. ELISAs developed for Azinphos-methyl have shown high cross-reactivity with this compound and Phosmet.[11][12]

References

Application Note: High-Recovery Cleanup of Azinphos-ethyl in Herbal Medicines Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and effective method for the cleanup of Azinphos-ethyl, an organophosphorus pesticide, in complex herbal medicine matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) dispersive solid-phase extraction (dSPE) protocol. The presented methodology ensures high recovery rates and produces a clean extract suitable for subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), addressing the significant challenge posed by matrix interferences in botanical products. This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to aid in the implementation of this method for routine pesticide residue analysis in the quality control of herbal medicines.

Introduction

The increasing global use of herbal medicines necessitates stringent quality control to ensure consumer safety. Pesticide residues, such as the organophosphate insecticide this compound, can be present in raw herbal materials due to agricultural practices. The complex nature of herbal matrices, rich in pigments, lipids, and other secondary metabolites, presents a significant analytical challenge, often leading to matrix effects that can suppress or enhance the analytical signal, thereby compromising the accuracy and precision of results.[1][2]

Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the cleanup and pre-concentration of analytes from complex samples.[3] The QuEChERS method, a variation of SPE, has gained popularity for multi-residue pesticide analysis in food and agricultural products due to its simplicity, speed, and minimal solvent consumption.[4][5][6] This note focuses on a validated modified QuEChERS protocol employing a combination of graphitized carbon black (GCB) and primary-secondary amine (PSA) sorbents for the effective removal of matrix interferences from herbal medicine extracts prior to the determination of this compound.

Data Presentation

The following tables summarize the quantitative data for the recovery of this compound from a ginseng powder matrix using the described SPE cleanup protocol. The data demonstrates the method's high efficiency and reproducibility across various fortification levels.

Table 1: Recovery of this compound from Ginseng Powder

Spiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
1091.415
25115.510
10094.58
50086.56

Data adapted from a multi-residue analysis in ginseng powder.

Table 2: General Method Performance for Multi-Residue Pesticide Analysis in Herbal Medicines

ParameterTypical Range
Limit of Detection (LOD)0.0003 - 0.01 mg/kg
Limit of Quantification (LOQ)0.001 - 0.05 mg/kg
Linearity (r²)> 0.99

Note: These are typical performance characteristics for multi-residue methods in herbal matrices and may vary for specific analyte/matrix combinations.[5][6][7]

Experimental Workflow

The following diagram illustrates the key steps of the modified QuEChERS dSPE protocol for the cleanup of this compound in herbal medicines.

SPE_Workflow sample_prep Sample Preparation (1g ground herbal sample) hydration Hydration (Add 10 mL water) sample_prep->hydration Vortex vigorously extraction Extraction (Add 10 mL Acetonitrile) hydration->extraction Allow to stand for 15 min partitioning Partitioning (Add 4g MgSO4 + 1g NaCl) extraction->partitioning Shake vigorously for 30 min centrifuge1 Centrifugation (3000-4500 rpm, 5 min) partitioning->centrifuge1 dSPE_cleanup Dispersive SPE Cleanup (Transfer supernatant to GCB/PSA tube) centrifuge1->dSPE_cleanup centrifuge2 Centrifugation (3000g, 5 min) dSPE_cleanup->centrifuge2 Vortex final_extract Final Extract (Supernatant for analysis) centrifuge2->final_extract analysis GC-MS/MS Analysis final_extract->analysis

Caption: Workflow of the modified QuEChERS dSPE cleanup for this compound analysis.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction cleanup of this compound from powdered herbal medicine samples.

Materials and Reagents
  • SPE Sorbents: Dispersive SPE tubes containing 250 mg Graphitized Carbon Black (GCB) and 500 mg Primary-Secondary Amine (PSA).

  • Solvents: Acetonitrile (ACN), Toluene (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Apparatus: 50 mL polypropylene centrifuge tubes, mechanical shaker, centrifuge, vortex mixer, GC-MS/MS system.

Sample Preparation and Extraction
  • Weigh 1.0 ± 0.05 g of the homogenized, ground herbal powder into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water and vortex the tube vigorously to ensure the sample is thoroughly wetted.

  • Allow the sample to hydrate for 15 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube for partitioning.

  • Immediately cap and shake the tube vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the tube at 3000-4500 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Carefully transfer the acetonitrile supernatant from the previous step into a dSPE tube containing the GCB/PSA sorbent mixture.

  • Cap the dSPE tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge the dSPE tube at approximately 3000 g for 5 minutes to pellet the sorbent material.

  • The resulting supernatant is the cleaned extract.

Final Extract Preparation for GC-MS/MS Analysis
  • Transfer an aliquot of the cleaned supernatant into an appropriate vial for analysis.

  • The extract can be directly injected or further diluted with a suitable solvent (e.g., toluene) if necessary to meet the calibration range of the instrument.

  • Analyze the final extract using a validated GC-MS/MS method for the quantification of this compound.

Discussion

The described modified QuEChERS protocol provides an effective and efficient cleanup for the analysis of this compound in complex herbal matrices. The initial hydration step is crucial for dried herbal materials to improve the extraction efficiency of the pesticide into the acetonitrile. The combination of GCB and PSA sorbents in the dSPE cleanup step is particularly effective; PSA removes polar matrix components such as organic acids and sugars, while GCB is efficient in removing pigments and sterols.

The high recovery rates for this compound, as shown in Table 1, validate the suitability of this method. It is important to note that matrix effects can still occur and vary between different herbal materials.[1] Therefore, it is highly recommended to use matrix-matched calibration standards for accurate quantification.

Conclusion

The solid-phase extraction method detailed in this application note is a reliable and validated procedure for the cleanup of this compound in herbal medicines. This protocol offers a balance of simplicity, speed, and effectiveness, making it well-suited for high-throughput laboratories conducting routine quality control and safety testing of herbal products. The provided data and workflow serve as a valuable resource for researchers and scientists in the field of natural product analysis and drug development.

References

Application Notes and Protocols for Luminescent Sensing of Azinphos-ethyl using Europium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sensitive and selective detection of Azinphos-ethyl, an organophosphorus pesticide, using luminescent europium complexes. The methodology is based on the principle of luminescence quenching of a europium complex upon interaction with this compound.

Introduction

This compound is a widely used organophosphorus insecticide and acaricide.[1] Its persistence and high toxicity necessitate sensitive and reliable detection methods for environmental monitoring and food safety. Luminescent lanthanide complexes, particularly those of europium(III), offer significant advantages for sensing applications due to their unique photophysical properties, including large Stokes shifts, long luminescence lifetimes, and sharp, well-defined emission bands. This allows for time-resolved detection techniques that minimize background interference from autofluorescent media.

The sensing mechanism is typically based on the quenching of the characteristic red luminescence of the europium(III) ion upon interaction with the analyte. This can occur through various mechanisms, including energy transfer, ligand displacement, or the formation of a non-luminescent adduct. This application note focuses on the use of a europium complex for the "turn-off" sensing of this compound.

Quantitative Data Summary

The performance of various europium complex-based sensors for the detection of this compound and other organophosphorus pesticides is summarized in the table below. This data allows for a comparative assessment of their sensitivity.

Europium Complex ProbeAnalyteLimit of Detection (LOD) (μM)Solvent SystemReference
Eu-(o-(4-anisoyl))2This compound1.93Not Specified[2]
Eu-Bathophenanthroline (Batho)This compound1.8050% (v/v) Acetonitrile-Water[3]
Eu(III)-(CCA)2This compound1.8050% (v/v) Acetonitrile-Water[3]
Eu(III) tris(thenoyltrifluoroacetonate)-1,10-phenanthroline [Eu(TTA)3(phen)]Malathion (simulant)~1.2 (complete quenching)Not Specified[3][4]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Luminescence Quenching

The detection of this compound is achieved through the quenching of the luminescence of the europium complex. The organophosphorus moiety of this compound is believed to interact with the europium center or its coordinating ligands, leading to a non-radiative decay pathway and a decrease in the emission intensity.

G Signaling Pathway of Luminescence Quenching cluster_0 Europium Complex cluster_1 Analyte Eu_complex Europium Complex (Luminescent) Interaction Interaction (e.g., coordination, energy transfer) Eu_complex->Interaction Luminescence Red Luminescence (e.g., 616 nm) Eu_complex->Luminescence Emission Azinphos This compound Azinphos->Interaction Quenched_complex Europium Complex-Azinphos Adduct (Non-Luminescent) Interaction->Quenched_complex No_Luminescence Quenched Luminescence Quenched_complex->No_Luminescence Non-radiative decay Light_excitation Light Excitation (e.g., 365 nm) Light_excitation->Eu_complex Light_excitation->Quenched_complex

Caption: Luminescence quenching mechanism for this compound detection.

Experimental Workflow

The overall experimental workflow involves the synthesis of the europium complex, followed by the preparation of solutions, the sensing experiment, and data analysis.

G Experimental Workflow start Start synthesis Synthesis of Europium Complex start->synthesis characterization Characterization (e.g., Spectroscopy) synthesis->characterization solution_prep Preparation of Stock Solutions (Eu-complex, this compound) characterization->solution_prep sensing_exp Luminescence Sensing Experiment solution_prep->sensing_exp data_analysis Data Analysis (Quenching efficiency, LOD) sensing_exp->data_analysis end End data_analysis->end

Caption: General experimental workflow for luminescent sensing.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative europium complex and the procedure for this compound detection.

Synthesis of Europium(III) tris(thenoyltrifluoroacetonate)-1,10-phenanthroline [Eu(TTA)3(phen)]

This protocol is adapted from the synthesis of a similar europium complex used for detecting organophosphate simulants.[4]

Materials:

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 2-Thenoyltrifluoroacetone (HTTA)

  • 1,10-Phenanthroline (phen)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

  • Preparation of Ligand Solution: Dissolve a stoichiometric amount of 2-thenoyltrifluoroacetone (3 equivalents) and 1,10-phenanthroline (1 equivalent) in ethanol.

  • Neutralization: Slowly add a sodium hydroxide solution dropwise to the ligand solution with constant stirring until a neutral pH is achieved. This deprotonates the HTTA.

  • Addition of Europium Salt: Prepare an aqueous solution of europium(III) chloride hexahydrate (1 equivalent). Add this solution dropwise to the neutralized ligand solution while stirring vigorously.

  • Precipitation: A precipitate of the [Eu(TTA)₃(phen)] complex will form. Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid product sequentially with deionized water and a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum oven at a low temperature (e.g., 40-50 °C) overnight.

  • Storage: Store the final product in a desiccator, protected from light.

Protocol for Luminescent Sensing of this compound

This protocol is based on the optimal conditions reported for the detection of this compound using a Eu-Bathophenanthroline probe.[3]

Materials and Equipment:

  • Synthesized [Eu(TTA)₃(phen)] complex

  • This compound standard

  • Acetonitrile (ACN), spectroscopic grade

  • Deionized water

  • pH 6 buffer (e.g., phosphate buffer)

  • Fluorometer capable of time-resolved measurements (optional but recommended)

  • Quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the [Eu(TTA)₃(phen)] complex (e.g., 1 mM) in acetonitrile.

    • Prepare a stock solution of this compound (e.g., 10 mM) in acetonitrile.

    • Prepare a series of standard working solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) acetonitrile-water mixture.

  • Preparation of the Sensing Solution:

    • In a quartz cuvette, prepare the sensing solution by diluting the [Eu(TTA)₃(phen)] stock solution with a 50:50 (v/v) acetonitrile-water mixture buffered to pH 6 to achieve a final concentration suitable for luminescence measurements (e.g., 10 µM).

  • Luminescence Measurements:

    • Record the initial luminescence spectrum of the europium complex solution. Set the excitation wavelength to the absorption maximum of the complex (typically around 365-385 nm for TTA-based complexes). Record the emission spectrum, focusing on the characteristic sharp emission peak of Eu³⁺ at approximately 616 nm.[3]

    • Successively add small aliquots of the different this compound standard solutions to the cuvette containing the europium complex solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the luminescence spectrum under the same conditions.

  • Data Analysis:

    • Measure the luminescence intensity at the emission maximum (e.g., 616 nm) after each addition of this compound.

    • Plot the relative luminescence intensity (I/I₀, where I₀ is the initial intensity and I is the intensity after adding the analyte) against the concentration of this compound.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

Selectivity

The selectivity of the europium complex-based sensor should be evaluated by testing its response to other potentially interfering pesticides and common ions found in environmental samples. The luminescence response in the presence of these interfering species should be compared to the response of this compound alone.

Conclusion

Luminescent europium complexes provide a promising platform for the development of sensitive and selective sensors for the detection of this compound. The "turn-off" sensing mechanism, based on luminescence quenching, allows for a straightforward and rapid analytical method. The provided protocols offer a foundation for researchers to apply this technology for environmental and food safety monitoring. Further optimization of the ligand structure and experimental conditions may lead to even lower detection limits and improved selectivity.

References

Application Note & Protocol: Evaluating the Ecotoxicological Effects of Azinphos-ethyl on Algal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in environmental science and drug development involved in ecotoxicology testing.

Introduction: Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide used to control chewing and sucking pests on agricultural crops.[1] As with many agricultural chemicals, runoff can lead to the contamination of aquatic ecosystems. This compound acts as an acetylcholinesterase (AChE) inhibitor, a mechanism primarily known for its neurotoxicity in animals.[1][2] However, its presence in water bodies poses a significant threat to non-target organisms, including algae, which are primary producers and form the base of most aquatic food webs. Assessing the phytotoxicity of such compounds is crucial for understanding their environmental impact.

This protocol provides a detailed methodology for studying the effect of this compound on the growth of freshwater microalgae, based on internationally recognized guidelines such as the OECD Guideline 201 for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[3][4] The procedure outlines the preparation of test cultures, exposure conditions, and various methods for quantifying algal growth inhibition, including direct cell counts, chlorophyll-a content analysis, and biomass determination by dry weight.

Experimental Protocol

This protocol describes a 72-hour static toxicity test to determine the concentration of this compound that inhibits algal growth.[3][4]

Materials and Reagents
  • Test Organism: A non-motile, unicellular green alga, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Tetradesmus obliquus.[5][6]

  • This compound: Analytical grade standard.

  • Solvent: Acetone or other suitable solvent for dissolving this compound (if necessary).

  • Algal Culture Medium: Sterile OECD or AAP growth medium.[4]

  • Glassware: Sterile Erlenmeyer flasks (e.g., 250 mL), volumetric flasks, pipettes, and graduated cylinders.[6]

  • Equipment:

    • Growth chamber or incubator with controlled temperature and continuous fluorescent illumination.

    • Compound microscope.

    • Hemocytometer (e.g., Neubauer chamber).[7]

    • Spectrophotometer.

    • Centrifuge.

    • Glass fiber filters (e.g., Whatman GF/C).[8]

    • Drying oven.

    • Analytical balance (accurate to 0.1 mg).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_measure Phase 3: Measurement (at 24, 48, 72h) cluster_analysis Phase 4: Data Analysis prep_solutions Prepare this compound Test Concentrations setup Inoculate Test Flasks (Control & Treatments) prep_solutions->setup prep_inoculum Prepare Algal Inoculum (Exponential Growth Phase) prep_inoculum->setup incubate Incubate for 72 hours (Constant Light & Temp) setup->incubate m_cell Cell Count incubate->m_cell m_chloro Chlorophyll-a incubate->m_chloro m_biomass Biomass (Dry Wt.) incubate->m_biomass calc_growth Calculate Growth Rate & Yield m_cell->calc_growth m_chloro->calc_growth m_biomass->calc_growth calc_ec50 Determine EC50 Values calc_growth->calc_ec50 report Report Results calc_ec50->report

Caption: Workflow for this compound algal toxicity testing.

Procedure
  • Preparation of Test Solutions:

    • Prepare a primary stock solution of this compound in a suitable solvent.

    • Conduct a preliminary range-finding test to determine the approximate toxicity range.[6]

    • Based on the range-finding test, prepare at least five test concentrations in a geometric series (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mg/L).[3]

    • Prepare a control group containing only the culture medium and, if applicable, the same concentration of solvent used in the highest test concentration.

    • Use three replicates for each test concentration and the control.[4]

  • Algal Inoculum Preparation:

    • Use an algal culture in the exponential growth phase. This ensures that the algae are healthy and actively dividing.[4]

    • Determine the cell density of the stock culture.

    • Calculate the volume of inoculum needed to achieve a starting cell density of approximately 1 x 10⁴ cells/mL in each test flask.[6]

  • Test Incubation:

    • Add the calculated volume of algal inoculum to each flask containing the control and test solutions. The final volume in each flask should not exceed 50% of the flask's total volume to ensure adequate gas exchange.[6]

    • Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (e.g., 21-24°C).[4]

    • Shake the flasks at least once a day to ensure a homogenous suspension of cells.[9]

Algal Growth Measurement Protocols

Measure algal growth in each replicate flask at 24, 48, and 72 hours.

Protocol: Direct Cell Count via Hemocytometer
  • Sample Preparation: Vigorously mix the sample flask to ensure a homogenous culture. Pipette a small aliquot (e.g., 1 mL) from the flask.[10] If the cell density is high, perform a serial dilution.

  • Loading: Place a clean coverslip over the counting chamber of the hemocytometer. Pipette approximately 10 µL of the algal suspension into the V-shaped groove to fill the chamber via capillary action.[11]

  • Counting:

    • Place the hemocytometer on the microscope stage.

    • Count the cells within the large central square (or a subset of squares depending on density).[12]

    • To avoid double-counting, count cells touching the top and left lines of a square, but not those touching the bottom and right lines.[10]

    • Repeat the count for the second chamber and for all replicates.

  • Calculation: Calculate the cell density using the formula:

    • Cells/mL = (Average cell count per large square) x (Dilution factor) x 10⁴[12]

Protocol: Chlorophyll-a Content via Spectrophotometry
  • Sample Collection: Filter a known volume of algal culture (e.g., 10-50 mL) through a glass fiber filter.

  • Pigment Extraction:

    • Place the filter in a centrifuge tube.

    • Add a specific volume (e.g., 5-10 mL) of a solvent like 90% acetone or warm ethanol.[13][14]

    • Grind the filter with a pestle or use sonication to disrupt the cells and release the pigments.[15]

    • Store the tubes in the dark at 4°C for 12-24 hours to ensure complete extraction.

  • Measurement:

    • Centrifuge the extract to pellet the filter and cell debris.

    • Carefully transfer the supernatant to a cuvette.

    • Measure the absorbance at 663 nm, 646 nm, and 710 nm (for turbidity correction) using the solvent as a blank.[15]

  • Calculation: Use standard equations (e.g., trichromatic equations) to calculate the concentration of Chlorophyll-a (µg/L).[13]

Protocol: Biomass via Dry Weight Measurement
  • Preparation: Pre-combust glass fiber filters to remove organic matter and dry them in an oven at ~100°C until a constant weight is achieved. Record the pre-weight of each filter.[8]

  • Filtration: Filter a known volume of algal culture through a pre-weighed filter.[16]

  • Washing: Rinse the filter with distilled water to remove salts from the culture medium.

  • Drying: Place the filter in a drying oven at 60-100°C for 24 hours or until a constant weight is achieved.[8][16]

  • Weighing: Let the filter cool in a desiccator before weighing it on an analytical balance.

  • Calculation:

    • Biomass (g/L) = (Post-weight - Pre-weight) / Volume of culture filtered (L)

Data Presentation and Analysis

Summarize all quantitative data in tables for clear comparison. The primary endpoints are the inhibition of the average specific growth rate and the yield (biomass at 72h).[4]

Quantitative Data Summary

Table 1: Algal Cell Density (cells/mL x 10⁴) over 72 hours

This compound (mg/L) 0h 24h 48h 72h
Control (0) 1.0 4.5 18.2 65.5
0.1 1.0 4.2 15.1 50.1
0.2 1.0 3.8 11.5 33.0
0.4 1.0 2.5 6.0 12.1
0.8 1.0 1.5 2.5 3.5

| 1.6 | 1.0 | 1.1 | 1.3 | 1.4 |

Table 2: Endpoint Measurements at 72 hours and Calculated Inhibition

This compound (mg/L) Yield (Dry Wt. mg/L) % Inhibition (Yield) Avg. Growth Rate (day⁻¹) % Inhibition (Growth Rate)
Control (0) 145.3 0% 1.39 0%
0.1 110.8 23.7% 1.30 6.5%
0.2 73.2 49.6% 1.17 15.8%
0.4 26.8 81.6% 0.83 40.3%
0.8 7.8 94.6% 0.40 71.2%

| 1.6 | 3.1 | 97.9% | 0.11 | 92.1% |

Determination of EC₅₀

The EC₅₀ (Median Effective Concentration) is the concentration of this compound that causes a 50% reduction in a measured endpoint compared to the control.[17] This value can be calculated for both yield and growth rate by plotting the percent inhibition against the logarithm of the test substance concentration and using regression analysis.

Mechanism of Action and Signaling

This compound's primary mode of action is the inhibition of acetylcholinesterase (AChE).[2] While its role in algae is not as well-defined as in animals, exposure to such pesticides induces a general stress response. This stress can disrupt critical cellular processes, including photosynthesis and cell division, ultimately leading to the observed inhibition of growth.[5][18]

G azinphos This compound Exposure stress Induction of Cellular Stress azinphos->stress photosynthesis Inhibition of Photosynthesis stress->photosynthesis division Reduction of Cell Division stress->division growth Inhibition of Algal Growth (Reduced Biomass & Yield) photosynthesis->growth division->growth

Caption: Conceptual pathway of this compound toxicity in algae.

References

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay for Azinphos-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-ethyl is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system.[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[4] The in vitro acetylcholinesterase inhibition assay is a fundamental tool for studying the inhibitory potency of compounds like this compound. The most widely used method for this purpose is the colorimetric assay developed by Ellman and colleagues.[5][6]

Principle of the Assay

The Ellman's method is a simple, rapid, and sensitive spectrophotometric assay to measure AChE activity. The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine, in turn, reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Mechanism of this compound Inhibition

This compound, being an organophosphate, acts as an irreversible inhibitor of AChE.[4] The inhibition mechanism involves the phosphorylation of a serine residue within the active site of the enzyme.[7][8] This covalent modification inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[7][9] Due to the irreversible nature of this inhibition, a pre-incubation step of the enzyme with the inhibitor is crucial in the assay protocol to allow for the phosphorylation reaction to occur.[10]

Quantitative Data

InhibitorEnzyme SourceSubstrateIC50Kinetic ParametersReference
This compoundElectrophorus electricus AChEAcetylthiocholineData not availableData not available
(Positive Control)

Researchers should determine the IC50 value empirically using the protocol below.

Experimental Protocols

This protocol is adapted from the well-established Ellman's method and is specifically tailored for the evaluation of an organophosphate inhibitor like this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Solvent for this compound (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • ATCI Solution (14 mM): Prepare fresh daily by dissolving the appropriate amount of ATCI in deionized water.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Store protected from light.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions from this stock solution to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)
  • Enzyme and Inhibitor Pre-incubation:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the AChE solution.

    • Add 10 µL of the this compound solution at various concentrations to the test wells.

    • For the 100% activity control, add 10 µL of the solvent used for this compound.

    • For the blank (no enzyme activity), add 10 µL of phosphate buffer instead of the enzyme solution.

    • Mix gently and incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This pre-incubation step is critical for irreversible inhibitors.[10]

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 10 µL of the DTNB solution to each well.

    • Immediately following, add 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Acetylcholinesterase Catalysis and Inhibition

AChE_Inhibition cluster_catalysis Normal Catalytic Cycle cluster_inhibition Inhibition by this compound ACh Acetylcholine Complex1 ACh-AChE Complex ACh->Complex1 Binds to Active Site AChE Acetylcholinesterase (Active Site - Serine) AChE->Complex1 Products Choline + Acetylated AChE Complex1->Products Hydrolysis Regen Regenerated AChE Products->Regen Deacetylation Regen->AChE Ready for next cycle Azinphos This compound Complex2 Azinphos-AChE Complex Azinphos->Complex2 Binds to Active Site AChE2 Acetylcholinesterase (Active Site - Serine) AChE2->Complex2 Inhibited_AChE Phosphorylated AChE (Inactive) Complex2->Inhibited_AChE Irreversible Phosphorylation

Caption: Mechanism of AChE catalysis and irreversible inhibition by this compound.

Experimental Workflow: In Vitro AChE Inhibition Assay

experimental_workflow prep Reagent Preparation (Buffer, AChE, DTNB, ATCI, this compound) plate_setup Plate Setup (96-well) - Add Buffer - Add AChE prep->plate_setup pre_incubation Pre-incubation - Add this compound (or solvent) - Incubate (15-30 min) plate_setup->pre_incubation reaction_start Reaction Initiation - Add DTNB - Add ATCI pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_start->measurement analysis Data Analysis - Calculate Reaction Rates - Calculate % Inhibition - Determine IC50 measurement->analysis result Report IC50 Value analysis->result

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

References

Application Notes and Protocols for Real-Time Azinphos-ethyl Monitoring Using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of biosensors in the real-time monitoring of Azinphos-ethyl, a toxic organophosphate pesticide. The information is intended to guide researchers and professionals in developing and utilizing biosensor-based assays for environmental monitoring and food safety applications.

Introduction

This compound is an organophosphate insecticide and acaricide known for its high toxicity and potential adverse effects on human health and the environment.[1] Real-time monitoring of this compound residues in water, soil, and agricultural products is crucial for ensuring environmental safety and preventing human exposure. Traditional analytical methods for pesticide detection, such as chromatography and mass spectrometry, are often time-consuming, expensive, and require extensive sample preparation, making them unsuitable for rapid, on-site analysis.[1]

Biosensors offer a promising alternative for the rapid, sensitive, and cost-effective detection of this compound.[2][3] These analytical devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of the target analyte.[3] The most common type of biosensor for organophosphate detection is based on the inhibition of the enzyme acetylcholinesterase (AChE).[4]

Principle of Detection: Acetylcholinesterase (AChE) Inhibition

The primary mechanism for the detection of this compound and other organophosphate pesticides using biosensors is the inhibition of the enzyme acetylcholinesterase (AChE).[4]

  • Normal Enzymatic Reaction: AChE catalyzes the hydrolysis of acetylcholine (ACh) into choline and acetic acid, a critical process in the transmission of nerve impulses.[5] In a biosensor setup, a substrate analogue, such as acetylthiocholine (ATCh), is often used. The hydrolysis of ATCh by AChE produces thiocholine, which can be electrochemically oxidized to generate a measurable current.[4][5]

  • Inhibition by this compound: this compound, like other organophosphates, is a potent inhibitor of AChE. It phosphorylates the serine residue in the active site of the enzyme, leading to its irreversible inactivation.[4]

  • Signal Transduction: The inhibition of AChE activity results in a decrease in the production of thiocholine. This reduction in the rate of the enzymatic reaction leads to a decrease in the electrochemical signal (e.g., current in an amperometric biosensor), which is proportional to the concentration of this compound in the sample.[4]

AChE_Inhibition_Pathway cluster_normal Normal AChE Activity cluster_inhibition AChE Inhibition by this compound ATCh Acetylthiocholine (ATCh) AChE_active Active AChE ATCh->AChE_active Hydrolysis No_Reaction No/Reduced Hydrolysis Thiocholine Thiocholine (Electroactive) AChE_active->Thiocholine AChE_inhibited Inhibited AChE (Phosphorylated) Signal_on Electrochemical Signal (Current) Thiocholine->Signal_on Oxidation Signal_off Reduced/No Signal Azinphos This compound Azinphos->AChE_active Inhibition

Signaling pathway of AChE inhibition by this compound.

Quantitative Data Presentation

The performance of various biosensors for the detection of this compound and other relevant organophosphates is summarized in the table below. This data allows for a comparative assessment of different biosensor platforms.

Biosensor TypeAnalyte(s)Limit of Detection (LOD)Linear RangeReference
Luminescent ProbeThis compound, Diazinon, Chlorfenvinphos1.80 µmol L⁻¹ (this compound)2x10⁻⁷ - 1x10⁻⁵ mol L⁻¹[6]
Amperometric (Tyrosinase)This compound, Azinphos-methyl, Triazines0.5 x 10⁻⁹ mol L⁻¹Not Reported[7]
Amperometric (AChE)Dichlorvos, Parathion, Azinphos10⁻¹⁰ M (Dichlorvos)Not Reported[4]
Amperometric (AChE)Paraoxon-ethyl0.5 nM1.0 nM - 5 µM[8]
Potentiometric (AChE)Diazinon, Profenofos10⁻⁷ mg L⁻¹10⁻⁸ - 10⁻¹ mg L⁻¹[3]

Experimental Protocols

This section provides a detailed protocol for the fabrication and application of an acetylcholinesterase (AChE)-based amperometric biosensor for the detection of this compound. This protocol is a representative methodology synthesized from established procedures for organophosphate biosensors.[9][10][11]

Materials and Reagents
  • Screen-Printed Carbon Electrodes (SPCEs)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine chloride (ATCh)

  • This compound standard

  • Phosphate buffer saline (PBS), pH 7.4

  • Glutaraldehyde solution (2.5% in PBS)

  • Bovine Serum Albumin (BSA)

  • Deionized (DI) water

  • Potentiostat/Galvanostat

Experimental Workflow

Experimental_Workflow cluster_fabrication Biosensor Fabrication cluster_measurement Measurement Protocol start Start: Clean SPCE activation Electrochemical Activation of Working Electrode start->activation enzyme_prep Prepare AChE/BSA Solution activation->enzyme_prep immobilization Drop-cast AChE solution onto SPCE enzyme_prep->immobilization crosslinking Expose to Glutaraldehyde Vapor for Cross-linking immobilization->crosslinking rinse_dry Rinse with PBS and Air Dry crosslinking->rinse_dry storage Store at 4°C rinse_dry->storage start_meas Start: Equilibrate Biosensor in PBS baseline Record Baseline Current in ATCh Solution (I₀) start_meas->baseline incubation Incubate Biosensor in this compound Sample baseline->incubation measurement Record Current after Inhibition in ATCh Solution (I₁) incubation->measurement calculation Calculate Inhibition Percentage measurement->calculation end End: Determine this compound Concentration calculation->end

Experimental workflow for biosensor fabrication and measurement.
Protocol for Biosensor Fabrication

  • Electrode Cleaning and Activation:

    • Clean the surface of the screen-printed carbon electrode (SPCE) with DI water and ethanol, then allow it to dry.

    • Activate the working electrode electrochemically by cycling the potential between -0.4 V and +1.2 V in 0.1 M acetate buffer (pH 5.0) for several cycles until a stable voltammogram is obtained.

  • Enzyme Immobilization:

    • Prepare a solution of acetylcholinesterase (AChE) at a concentration of 1 mg/mL in phosphate buffer saline (PBS, pH 7.4). Add bovine serum albumin (BSA) to a final concentration of 0.5% (w/v) to stabilize the enzyme.

    • Carefully drop-cast a small volume (e.g., 5 µL) of the AChE/BSA solution onto the surface of the activated working electrode.

    • Allow the electrode to dry at room temperature for approximately 1 hour.

  • Cross-linking:

    • Place the electrode in a sealed container with a small vial containing a 2.5% glutaraldehyde solution for 20 minutes. The vapor from the glutaraldehyde will cross-link the enzyme on the electrode surface, ensuring its stability.

    • After cross-linking, rinse the electrode gently with PBS to remove any unbound enzyme and residual glutaraldehyde.

    • Allow the biosensor to air dry and then store it at 4°C in a dry, sealed container when not in use.

Protocol for Real-Time this compound Measurement
  • Establishment of Baseline Signal:

    • Connect the fabricated biosensor to a potentiostat.

    • Pipette a specific volume of PBS (pH 7.4) containing a known concentration of acetylthiocholine (ATCh) (e.g., 1 mM) onto the electrode surface.

    • Apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) and record the steady-state current. This initial current (I₀) corresponds to the maximum enzymatic activity.

  • Inhibition by this compound:

    • Rinse the electrode with PBS.

    • Incubate the biosensor with the sample solution containing an unknown concentration of this compound for a fixed period (e.g., 10 minutes) to allow for the inhibition of AChE.

  • Measurement of Inhibited Signal:

    • After incubation, rinse the electrode again with PBS to remove the sample.

    • Pipette the same ATCh solution as in step 1 onto the electrode surface and record the new steady-state current (I₁).

  • Calculation of Inhibition and Concentration:

    • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(I₀ - I₁) / I₀] x 100

    • The concentration of this compound in the sample is determined by comparing the inhibition percentage to a pre-established calibration curve of inhibition versus known this compound concentrations.

Types of Biosensors for Pesticide Detection

A variety of biosensor types can be employed for the detection of pesticides like this compound. The choice of biosensor depends on the specific application, required sensitivity, and cost considerations.

Biosensor_Types Pesticide_Detection Biosensors for Pesticide Detection Electrochemical Electrochemical Pesticide_Detection->Electrochemical Optical Optical Pesticide_Detection->Optical Piezoelectric Piezoelectric Pesticide_Detection->Piezoelectric Calorimetric Calorimetric Pesticide_Detection->Calorimetric Enzyme_based Enzyme-based (e.g., AChE, OPH) Pesticide_Detection->Enzyme_based Immunosensors Immunosensors (Antibody-Antigen) Pesticide_Detection->Immunosensors Aptasensors Aptasensors (Aptamers) Pesticide_Detection->Aptasensors Whole_cell Whole-cell Biosensors Pesticide_Detection->Whole_cell

Classification of biosensors for pesticide detection.

Conclusion

Biosensors, particularly those based on acetylcholinesterase inhibition, provide a powerful tool for the real-time monitoring of this compound. They offer advantages of rapidity, high sensitivity, and portability, making them suitable for on-site environmental and food safety analysis. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working on the development and application of biosensor technology for pesticide detection. Further research and development in this area will continue to improve the performance and applicability of these important analytical devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for Azinphos-ethyl and its Metabolites in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Azinphos-ethyl and its key metabolites, such as Azinphos-methyl and this compound oxon, during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Poor peak resolution in the GC analysis of this compound and its metabolites can manifest as peak tailing, fronting, or co-elution. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Poor Separation Between this compound and its Metabolites (e.g., Azinphos-methyl, this compound oxon)

Possible Cause 1: Suboptimal GC Column

The choice of GC column is critical for achieving adequate separation. A column with inappropriate polarity or insufficient efficiency can lead to co-elution.

Solution:

  • Column Selection: Employ a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns generally provide good selectivity for organophosphorus pesticides. For confirmation, a second column with a different polarity can be used.

  • Column Dimensions: To enhance efficiency and resolution, consider using a longer column (e.g., 30 m) and a smaller internal diameter (e.g., 0.25 mm). A thinner film thickness (e.g., 0.25 µm) can also improve peak shape for these compounds.

Possible Cause 2: Inadequate Temperature Program

The temperature program directly influences the separation of compounds. A ramp rate that is too fast will not allow for sufficient interaction with the stationary phase, leading to poor resolution.

Solution:

  • Initial Temperature and Hold Time: Start with a lower initial oven temperature to ensure proper focusing of the analytes at the head of the column. An initial hold time can also be beneficial.

  • Ramp Rate: Employ a slower temperature ramp rate (e.g., 5-10 °C/min) to improve the separation of closely eluting compounds like this compound and its metabolites.

  • Final Temperature and Hold Time: Ensure the final temperature is high enough to elute all compounds of interest and that the final hold time is sufficient to clean the column.

Logical Troubleshooting Workflow for Co-elution

Start Poor Peak Resolution (Co-elution) Column Evaluate GC Column (Phase, Dimensions) Start->Column TempProg Optimize Temperature Program (Initial Temp, Ramp Rate) Column->TempProg Inadequate Separation Resolution Acceptable Resolution Column->Resolution Good Separation Injector Check Injector Parameters (Temperature, Liner) TempProg->Injector Still Poor Resolution TempProg->Resolution Good Separation Injector->Resolution Improved Separation End Analysis Complete Resolution->End Yes

Caption: Troubleshooting workflow for addressing co-elution of this compound and its metabolites.

Problem: Peak Tailing for this compound or its Metabolites

Peak tailing is often an indication of active sites within the GC system that interact with the polar functional groups of the analytes.

Possible Cause 1: Active Sites in the Injection Port

The high temperatures of the injector can lead to the degradation of the liner's deactivation layer, exposing active silanol groups.

Solution:

  • Liner Selection: Use a high-quality, deactivated liner. For organophosphorus pesticides, a single taper liner with glass wool is a common choice. The glass wool can aid in volatilization and trap non-volatile matrix components.

  • Liner Maintenance: Regularly replace the injector liner and septum. The frequency of replacement will depend on the cleanliness of the samples being analyzed.

  • Injector Temperature: While the injector temperature needs to be high enough to ensure complete vaporization of the analytes, excessively high temperatures can cause degradation of both the analytes and the liner. An inlet temperature of around 250 °C is often a good starting point for organophosphorus pesticides.

Possible Cause 2: Column Contamination or Degradation

Active sites can also develop at the head of the GC column due to the accumulation of non-volatile matrix components or thermal degradation of the stationary phase.

Solution:

  • Column Trimming: Trim a small portion (10-20 cm) from the inlet end of the column to remove contaminated sections.

  • Guard Column: Use a deactivated guard column to protect the analytical column from non-volatile residues.

Experimental Workflow for GC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (e.g., QuEChERS) Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolites of this compound I should be looking for?

A1: The primary metabolites of concern are Azinphos-methyl (the methyl analog) and this compound oxon (the oxygen analog). The oxon metabolite is formed by oxidative desulfuration and is often more toxic than the parent compound. A simple gas-liquid chromatographic method has been described for the simultaneous determination of Azinphos-methyl, the ethyl homolog, and the oxygen analog.[1]

Q2: What type of GC detector is most suitable for the analysis of this compound and its metabolites?

A2: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen- and phosphorus-containing compounds, making it an excellent choice. A Flame Photometric Detector (FPD) in phosphorus mode is also a very selective and sensitive option. For confirmation and higher specificity, a Mass Spectrometer (MS) or a tandem Mass Spectrometer (MS/MS) is recommended.

Q3: How can I prevent the thermal degradation of this compound in the GC inlet?

A3: To minimize thermal degradation, use the lowest possible injector temperature that still allows for complete and rapid vaporization of the analytes. An inlet temperature of 250 °C is a common starting point. Using a deactivated liner and ensuring a clean flow path are also crucial. For particularly sensitive analyses, a programmed temperature vaporization (PTV) inlet can provide better control over the injection process.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors, including column bleed, contaminated carrier gas, or a dirty detector. Ensure your column is not being operated above its maximum temperature limit. Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. Regular detector maintenance, such as cleaning the ion source in a mass spectrometer, is also essential.

Q5: Should I use a split or splitless injection for my analysis?

A5: For trace-level analysis, a splitless injection is generally preferred as it transfers a larger amount of the sample onto the column, thereby increasing sensitivity. However, splitless injections can be more susceptible to matrix effects and may require more careful optimization of parameters like the purge activation time.

Data Presentation

The following tables summarize typical GC parameters used for the analysis of this compound and related compounds. These should be considered as starting points for method development and optimization.

Table 1: Recommended GC Columns for this compound Analysis

Stationary PhaseDimensions (L x ID x df)Manufacturer ExamplePrimary Application
5% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µmDB-5ms, HP-5ms, Rxi-5msGeneral purpose, good for a wide range of pesticides
Mid-polarity proprietary phase30 m x 0.25 mm x 0.25 µmDB-35msConfirmation, alternative selectivity
50% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µmDB-17msHigher polarity for difficult separations

Table 2: Example GC Method Parameters for this compound and Metabolites

ParameterSetting 1 (General Screen)Setting 2 (Metabolite Separation)
Injector
TypeSplit/SplitlessSplit/Splitless
Temperature250 °C240 °C
Injection Volume1 µL1 µL
LinerDeactivated single taper with glass woolDeactivated single taper with glass wool
Oven Program
Initial Temperature80 °C, hold 1 min70 °C, hold 2 min
Ramp 115 °C/min to 200 °C25 °C/min to 150 °C
Ramp 25 °C/min to 280 °C, hold 5 min3 °C/min to 200 °C
Ramp 3-8 °C/min to 280 °C, hold 5 min
Carrier Gas
GasHeliumHelium
Flow Rate1.2 mL/min (constant flow)1.0 mL/min (constant flow)
Detector
TypeMS/MSNPD
Temperature280 °C300 °C

Note: These are example parameters and may require optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Standard Preparation
  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound, Azinphos-methyl, and this compound oxon in a suitable solvent such as ethyl acetate or acetone.

  • Working Standard: Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the same solvent.

  • Internal Standard: If using an internal standard, add it to all calibration standards and samples at a constant concentration.

Protocol 2: Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides from food matrices.

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC analysis. It may be necessary to add a solvent protectant or perform a solvent exchange depending on the specific GC conditions.

This technical support center provides a foundation for troubleshooting and optimizing the GC analysis of this compound and its metabolites. For more specific issues, consulting the instrument manufacturer's guidelines and relevant scientific literature is always recommended.

References

Technical Support Center: Enhancing Azinphos-ethyl Extraction from High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the extraction of Azinphos-ethyl from complex high-fat matrices. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure accurate analytical results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from high-fat samples.

Issue 1: Low Recovery of this compound

  • Question: We are experiencing consistently low recovery rates for this compound when using a standard QuEChERS protocol on edible oil samples. What are the likely causes and how can we improve recovery?

  • Answer: Low recovery of this compound from high-fat matrices is a common challenge. Several factors could be contributing to this issue:

    • Inadequate Phase Separation: The high lipid content can interfere with the partitioning of this compound into the acetonitrile layer. Ensure vigorous and immediate shaking after the addition of QuEChERS salts to prevent the formation of salt agglomerates and promote a distinct phase separation.[1]

    • Co-extraction of Lipids: Fats and lipids are often co-extracted with the analyte, which can lead to signal suppression in the analytical instrument and analyte loss during cleanup.[2][3][4] A robust cleanup step is crucial.

    • Adsorption to Cleanup Sorbents: While essential for removing fats, some cleanup sorbents can also adsorb the target analyte. The choice and amount of sorbent are critical. For instance, graphitized carbon black (GCB) can lead to low recovery of planar pesticides.[5]

    • Suboptimal Solvent-to-Sample Ratio: For high-fat matrices, a higher solvent-to-sample ratio may be necessary to improve the extraction efficiency of lipophilic compounds like this compound.[6]

    Troubleshooting Steps:

    • Optimize the Cleanup Step: Experiment with different dispersive solid-phase extraction (d-SPE) sorbents. For high-fat matrices, a combination of C18 and Primary Secondary Amine (PSA) is common.[3] For particularly challenging matrices, consider advanced sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR-Lipid), which are specifically designed for high-fat samples.[2][3][7][8]

    • Incorporate a Freezing-Out Step: Before the d-SPE cleanup, freezing the acetonitrile extract at a low temperature (e.g., -20°C to -80°C) can precipitate a significant amount of lipids, which can then be removed by centrifugation or filtration.

    • Adjust the Solvent Volume: Increase the volume of acetonitrile used for the initial extraction to improve the partitioning of this compound from the fatty matrix.[6]

    • Use an Internal Standard: Employing a stable isotope-labeled internal standard for this compound can help correct for analyte loss during sample preparation and instrumental analysis.[1]

Issue 2: Significant Matrix Effects

  • Question: Our GC-MS/MS analysis of this compound in avocado extracts shows significant signal suppression. How can we mitigate these matrix effects?

  • Answer: Matrix effects, which can manifest as signal suppression or enhancement, are a major concern in the analysis of complex matrices like avocado.[9][10][11][12] They are caused by co-eluting matrix components that interfere with the ionization of the target analyte in the mass spectrometer source.[12]

    Troubleshooting Steps:

    • Improve Cleanup Efficiency: The most effective way to reduce matrix effects is to remove interfering co-extractives. As mentioned previously, optimizing the d-SPE cleanup with sorbents like Z-Sep or EMR-Lipid is highly recommended for fatty matrices.[2][3][7]

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.[5][9][12] This helps to compensate for signal suppression or enhancement caused by the matrix.

    • Dilute the Final Extract: Diluting the final extract with the initial mobile phase or a suitable solvent can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal. However, ensure that the dilution does not compromise the method's limit of quantification (LOQ).

    • Optimize Chromatographic Conditions: Adjust the chromatographic method to achieve better separation between this compound and interfering matrix components. This may involve using a different analytical column or modifying the mobile phase gradient.

    • Protect the GC Inlet: In GC analysis, co-extracted non-volatile matrix components can accumulate in the inlet liner, leading to active sites that can cause analyte degradation or adsorption. Using a glass wool-packed liner can help trap these residues, but the wool itself must be properly deactivated to prevent it from becoming an active site. Regular maintenance of the GC inlet is crucial.

Frequently Asked Questions (FAQs)

  • Q1: What is the most recommended extraction method for this compound in high-fat matrices?

    • A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with modifications to the cleanup step, is widely adopted for pesticide residue analysis in fatty foods.[3][13][14] Specifically, using d-SPE with sorbents like C18, PSA, and specialized lipid-removing sorbents such as Z-Sep or EMR-Lipid, has shown good performance.[2][3][7] For very complex fatty matrices, Solid Phase Extraction (SPE) with cartridges containing materials like Florisil or dual-layer sorbents can also be effective.[15]

  • Q2: Which cleanup sorbent is best for removing lipids?

    • A2: While traditional sorbents like C18 and PSA are effective to some extent, newer sorbents have been developed specifically for high-fat matrices. Z-Sep, which contains zirconia-coated silica, and EMR-Lipid are highly effective at removing lipids while maintaining good recovery for a broad range of pesticides.[2][3][7][8] The choice may depend on the specific type of fatty matrix and the target analytes.

  • Q3: How can I be sure that my cleanup step is not removing this compound along with the fats?

    • A3: This should be validated during method development. Analyze a standard solution of this compound that has been subjected to the cleanup step and compare the response to a standard that has not. This will indicate if there is any analyte loss due to the sorbent. Additionally, running recovery experiments with spiked blank matrix samples is essential to assess the overall efficiency of the method.

  • Q4: Is it necessary to use a buffered QuEChERS method for this compound?

    • A4: this compound is relatively stable in acidic media but can be hydrolyzed under alkaline conditions. Using a buffered QuEChERS method, such as the AOAC or EN versions which maintain a slightly acidic to neutral pH, can help to ensure the stability of pH-sensitive pesticides.

Quantitative Data Summary

The following tables summarize recovery data for this compound and other pesticides from various high-fat matrices using different extraction and cleanup methods.

Table 1: Comparison of Cleanup Sorbents in Olive Oil using a QuEChERS-based Method

Cleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Z-Sep+/PSA/MgSO472-107< 18[3]
EMR-Lipid70-113< 14[3]
Z-Sep67.4Not Specified[2]

Table 2: Recovery of Pesticides in Various High-Fat Matrices

MatrixMethodCleanup SorbentRecovery Range (%)RSD (%)Reference
Edible OilsModified QuEChERSEMR-Lipid40-120< 5[2]
Corn OilModified QuEChERSZ-Sep70-120 (for 182/222 pesticides)Not Specified
Edible InsectsModified QuEChERSNot Specified64.54-122.121.86-6.02[6]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Edible Oil

This protocol is a general guideline and may require optimization for specific sample types and laboratory instrumentation.

  • Sample Preparation:

    • Weigh 3 g of the homogenized oil sample into a 50 mL centrifuge tube.

    • Add 7 mL of deionized water.

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • If using, add the internal standard solution.

  • Extraction:

    • Vortex the tube vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately vortex for another 1 minute to ensure proper mixing and prevent salt agglomeration.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 or a specialized sorbent like Z-Sep or EMR-Lipid).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., >10,000 rcf) for 2 minutes.

  • Final Extract Preparation and Analysis:

    • Take an aliquot of the cleaned extract for analysis by GC-MS/MS or LC-MS/MS.

    • The extract may be diluted or subjected to solvent exchange if necessary.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of Fatty Extracts

This protocol describes a general SPE cleanup procedure that can be applied after an initial solvent extraction.

  • Initial Extraction:

    • Extract the fatty sample with a suitable solvent mixture (e.g., ethyl acetate/cyclohexane).

    • Concentrate the extract to a small volume.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., silica, Florisil, or a specialized lipid cleanup cartridge).

    • Condition the cartridge by passing a non-polar solvent (e.g., hexane) followed by the elution solvent through it.

    • Equilibrate the cartridge with the same solvent in which the sample extract is dissolved.

  • Sample Loading:

    • Load the concentrated extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to elute interfering compounds (e.g., lipids) while retaining the analyte of interest.

  • Elution:

    • Elute this compound from the cartridge using a stronger solvent or solvent mixture.

    • Collect the eluate.

  • Final Preparation and Analysis:

    • Evaporate the eluate to near dryness and reconstitute in a suitable solvent for analysis by GC-MS/MS or LC-MS/MS.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Homogenized High-Fat Sample add_solvent 2. Add Acetonitrile & Water sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts centrifuge1 4. Vortex & Centrifuge add_salts->centrifuge1 supernatant 5. Take Acetonitrile Supernatant centrifuge1->supernatant add_dspe 6. Add d-SPE Sorbent (e.g., Z-Sep, EMR-Lipid) supernatant->add_dspe centrifuge2 7. Vortex & Centrifuge add_dspe->centrifuge2 final_extract 8. Collect Final Extract centrifuge2->final_extract analysis 9. Analyze by GC-MS/MS or LC-MS/MS final_extract->analysis

Caption: Modified QuEChERS workflow for high-fat matrices.

Troubleshooting_Low_Recovery problem Problem: Low this compound Recovery cause1 Possible Cause 1: Lipid Interference / Matrix Effects problem->cause1 cause2 Possible Cause 2: Analyte Loss During Cleanup problem->cause2 cause3 Possible Cause 3: Inadequate Extraction problem->cause3 solution1a Solution: Use Advanced Sorbents (Z-Sep, EMR-Lipid) cause1->solution1a solution1b Solution: Incorporate a Freezing-Out Step cause1->solution1b solution2 Solution: Validate Sorbent Choice (Test with standards) cause2->solution2 solution3 Solution: Increase Solvent:Sample Ratio cause3->solution3

Caption: Troubleshooting logic for low this compound recovery.

References

Preventing degradation of Azinphos-ethyl during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Azinphos-ethyl during sample storage and analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

This compound is primarily degraded by hydrolysis and photolysis. The rate of degradation is significantly influenced by pH, temperature, and exposure to light. It is readily hydrolyzed under alkaline conditions and is relatively stable in acidic media[1]. Photodegradation is also a significant process, especially in aqueous environments exposed to light[1].

Q2: What are the optimal storage conditions to minimize this compound degradation in samples?

To minimize degradation, samples containing this compound should be stored in a cool, dark place. For long-term storage, refrigeration at 4°C is recommended[2]. Samples should be protected from light to prevent photolytic degradation. The pH of aqueous samples should be maintained in the acidic range (e.g., pH 4-6) to reduce hydrolysis[1].

Q3: How stable is this compound in common organic solvents used for analysis?

This compound is soluble in many organic solvents, with the exception of petroleum ether and aliphatic hydrocarbons[1]. While specific kinetic data in various organic solvents is limited, storing standards and sample extracts in acetonitrile at 4°C is a common practice that helps maintain stability[2][3]. It is advisable to prepare fresh working standards regularly and to minimize the storage time of sample extracts before analysis.

Troubleshooting Guide

Problem: I am seeing low recovery of this compound in my analytical runs.

  • Possible Cause 1: Degradation during sample storage.

    • Solution: Verify that your samples were stored at a low temperature (e.g., 4°C) and protected from light. For aqueous samples, ensure the pH is in the acidic range. If possible, analyze samples as soon as possible after collection and extraction.

  • Possible Cause 2: Degradation during sample preparation.

    • Solution: If your sample preparation involves a hydrolysis step, be aware that alkaline conditions will rapidly degrade this compound[1]. If using methods like QuEChERS, which can involve pH changes, ensure the extraction and cleanup steps are performed promptly.

  • Possible Cause 3: Degradation during analysis.

    • Solution: For GC analysis, ensure the injector temperature is not excessively high, as organophosphate pesticides can be thermally labile. For HPLC analysis, check the pH of your mobile phase; an acidic mobile phase is generally preferred for stability.

Problem: I am observing unknown peaks in my chromatograms that are not present in my standards.

  • Possible Cause: Formation of degradation products.

    • Solution: The presence of extra peaks may indicate the breakdown of this compound. The primary degradation pathways are hydrolysis and photolysis. Common degradation products of the analogous Azinphos-methyl include benzazimide and anthranilic acid, which may also be expected for this compound[4]. Consider analyzing for these potential degradation products to confirm their presence. The diagram below illustrates the potential degradation pathway.

Degradation Pathway of this compound

Azinphos_Ethyl_Degradation Azinphos_ethyl This compound Hydrolysis_Product Benzazimide derivative Azinphos_ethyl->Hydrolysis_Product Hydrolysis (alkaline conditions) Photolysis_Product Photodegradation Products Azinphos_ethyl->Photolysis_Product Photolysis (UV/Sunlight) Further_Hydrolysis Anthranilic acid derivative Hydrolysis_Product->Further_Hydrolysis Further Hydrolysis Experimental_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Store sample at 4°C in the dark (acidic pH for aqueous samples) Extraction Extraction (e.g., QuEChERS for soil) Storage->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-NPD or HPLC-UV) Cleanup->Analysis

References

Troubleshooting poor recovery of Azinphos-ethyl in QuEChERS method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address the poor recovery of Azinphos-ethyl when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Frequently Asked Questions (FAQs)

Q1: What is the expected recovery rate for this compound using a standard QuEChERS protocol?

A1: The recovery of this compound can be variable and highly dependent on the matrix. While the QuEChERS method is known for its high recovery rates for many pesticides, certain analyte-matrix combinations can present challenges. For instance, in edible insect samples, recoveries for a range of pesticides, including organophosphates like this compound, have been reported to be between 64.54% and 122.12%.[1][2][3] However, in more complex matrices like sunflower seeds, the relative recovery for this compound has been observed to be as low as 67%.

Q2: Is this compound susceptible to degradation during QuEChERS extraction?

A2: Yes, this compound, an organophosphate pesticide, can be susceptible to pH-dependent degradation. The stability of the analyte can be compromised under certain pH conditions which may be present during the extraction and cleanup steps of the QuEChERS protocol. It is crucial to control the pH to minimize degradation and improve recovery.

Q3: What are "matrix effects" and how do they affect this compound analysis?

A3: Matrix effects are the alteration of the analyte's signal intensity caused by co-extracted compounds from the sample matrix. These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification. For Azinphos-methyl, a closely related compound, a positive matrix effect has been observed in tomato samples, leading to recoveries below 70%.[4] Therefore, it is essential to evaluate and mitigate matrix effects for accurate determination of this compound.

Q4: Can the type of dSPE cleanup sorbent impact the recovery of this compound?

A4: Absolutely. The choice of dispersive solid-phase extraction (dSPE) sorbent is critical for removing interfering matrix components while ensuring high recovery of the target analyte. Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). The selection of the appropriate sorbent or a combination of sorbents depends on the nature of the matrix. For example, C18 is effective for removing lipids, while GCB is used for pigment removal. An inappropriate sorbent can lead to the loss of this compound during the cleanup step.

Troubleshooting Guide for Poor Recovery of this compound

This guide provides a systematic approach to identifying and resolving common issues leading to poor recovery of this compound in the QuEChERS method.

Problem 1: Low Recovery in the Initial Extraction Step

Possible Cause 1.1: pH-dependent degradation. this compound may degrade in highly acidic or alkaline conditions. The original unbuffered QuEChERS method might not provide the optimal pH for its stability.

Solution: Employ a buffered QuEChERS method. The two most common buffered systems are acetate and citrate. Acetate buffering, in particular, has been shown to improve the recovery of pH-sensitive pesticides.

Experimental Protocol: Buffered QuEChERS (Acetate)

  • Sample Preparation: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (ACN).

    • Add the acetate buffer salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

Possible Cause 1.2: Inefficient extraction from the matrix. The analyte may have strong interactions with the matrix components, especially in complex or dry samples, leading to incomplete extraction into the solvent.

Solution:

  • For dry samples: Add a small amount of water to the sample before adding acetonitrile to improve the extraction efficiency.

  • Ensure thorough homogenization and vigorous shaking: This maximizes the contact between the sample and the extraction solvent.

Problem 2: Analyte Loss During dSPE Cleanup

Possible Cause 2.1: Inappropriate choice of dSPE sorbent. The sorbent used for cleanup might be too aggressive and co-elute or adsorb this compound.

Solution: Optimize the dSPE cleanup step by testing different sorbents. Start with a standard PSA/MgSO₄ combination and, if recovery is still low, consider alternatives.

Data Presentation: Effect of dSPE Sorbent on this compound Recovery (Hypothetical Data)

dSPE Sorbent CombinationMean Recovery (%)RSD (%)Notes
50 mg PSA + 150 mg MgSO₄6512Standard cleanup, may not be optimal for all matrices.
50 mg PSA + 50 mg C18 + 150 mg MgSO₄858C18 helps in removing fats and lipids, potentially improving recovery in fatty matrices.
50 mg PSA + 7.5 mg GCB + 150 mg MgSO₄7510GCB is effective for pigment removal but can adsorb some planar pesticides. Use with caution.

Experimental Protocol: dSPE Cleanup

  • Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing the chosen dSPE sorbents.

  • Shake vigorously for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Collect the supernatant for analysis.

Problem 3: Inaccurate Quantification due to Matrix Effects

Possible Cause 3.1: Signal suppression or enhancement. Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate results.

Solution: Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking known concentrations of this compound into blank matrix extracts that have undergone the entire QuEChERS procedure.

Experimental Protocol: Preparation of Matrix-Matched Calibration Standards

  • Extract a blank sample of the same matrix using the optimized QuEChERS protocol.

  • Prepare a series of calibration standards by adding known amounts of an this compound standard solution to aliquots of the blank matrix extract.

  • Analyze these standards alongside the samples to create a calibration curve that accounts for the matrix effect.

Visual Troubleshooting Guide

The following diagrams illustrate the troubleshooting workflow and potential degradation pathways.

Troubleshooting_Workflow start Poor this compound Recovery check_extraction Step 1: Evaluate Extraction Efficiency start->check_extraction check_cleanup Step 2: Assess Cleanup Step check_extraction->check_cleanup Extraction OK solution_ph Use Buffered QuEChERS (e.g., Acetate) check_extraction->solution_ph pH instability? solution_hydration Hydrate Dry Samples check_extraction->solution_hydration Dry matrix? check_quantification Step 3: Investigate Matrix Effects check_cleanup->check_quantification Cleanup OK solution_sorbent Optimize dSPE Sorbent (e.g., add C18) check_cleanup->solution_sorbent Analyte loss? solution_calibration Use Matrix-Matched Calibration check_quantification->solution_calibration Inaccurate results? end Acceptable Recovery check_quantification->end Quantification OK solution_ph->check_cleanup solution_hydration->check_cleanup solution_sorbent->check_quantification solution_calibration->end

Caption: Troubleshooting workflow for poor this compound recovery.

Degradation_Pathway cluster_conditions QuEChERS Conditions azinphos This compound degradation_product Degradation Products (e.g., Benzotriazine moiety) azinphos->degradation_product Degradation condition1 Inappropriate pH (too high or too low) condition1->degradation_product

Caption: Potential degradation of this compound under adverse pH conditions.

References

Minimizing interferences in electrochemical detection of Azinphos-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the electrochemical detection of Azinphos-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical methods for detecting this compound?

A1: this compound is typically detected using voltammetric techniques that measure the current response to an applied potential.[1] The most common methods are:

  • Adsorptive Stripping Voltammetry (AdSV): This highly sensitive technique involves a preconcentration step where this compound is adsorbed onto the working electrode surface before the voltammetric scan.[2]

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are pulse techniques known for their high sensitivity and ability to minimize background currents, resulting in well-defined peaks for quantification.[3]

  • Cyclic Voltammetry (CV): Often used to study the electrochemical behavior of this compound, such as its reduction potential and adsorption properties at the electrode surface.[2]

  • Amperometry: This technique is commonly used with enzyme-based biosensors, where a constant potential is applied and the current change resulting from the enzymatic reaction is measured.

Q2: My signal is weak or non-existent. What are the possible causes?

A2: A weak or absent signal can be due to several factors:

  • Incorrect pH: The electrochemical response of this compound is highly pH-dependent. For direct detection using techniques like DPV, an acidic medium (e.g., pH 2.0) is often optimal.[2]

  • Improperly Prepared Electrode: The working electrode surface must be clean and properly activated. For mercury-based electrodes, ensure a fresh drop is used. For solid electrodes (like Glassy Carbon), proper polishing is critical.

  • Insufficient Preconcentration: In stripping voltammetry, the accumulation time and potential are crucial. Ensure these parameters are optimized to allow sufficient adsorption of the analyte onto the electrode.[2]

  • Analyte Degradation: this compound may degrade under certain conditions. Ensure stock solutions are stored correctly and prepared fresh when necessary.

  • Inactive Enzyme (for Biosensors): If using an acetylcholinesterase (AChE)-based biosensor, the enzyme may have lost its activity due to improper storage, temperature, or pH.

Q3: How do I improve the selectivity of my measurement and avoid interferences?

A3: Improving selectivity is key to accurate detection. Here are some strategies:

  • Electrode Modification: Modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, gold nanoparticles) or molecularly imprinted polymers (MIPs) can enhance the electrode's affinity for this compound, thereby improving selectivity.[4]

  • Use of Enzyme-Based Biosensors: Acetylcholinesterase (AChE) biosensors offer high selectivity because the detection is based on the specific inhibition of the enzyme by organophosphate pesticides like this compound.[5][6]

  • Sample Preparation: Proper sample cleanup is essential to remove matrix components that can interfere with the measurement. Techniques like Solid Phase Extraction (SPE) can be used to isolate the analyte.

  • Optimization of Experimental Parameters: Fine-tuning the supporting electrolyte pH and the preconcentration/detection potentials can help resolve the this compound signal from those of interfering compounds.[2]

Q4: My calibration curve is not linear. What should I do?

A4: Non-linearity in the calibration curve can be caused by:

  • Electrode Surface Saturation: At high concentrations, the electrode surface may become saturated, leading to a plateau in the signal response. Try extending the linear range by analyzing lower concentrations.

  • Interferents in Standards: Ensure that the solvent and reagents used to prepare your standards are free from contaminants.

  • Complex Matrix Effects: If preparing standards in a sample matrix, unknown components may be interfering. A standard addition method may be more appropriate for quantification in such cases.

  • Kinetic Limitations: In enzyme-based sensors, the reaction rate may become the limiting factor at high substrate or inhibitor concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Peak Potential Shift 1. pH Change: The reduction potential of this compound is pH-dependent.1. Verify and buffer the pH of your supporting electrolyte. A Britton-Robinson buffer is effective over a wide pH range.[2]
2. Reference Electrode Drift: The potential of the reference electrode (e.g., Ag/AgCl) may have shifted.2. Check the filling solution of the reference electrode and ensure it is not contaminated. Calibrate with a known redox standard if necessary.
3. Matrix Effects: Components in the sample matrix can interact with the electrode surface.3. Implement a sample cleanup procedure (e.g., SPE) or use the standard addition method for quantification.
Poor Reproducibility (High RSD) 1. Inconsistent Electrode Surface: The surface of the working electrode is not being prepared consistently between measurements.1. For solid electrodes, establish a strict and consistent polishing routine. For mercury drop electrodes, ensure drop size is consistent.
2. Sample Inhomogeneity: The analyte is not evenly distributed in the sample.2. Ensure thorough mixing of samples before taking an aliquot for analysis.
3. Temperature Fluctuations: Electrochemical reaction rates are sensitive to temperature.3. Perform experiments in a temperature-controlled environment.
Split or Broadened Peaks 1. Adsorption Phenomena: Complex adsorption/desorption processes are occurring on the electrode surface.1. Adjust the scan rate or the composition of the supporting electrolyte. Adding a surfactant in some cases can improve peak shape.
2. Presence of Multiple Interferents: Overlapping peaks from other electroactive species are present.2. Modify the electrode to improve selectivity or adjust the pH to separate the peaks. Use a baseline correction if peaks are slightly overlapping.
Signal Suppression in Real Samples 1. Matrix Fouling: Organic matter, proteins, or fats from the sample matrix (e.g., soil, food) adsorb onto the electrode surface, blocking the analyte from reaching it.1. Implement a rigorous sample preparation protocol, such as QuEChERS or Solid Phase Extraction (SPE), to remove interfering matrix components.[7][8]
2. Competitive Adsorption: Other compounds in the sample compete with this compound for active sites on the electrode surface.2. Increase the preconcentration time to allow for analyte accumulation or dilute the sample to reduce the concentration of competitors.
3. Presence of Specific Interferences: Co-existing pesticides or metal ions are interfering with the signal.3. Refer to the interference data tables below. If a known interferent is present, a selective membrane or a specific chelating agent may be needed.

Data on Potential Interferences

The selectivity of the electrochemical detection of this compound is a critical factor for accurate quantification. The following tables summarize the effect of common ions and other pesticides on the voltammetric signal of this compound.

Table 1: Effect of Inorganic Ions on this compound (APE) Signal

Data derived from an adsorptive stripping voltammetry method for 6.45 x 10⁻⁷ M APE. A tolerable limit is defined as the concentration of the foreign species causing an error of less than ±5%.

Interfering IonTolerable Excess Ratio (Interferent Conc. / APE Conc.)
Na⁺, K⁺, NH₄⁺, Cl⁻, NO₃⁻, SO₄²⁻1000-fold
Ca²⁺, Mg²⁺500-fold
Al³⁺, Fe³⁺, Co²⁺, Ni²⁺100-fold
Cu²⁺, Cd²⁺, Pb²⁺, Zn²⁺50-fold

Source: Adapted from Erdogdu, G. (2008). Determination of this compound insecticide by adsorptive stripping voltammetry on the hanging mercury-drop electrode. Journal of Analytical Chemistry.[2]

Table 2: Effect of Other Pesticides on this compound (APE) Signal

Data derived under the same conditions as Table 1.

Interfering PesticideTolerable Excess Ratio (Interferent Conc. / APE Conc.)
Carbaryl50-fold
Malathion25-fold
Parathion-methyl10-fold
Diazinon5-fold
FenthionNo interference at 10-fold excess
AldicarbNo interference at 10-fold excess

Source: Adapted from Erdogdu, G. (2008).[2]

Experimental Protocols

Protocol 1: Direct Detection by Differential Pulse Adsorptive Stripping Voltammetry (DP-AdSV)

This protocol is based on the direct electrochemical reduction of this compound.

1. Reagents and Equipment:

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson (B-R) buffer (0.04 M acetic, boric, and phosphoric acid), pH adjusted to 2.0 with 0.2 M NaOH.[2]

  • This compound Stock Solution: Prepare in ethanol.[2]

  • Nitrogen Gas: For deoxygenating the solution.

2. Procedure:

  • Cell Preparation: Add 10 mL of the pH 2.0 B-R buffer to the electrochemical cell.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Standard/Sample Addition: Add a known volume of the this compound standard or prepared sample to the cell.

  • Preconcentration (Accumulation) Step: Apply a preconcentration potential of -0.6 V vs. Ag/AgCl for 60 seconds while stirring the solution.[2]

  • Equilibration Step: Stop stirring and allow the solution to rest for 15 seconds.

  • Voltammetric Scan: Scan the potential from -0.6 V to -1.0 V using Differential Pulse Voltammetry (DPV). Typical DPV parameters are: pulse amplitude 50 mV, scan rate 20 mV/s.[2]

  • Quantification: The peak current of the reduction signal (typically around -0.8 V at pH 2.0) is proportional to the concentration of this compound.

Protocol 2: Indirect Detection using an Acetylcholinesterase (AChE) Biosensor

This protocol is based on the inhibition of the AChE enzyme by this compound.

1. Reagents and Equipment:

  • AChE Biosensor: A working electrode (e.g., GCE, Screen-Printed Electrode) modified with immobilized AChE.

  • Reference and Counter Electrodes: As above.

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Substrate: Acetylthiocholine (ATCh) solution.

  • This compound Standard/Sample.

2. Procedure:

  • Baseline Measurement: Place the AChE biosensor in the phosphate buffer containing a known concentration of ATCh. Record the stable amperometric or voltammetric signal of the enzymatic product (thiocholine). This is the initial activity (I₀).

  • Inhibition Step: Incubate the biosensor in a solution containing the this compound sample for a fixed period (e.g., 10-15 minutes). This allows the pesticide to inhibit the enzyme.

  • Post-Inhibition Measurement: Rinse the biosensor gently with buffer to remove unbound this compound. Place it back into a fresh ATCh solution and record the new, lower stable signal (I₁).

  • Quantification: The degree of inhibition is calculated as: Inhibition (%) = [(I₀ - I₁) / I₀] x 100 This inhibition percentage is proportional to the concentration of this compound. A calibration curve is constructed by plotting Inhibition (%) vs. pesticide concentration.

Visual Guides

experimental_workflow_DPV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_cell 1. Prepare Cell (10mL Buffer, pH 2.0) deoxygenate 2. Deoxygenate (N2 Purge, 10 min) prep_cell->deoxygenate add_sample 3. Add Sample/ Standard deoxygenate->add_sample preconcentrate 4. Preconcentrate (-0.6V, 60s, Stirring) add_sample->preconcentrate equilibrate 5. Equilibrate (15s, No Stirring) preconcentrate->equilibrate scan 6. DPV Scan (-0.6V to -1.0V) equilibrate->scan quantify 7. Quantify (Measure Peak Current) scan->quantify

Caption: Workflow for Direct Detection of this compound using DP-AdSV.

inhibition_mechanism cluster_no_inhibitor Scenario A: No Inhibitor Present cluster_inhibitor Scenario B: this compound (Inhibitor) Present AChE1 Active AChE ATCh Acetylthiocholine (Substrate) AChE1->ATCh hydrolyzes Thiocholine Thiocholine (Electroactive Product) ATCh->Thiocholine Signal1 High Electrochemical Signal Thiocholine->Signal1 generates APE This compound AChE2 Active AChE APE->AChE2 binds & inhibits Inhibited_AChE Inhibited AChE AChE2->Inhibited_AChE Low_Thiocholine Low Thiocholine Inhibited_AChE->Low_Thiocholine reduced hydrolysis Signal2 Low Electrochemical Signal Low_Thiocholine->Signal2 generates

Caption: Mechanism of an AChE Biosensor for this compound Detection.

troubleshooting_logic start Problem: Inaccurate Result check_signal Is the signal reproducible? start->check_signal check_peak Is the peak potential correct? check_signal->check_peak Yes sol_repro Solution: - Standardize electrode prep - Control temperature check_signal->sol_repro No check_matrix Are you analyzing a real sample? check_peak->check_matrix Yes sol_peak Solution: - Check pH of buffer - Check reference electrode check_peak->sol_peak No sol_matrix Solution: - Implement sample cleanup (SPE) - Use standard addition method check_matrix->sol_matrix Yes sol_cal Solution: - Check standards - Re-prepare calibration curve check_matrix->sol_cal No (Standard)

Caption: Basic Troubleshooting Logic for Voltammetric Analysis.

References

Calibration curve optimization for low-level Azinphos-ethyl quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with calibration curve optimization for the low-level quantification of Azinphos-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when creating a calibration curve for low-level this compound analysis?

When quantifying trace levels of this compound, the most frequent challenges are:

  • Heteroscedasticity: This is a condition where the variance of the analytical signal is not constant across the range of concentrations.[1][2] At low concentrations, the variability is small, but it increases with higher concentrations. This violates a key assumption of standard linear regression and can lead to inaccurate results, especially at the low end of the curve.[3]

  • Matrix Effects: When analyzing samples from complex matrices like fruits, vegetables, or soil, co-extracted compounds can interfere with the ionization of this compound in the mass spectrometer source.[4] This can lead to signal suppression (lower than expected response) or enhancement (higher than expected response), compromising analytical accuracy.[5][6]

  • Poor Linearity at Low Concentrations: Often, the lowest concentration points may deviate from the linear model, resulting in a poor regression coefficient (R²) and a significant, non-zero y-intercept. This can be caused by heteroscedasticity, background contamination, or analyte degradation.

Q2: My calibration curve has a low R² value and seems to be less accurate at the lower concentration points. What is the likely cause and solution?

A low R² value, especially when coupled with poor accuracy at low levels, strongly suggests the presence of heteroscedasticity .[3] In this situation, the higher concentration standards, which have larger absolute errors, disproportionately influence the regression line, biasing the results for the lower, more precise points.

The recommended solution is to move from a standard Ordinary Least Squares (OLS) regression to a Weighted Linear Regression (WLR) .[7][8] WLR applies a weight to each calibration point, giving more influence to the more precise (lower concentration) points.[9] Common weighting factors include 1/x or 1/x², where 'x' is the concentration. Using WLR often improves the accuracy and reduces the relative uncertainty at the lowest calibration levels.[7][8]

Q3: What are matrix effects, and how can I determine if they are impacting my this compound quantification?

Matrix effects are the alteration of analyte signal intensity due to co-eluting compounds from the sample matrix.[4][6] To determine if you have a matrix effect, you can perform a simple test: compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank matrix extract (a "matrix-matched" calibration). If the slopes differ by more than 20%, a significant matrix effect is present.[5]

  • Signal Suppression: The matrix-matched slope is lower than the solvent slope.

  • Signal Enhancement: The matrix-matched slope is higher than the solvent slope.

Q4: How can I compensate for or minimize matrix effects?

There are several strategies to address matrix effects:

  • Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is free of this compound but otherwise identical to the samples being analyzed.[6][10] This helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement.

  • Improved Sample Cleanup: Additional cleanup steps, such as dispersive solid-phase extraction (d-SPE) used in the QuEChERS protocol, can remove interfering matrix components before analysis.[11]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.[12]

  • Use of an Isotope-Labeled Internal Standard: An ideal solution, if available, is to use a stable isotope-labeled version of this compound. This internal standard will behave almost identically to the analyte during extraction, chromatography, and ionization, effectively compensating for matrix effects.

Troubleshooting Guide

Problem: High Relative Standard Deviation (RSD) for replicate injections of low-concentration standards.

Potential Cause Troubleshooting Step
Instrument Contamination Run several solvent blanks to check for carryover. If contamination is observed, clean the injection port, liner, and the front of the analytical column.
Standard Degradation This compound, like many organophosphates, can degrade over time in solution. Prepare fresh working standards from a reliable stock solution and store them at –20°C.[13]
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and ensure proper syringe washing steps are in place.
Poor Signal-to-Noise (S/N) The concentration may be below the reliable Limit of Quantification (LOQ). Optimize MS/MS parameters (e.g., collision energy) for this compound to improve sensitivity.

Problem: Poor recovery of this compound in spiked quality control (QC) samples.

Potential Cause Troubleshooting Step
Inefficient Extraction Review the sample preparation protocol. For methods like QuEChERS, ensure vigorous shaking and proper phase separation.[14] Check the pH of the sample, as it can affect the stability and extraction efficiency of certain pesticides.
Analyte Loss During Cleanup Some cleanup sorbents (e.g., graphitized carbon black) can retain planar pesticides. Ensure the chosen d-SPE cleanup is appropriate for this compound.[11]
Analyte Loss During Solvent Evaporation If an evaporation step is used, avoid evaporating to complete dryness, as this can lead to the loss of semi-volatile compounds. Reconstituting in a keeper solvent can help.[10]
Severe Matrix Suppression Prepare matrix-matched standards and re-quantify the QC sample against the matrix-matched curve to see if recovery improves.[5]

Data Presentation

The performance characteristics for this compound analysis can vary significantly based on the matrix, instrumentation, and sample preparation method. The following table summarizes typical values found in application notes and literature.

ParameterMethodTypical ValueMatrix
Limit of Quantification (LOQ) GC-MS/MS & LC-MS/MS0.01 mg/kgFruits & Vegetables
Limit of Detection (LOD) GC-MS (specific method)0.16 ng/injectionN/A (Azinphos-methyl)
Linear Dynamic Range GC-MS/MS0.1 - 1,000 ppbSpinach
Recovery QuEChERS & GC/LC-MS/MS70 - 120%Various Foods

Data compiled from multiple sources for illustrative purposes.[15][16][17][18]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Select a representative sample of the matrix (e.g., spinach) that is known to be free of this compound. Process this blank sample using the exact same extraction and cleanup procedure (e.g., QuEChERS) as the unknown samples.

  • Prepare Stock Solution: Prepare a primary stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.[13]

  • Create Intermediate Standards: From the stock solution, create a series of intermediate dilutions in pure solvent.

  • Spike Blank Extract: Aliquot the blank matrix extract into several vials. Spike appropriate volumes of the intermediate standards into the blank extract to create a calibration series covering the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Finalize Standards: Vortex each standard thoroughly. The final calibration standards are now ready for analysis.

Protocol 2: Sample Preparation using QuEChERS (EN 15662 Method)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[14]

  • Salting Out: Add the EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, and 0.5 g Na₂HCitrate).[14]

  • Shaking & Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at >4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA for general cleanup).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

Visualizations

Workflow cluster_0 Calibration Curve Optimization Workflow A 1. Prepare Standards & Acquire Data B 2. Perform Ordinary Least Squares (OLS) Regression A->B C 3. Plot Residuals vs. Concentration B->C D 4. Evaluate Model: - R² > 0.99? - Residuals Randomly Distributed? C->D E OLS Model is Acceptable D->E Yes F Heteroscedasticity Likely. Apply Weighted Least Squares (WLS) (e.g., 1/x weighting) D->F No G 5. Re-evaluate Residuals & Model Fit F->G H WLS Model is Optimized G->H

Caption: Workflow for selecting the appropriate regression model.

Troubleshooting cluster_1 Troubleshooting Poor Calibration Linearity Start Problem: Poor Linearity (R² < 0.99) Q1 Where is the deviation? Start->Q1 P1 Mainly at Low Concentrations Q1->P1 Low End P2 Mainly at High Concentrations Q1->P2 High End P3 Random Scatter Across Range Q1->P3 Random S1 Cause: Heteroscedasticity, Standard Degradation Solution: Apply Weighted Regression, Use Fresh Standards P1->S1 S2 Cause: Detector Saturation Solution: Dilute High Standard, Reduce Injection Volume P2->S2 S3 Cause: Pipetting/Dilution Errors, Instrument Instability Solution: Re-prepare Standards, Check Instrument Performance P3->S3

Caption: Decision tree for troubleshooting poor calibration linearity.

References

Technical Support Center: Azinphos-ethyl Stability in Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Azinphos-ethyl during alkaline hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in alkaline conditions?

This compound, an organophosphate insecticide, is susceptible to hydrolysis, a chemical reaction where water breaks down the molecule. This process is significantly accelerated in alkaline (high pH) conditions. The hydroxide ions (OH-) in an alkaline solution act as a potent nucleophile, attacking the electrophilic phosphorus atom in the this compound molecule. This leads to the cleavage of the phosphate ester bond and the degradation of the parent compound.[1][2][3] In contrast, this compound is relatively more stable in acidic media.[4]

Q2: What are the primary degradation products of this compound in alkaline hydrolysis?

The primary degradation of this compound under alkaline conditions involves the cleavage of the P-S bond. This process typically results in the formation of O,O-diethyl phosphorodithioate and 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one, which can further degrade. One of the key breakdown products identified from the benzotriazine moiety is anthranilic acid.[1] The specific degradation pathway can be influenced by factors such as the conformation of the leaving group.[2][3][5]

Q3: At what pH does this compound begin to degrade rapidly?

Q4: How does temperature affect the alkaline hydrolysis of this compound?

Temperature plays a crucial role in the rate of alkaline hydrolysis. As with most chemical reactions, an increase in temperature will accelerate the degradation of this compound. It is critical to control the temperature during your experiments to ensure reproducible results.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for analyzing this compound and its degradation products.[6][7] Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) can also be employed for sensitive and specific detection. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a Time-of-Flight (TOF) analyzer, is highly valuable due to its accurate mass measurement capabilities.[8]

Data Presentation

Table 1: Hydrolysis Half-life of Azinphos-methyl at Various pH and Temperatures

As a close structural analog, the data for Azinphos-methyl provides a useful reference for the expected behavior of this compound.

pHTemperature (°C)Half-life (t½) in days
6.1Not Specified173
72092.4
7407.8
920Not Specified
1120Not Specified

Data compiled from publicly available sources.[4]

Experimental Protocols

Protocol: Determining the Rate of Alkaline Hydrolysis of this compound

This protocol outlines a general procedure for a kinetic study of this compound degradation under alkaline conditions using HPLC-UV.

Materials:

  • This compound standard of known purity

  • HPLC-grade acetonitrile and water

  • Buffer solutions of desired pH (e.g., pH 9, 10, 11)

  • Volumetric flasks and pipettes

  • Constant temperature water bath or incubator

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Preparation of Reaction Solutions:

    • For each desired pH and temperature, prepare a buffered aqueous solution.

    • Equilibrate the buffer solution to the target temperature in a constant temperature bath.

    • Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the desired initial concentration (e.g., 10 µg/mL). Ensure the volume of acetonitrile is minimal to avoid altering the buffer's properties.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution that stops the degradation, such as a mobile phase with a lower pH or a high percentage of organic solvent.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (e.g., 60:40 v/v) at a flow rate of 1 mL/min, with UV detection at 250 nm.[6]

    • Inject a series of standard solutions of this compound to generate a calibration curve.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

Alkaline_Hydrolysis_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Azinphos_ethyl This compound TS Pentavalent Intermediate (SN2-like) Azinphos_ethyl->TS Nucleophilic Attack OH_minus Hydroxide Ion (OH⁻) OH_minus->TS Product1 O,O-diethyl phosphorodithioate TS->Product1 P-S Bond Cleavage Product2 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one TS->Product2

Caption: Alkaline hydrolysis of this compound.

Experimental_Workflow A Prepare this compound Stock Solution D Initiate Hydrolysis Reaction A->D B Prepare Buffered Solutions (various pH) C Equilibrate Buffers to Target Temperature B->C C->D E Collect Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze by HPLC-UV F->G H Quantify and Calculate Rate Constant G->H

Caption: Workflow for hydrolysis kinetics study.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Degradation pH of the buffer is too high.Verify the pH of your buffer solution. Start with a lower pH (e.g., 8 or 9) to slow down the reaction.
Temperature is too high.Ensure your water bath or incubator is accurately calibrated and set to the desired temperature.
Inconsistent Degradation Rates Fluctuations in temperature.Use a calibrated, stable temperature-controlled environment.
Inconsistent pH of the buffer.Prepare fresh buffer for each experiment and verify the pH before use.
Inaccurate timing of sample collection.Use a precise timer and a consistent method for collecting and quenching samples.
Poor HPLC Peak Shape (Tailing) Interaction of analytes with residual silanols on the column.Use a high-purity silica column. Adjust the mobile phase pH to suppress silanol ionization (for acidic compounds).
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Shifting HPLC Retention Times Change in mobile phase composition.Prepare fresh mobile phase daily. Ensure adequate mixing if using a gradient.
Temperature fluctuations in the column.Use a column oven to maintain a constant temperature.
Column aging.Replace the column after its recommended lifetime or when performance degrades.
Ghost Peaks in HPLC Chromatogram Contamination from the sample, solvent, or system.Filter all samples and mobile phases. Clean the injector and autosampler.
Late eluting compounds from a previous injection.Increase the run time or flush the column with a strong solvent between runs.
No Degradation Observed pH of the buffer is too low.Confirm the pH of your buffer. Increase the pH to accelerate hydrolysis.
Incorrect preparation of this compound solution.Verify the concentration and preparation of your stock solution.

References

Selecting appropriate internal standards for Azinphos-ethyl analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Azinphos-ethyl. The following sections offer detailed information on selecting and utilizing appropriate internal standards to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs) on Internal Standard Selection

Q1: Why is an internal standard (IS) necessary for this compound analysis?

A1: An internal standard is crucial for accurate and precise quantification of this compound, especially in complex matrices like environmental or biological samples. It helps to correct for variations that can occur during sample preparation (e.g., extraction efficiency), instrument analysis (e.g., injection volume), and potential matrix effects that can suppress or enhance the analyte signal.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

A2: An ideal internal standard should:

  • Be chemically and physically similar to this compound to mimic its behavior during sample processing and analysis.

  • Not be naturally present in the samples being analyzed.

  • Be well-resolved chromatographically from this compound and other sample components.

  • Have a similar response to the detector as this compound.

  • Be stable throughout the entire analytical procedure.

  • Be commercially available in high purity.

Q3: What are some recommended internal standards for the GC analysis of this compound?

A3: Several compounds have been successfully used as internal standards for the analysis of organophosphorus pesticides, including this compound. Common choices include:

  • Triphenyl phosphate (TPP): Recommended as a surrogate for both Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) analyses of organophosphorus compounds.[3][4][5]

  • Ethion: Used as an internal standard for the GC-MS analysis of organophosphorus pesticides in biological samples.[6]

  • 1-Bromo-2-nitrobenzene: Specifically suggested as an internal standard for GC-NPD analysis.[3][4]

  • Isotopically Labeled this compound (e.g., D10-Azinphos-ethyl): Considered the most ideal internal standard, especially for GC-MS analysis, as it has nearly identical chemical and physical properties to the analyte, providing the best correction for matrix effects and other variations.[7][8][9]

Q4: Are there suitable internal standards for the HPLC analysis of this compound?

A4: Yes. For HPLC analysis, particularly with UV detection, a compound with a chromophore that absorbs at a similar wavelength to this compound is desirable. Acetophenone has been used as an internal standard for the HPLC analysis of the closely related compound, Azinphos-methyl.[10]

Troubleshooting Guide for Internal Standard Usage

This guide addresses common issues encountered when using internal standards in this compound analysis.

Problem Potential Cause Recommended Solution
Poor reproducibility of IS peak area Inconsistent addition of the IS to samples and standards.Use a calibrated positive displacement pipette or an automated liquid handler for precise and consistent addition of the IS.
Degradation of the IS during sample preparation or storage.Ensure the stability of the IS under your specific experimental conditions. Prepare fresh IS solutions regularly and store them appropriately (e.g., refrigerated or frozen, protected from light).
Co-elution of the IS with this compound or matrix components Inappropriate selection of the IS or chromatographic conditions.Optimize the chromatographic method (e.g., temperature program for GC, mobile phase composition for HPLC) to achieve baseline separation of the IS, this compound, and any interfering peaks.[5] If co-elution persists, a different IS with a different retention time may be necessary.
Variable IS response between standards and samples (Matrix Effect) Co-eluting matrix components are suppressing or enhancing the ionization of the IS in the mass spectrometer source.[1]The use of an isotopically labeled internal standard is the most effective way to compensate for matrix effects.[7][8][9] Alternatively, improve sample cleanup procedures to remove interfering matrix components. Matrix-matched calibration can also be employed.[1]
Non-linear calibration curve The concentration of the IS is too high or too low relative to the analyte.The concentration of the IS should be in the same order of magnitude as the expected concentration of this compound in the samples.
Saturation of the detector by a high concentration of the IS.Reduce the concentration of the IS.

Experimental Protocols

Below are generalized methodologies for this compound analysis using different internal standards. These should be optimized for your specific instrumentation and sample matrix.

Protocol 1: GC-FPD/NPD Analysis with Triphenyl Phosphate (TPP) as Internal Standard

This protocol is based on general guidelines for organophosphorus pesticide analysis.[3][4][5]

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile and the TPP internal standard solution.

  • Add the appropriate QuEChERS salts (e.g., MgSO₄, NaCl).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup with PSA and C18 sorbents.

  • Evaporate the final extract and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC analysis.

2. GC Conditions

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5).

  • Injector: Splitless mode.

  • Oven Program: Optimize for separation of this compound and TPP. A typical program might be: 60°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Detector: FPD (Phosphorus mode) or NPD.

3. Calibration

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of TPP.

  • Generate a calibration curve by plotting the peak area ratio (this compound/TPP) against the concentration of this compound.

Protocol 2: GC-MS Analysis with Isotopically Labeled this compound as Internal Standard

This protocol is ideal for achieving the highest accuracy and minimizing matrix effects.[7][8][9]

1. Sample Preparation

  • Follow the same sample preparation procedure as in Protocol 1, but add a known amount of isotopically labeled this compound (e.g., D10-Azinphos-ethyl) at the beginning of the extraction process.

2. GC-MS Conditions

  • GC Column and Program: Similar to Protocol 1, optimized for the separation of this compound and its labeled analog (they will have very similar retention times).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Ions to Monitor: Select characteristic ions for both native and labeled this compound. For example:

      • This compound: m/z 347, 160, 132

      • D10-Azinphos-ethyl: m/z 357, 160, 132 (adjust based on the specific labeled positions)

3. Quantification

  • Calculate the ratio of the peak area of a characteristic ion of this compound to that of a corresponding ion of the labeled internal standard.

  • Quantify the concentration of this compound using a calibration curve constructed with standards containing both the native and labeled compounds.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Addition of IS & Acetonitrile Sample->Extraction Salts Addition of QuEChERS Salts Extraction->Salts Cleanup d-SPE Cleanup Salts->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution GC_Analysis GC-FPD/NPD/MS Analysis Reconstitution->GC_Analysis Quantification Quantification using Calibration Curve GC_Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

internal_standard_selection IS_Selection Internal Standard Selection Criteria Similarity Chemical & Physical Similarity IS_Selection->Similarity NotInSample Not Present in Sample IS_Selection->NotInSample Resolution Chromatographic Resolution IS_Selection->Resolution Response Similar Detector Response IS_Selection->Response Stability Stability IS_Selection->Stability Availability Commercial Availability IS_Selection->Availability

Caption: Key criteria for selecting an internal standard.

References

Validation & Comparative

A Comparative Guide to Multi-Residue Methods for the Analysis of Azinphos-ethyl and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, the accurate and efficient quantification of pesticide residues is paramount. This guide provides a detailed comparison of multi-residue methods for the analysis of organophosphate pesticides, including the highly toxic insecticide Azinphos-ethyl. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and its validated performance in comparison to other techniques.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for pesticide residue analysis depends on various factors, including the matrix, the target analytes, and the desired sensitivity and throughput. The following table summarizes the performance characteristics of a validated QuEChERS-based method compared to an alternative approach.

Performance MetricQuEChERS with GC-NPD/MSAlternative Method: Ethyl Acetate Extraction with GC-MS
Linearity (Correlation Coefficient, r²) ≥ 0.99 for 14 organophosphates[1]> 0.990 for 477 pesticides[2]
Limit of Detection (LOD) < 0.05 µg/g for 14 organophosphates[1]Not explicitly stated for individual organophosphates
Limit of Quantification (LOQ) < 0.1 µg/g for 14 organophosphates[1]2 to 20 µg/kg for target pesticides[2]
Recovery 83.5% to 104.1% for 14 organophosphates[1]70% to 120% for most pesticides[2]
Precision (Relative Standard Deviation, RSD) < 12.5% for 14 organophosphates[1]< 20% for most pesticides[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the primary QuEChERS method.

Validated Multi-Residue Method: QuEChERS with GC-MS/MS

This method is based on the principles of the QuEChERS technique, which involves a streamlined extraction and cleanup process.

1. Sample Preparation and Extraction:

  • Homogenize 10-15 g of the sample (e.g., fruits, vegetables, beef tissue).[3]

  • Add an equal volume of acetonitrile (e.g., 10-15 mL).[3][4]

  • Add QuEChERS extraction salts, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl).[5][6]

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[3]

  • Centrifuge the mixture to separate the organic layer from the solid and aqueous phases.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile extract).

  • Transfer it to a d-SPE tube containing a mixture of sorbents. A common combination includes primary secondary amine (PSA) to remove organic acids and other polar interferences, and anhydrous MgSO₄ to remove excess water.[5] For matrices with high fat content, C18 sorbent may also be included.[3]

  • Vortex the tube for 1 minute to facilitate the cleanup process.

  • Centrifuge to pellet the sorbent material.

3. Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • The final cleaned extract is carefully collected and is ready for injection into the GC-MS/MS system.

  • The analysis is performed using a gas chromatograph coupled with a tandem mass spectrometer, which provides high selectivity and sensitivity for the detection and quantification of the target organophosphate pesticides.[1]

Workflow Visualization

The following diagram illustrates the key steps in the validated QuEChERS multi-residue method for organophosphate analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Take Supernatant Aliquot Centrifuge1->Supernatant Extract dSPE_Tube 7. Add to d-SPE Tube (PSA/MgSO4) Supernatant->dSPE_Tube Vortex 8. Vortex dSPE_Tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Collect Final Extract Centrifuge2->Final_Extract Cleaned Extract GCMS 11. Analyze by GC-MS/MS Final_Extract->GCMS

Caption: Workflow of the QuEChERS method for organophosphate analysis.

Alternative Methodologies

While the QuEChERS method is widely used due to its efficiency and effectiveness, other methods have also been developed and validated for the analysis of organophosphate residues.

Ethyl Acetate-Based Extraction

An alternative to acetonitrile-based extraction is the use of ethyl acetate. This method also involves solvent extraction followed by a cleanup step and instrumental analysis. A modified version of this method incorporates dispersive solid-phase extraction and large-volume injection for GC analysis.[7] This approach has been validated for a large number of pesticides and has shown acceptable recoveries and precision.[7]

Other Detection Techniques

Besides GC-MS/MS, other detection techniques are also employed for the analysis of organophosphates:

  • Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds, making it suitable for organophosphate analysis.[8][9]

  • Gas Chromatography with Flame Photometric Detector (GC-FPD): FPD is also selective for sulfur- and phosphorus-containing compounds.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more polar or thermally labile organophosphates, LC-MS/MS is often the preferred technique.[11][12]

The choice of the detection system depends on the specific organophosphates being analyzed, the required sensitivity, and the available instrumentation. Mass spectrometry-based methods (GC-MS, LC-MS/MS) offer the advantage of providing structural information, which aids in the confirmation of the analyte's identity.[10]

References

A Comparative Guide to Azinphos-ethyl Quantification: ELISA vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticides like Azinphos-ethyl is critical. This guide provides a detailed comparison of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective strengths and applications in pesticide analysis.

This comparison guide delves into the experimental protocols and performance data of both ELISA and GC-MS for the quantification of this compound, a widely used organophosphate insecticide. While ELISA offers a rapid and high-throughput screening solution, GC-MS provides a highly selective and confirmatory method. The choice between these techniques depends on the specific requirements of the analysis, including sample throughput, sensitivity, and the need for structural confirmation.

Performance Comparison

The following table summarizes the key performance parameters for ELISA and GC-MS in the quantification of this compound, based on available data. It is important to note that these values are representative and can vary depending on the specific assay kit, instrument, and matrix effects.

ParameterELISAGC-MS/MS
Limit of Detection (LOD) 0.05 - 0.08 ng/mL[1][2]2.14 ng/mL[3]
Limit of Quantification (LOQ) 0.10 - 0.32 ng/mL[1][2]6.42 ng/mL[3]
Working Range 0.10 - 2.54 ng/mL[1][2]Typically in the low ng/mL to µg/mL range
Precision (%RSD) < 15%[4]< 10%[5]
Accuracy/Recovery 74.7% - 124%[4]Typically 70-120%[3]
Specificity Can exhibit cross-reactivity with structurally similar compounds like Azinphos-methyl and phosmet.[1][2]High, based on mass fragmentation patterns.
Sample Throughput High (suitable for 96-well plate format)Lower (sequential sample injection)
Cost per Sample LowerHigher
Confirmation NoYes

Experimental Workflows

The selection of an analytical method is intrinsically linked to the experimental workflow. The following diagrams illustrate the typical procedures for ELISA and GC-MS analysis of this compound.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Sample Sample Collection (e.g., water, food) Extraction Extraction with Organic Solvent Sample->Extraction Dilution Dilution of Extract Extraction->Dilution Incubation Addition of Sample & HRP-Conjugate Dilution->Incubation Coating Antigen or Antibody Coating of Microplate Blocking Blocking Coating->Blocking Blocking->Incubation Washing1 Washing Incubation->Washing1 Substrate Substrate Addition Washing1->Substrate ColorDev Color Development Substrate->ColorDev Stopping Stopping Reaction ColorDev->Stopping Reading Plate Reading (Absorbance) Stopping->Reading

Figure 1: General workflow for ELISA-based quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_gcms GC-MS Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract Injection Injection into GC FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Figure 2: General workflow for GC-MS-based quantification of this compound.

Experimental Protocols

ELISA Protocol (Competitive Format)

This protocol is a generalized procedure and may require optimization for specific sample types and ELISA kits.

  • Coating: Microtiter plates are coated with an antibody specific to this compound and incubated overnight at 4°C.[4]

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.[4]

  • Washing: The washing step is repeated.

  • Sample and Conjugate Incubation: A known amount of this compound-enzyme conjugate is added to the wells along with the standards or samples. The plate is incubated for 1 hour at room temperature. During this step, the free this compound in the sample competes with the enzyme-conjugated this compound for binding to the coated antibody.

  • Washing: The washing step is repeated to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[6]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of this compound in the samples is inversely proportional to the color intensity and is determined by comparison with a standard curve.

GC-MS Protocol

This protocol outlines a general procedure for the analysis of this compound using GC-MS, often incorporating the QuEChERS sample preparation method for complex matrices.

  • Sample Preparation (QuEChERS):

    • A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube.[7]

    • Acetonitrile is added as the extraction solvent, followed by the addition of salting-out agents (e.g., magnesium sulfate, sodium chloride).[7]

    • The tube is shaken vigorously and then centrifuged.

    • An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a mixture of primary secondary amine (PSA) sorbent for cleanup (d-SPE).[8]

    • The tube is vortexed and centrifuged. The final supernatant is collected for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: 1 µL of the final extract is injected into the GC system.[7]

    • Gas Chromatograph (GC) Conditions:

      • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C, ramped to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 300°C at 8°C/min, with a final hold.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. For this compound, characteristic ions such as m/z 160, 132, and 77 are often monitored.[7]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Conclusion

Both ELISA and GC-MS are powerful techniques for the quantification of this compound. ELISA serves as an excellent high-throughput screening tool due to its speed, cost-effectiveness, and ease of use. However, its susceptibility to cross-reactivity necessitates confirmation of positive results by a more selective method.[9][10] GC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high selectivity and is considered a confirmatory method.[11] While GC-MS has a lower sample throughput and higher operational cost, its ability to provide structural information makes it indispensable for regulatory compliance and in-depth research. The choice of method should be guided by the specific analytical needs, balancing the trade-offs between speed, cost, and the level of confidence required in the results.

References

A Comparative Analysis of the Aquatic Invertebrate Toxicity of Azinphos-ethyl and Azinphos-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-ethyl and Azinphos-methyl are broad-spectrum organophosphate insecticides that have seen widespread use in agriculture. Their similar chemical structures result in a shared mode of action, primarily the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity in target and non-target organisms alike. This guide provides a comparative overview of their toxicity to aquatic invertebrates, supported by experimental data, detailed methodologies, and a visualization of their common toxic pathway.

Quantitative Toxicity Data

The following table summarizes the acute toxicity of this compound and Azinphos-methyl to various aquatic invertebrate species. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50) over a specified time period. A lower value indicates higher toxicity.

ChemicalSpeciesEndpoint (Duration)Concentration (µg/L)Reference(s)
This compoundDaphnia magna48-h EC500.2[1]
Azinphos-methylDaphnia magna48-h EC50Similar to this compound[2]
Azinphos-methylFreshwater Crustaceans (various)48 to 96-h LC500.1 - 7.5[2]
Azinphos-methylGammarus lacustris96-h LC50<100[3]
Azinphos-methylFreshwater Insects (various)48 to 96-h LC500.37 - 88[2]

Note: While a direct side-by-side comparison in the same study under identical conditions is limited in the available literature, the data indicates that both compounds are highly toxic to aquatic invertebrates, with effective concentrations in the low microgram per liter range. It is generally reported that the aquatic toxicity of this compound is similar to that of Azinphos-methyl[2].

Experimental Protocols

The toxicity data presented above are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results.

Acute Immobilisation Test with Daphnia sp. (OECD Guideline 202)

This test is designed to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia population (EC50) over a 48-hour period[4][5][6][7][8].

  • Test Organisms: Young daphnids, less than 24 hours old, are used for the test[5][6][7].

  • Test Conditions: The test is conducted in a defined medium under controlled temperature (e.g., 20±1 °C) and light conditions (e.g., 16-hour light/8-hour dark cycle)[4].

  • Procedure:

    • A range of at least five concentrations of the test substance is prepared.

    • Groups of daphnids (e.g., 20 individuals, divided into four replicates of five) are exposed to each concentration and a control (without the test substance)[5].

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[4][6].

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods[8].

Sediment-Water Chironomid Toxicity Test Using Spiked Sediment (OECD Guideline 218)

This test evaluates the effects of sediment-bound chemicals on the survival and development of chironomid larvae[9][10][11][12][13].

  • Test Organisms: First-instar larvae of Chironomus sp. are used.

  • Test System: The test is conducted in vessels containing a sediment layer spiked with the test substance and an overlying water layer.

  • Procedure:

    • A range of concentrations of the test substance is incorporated into the sediment.

    • First-instar chironomid larvae are introduced into the test vessels.

    • The test duration is typically 28 days, during which the emergence of adult midges is monitored daily.

  • Endpoints: The primary endpoints are the total number of fully emerged midges and the development rate. Larval survival and weight can also be assessed[9][11].

  • Data Analysis: The data are used to determine the concentration that causes a 50% reduction in emergence (EC50) and the No-Observed-Effect Concentration (NOEC).

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Azinphos-methyl exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of invertebrates[1][14]. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Azinphos ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Excess_ACh Excess ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates Continuous_Stimulation Continuous Stimulation AChR->Continuous_Stimulation Leads to Azinphos This compound or Azinphos-methyl Azinphos->AChE Inhibits Excess_ACh->AChR Continuously binds to Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity Results in

Caption: Mechanism of acetylcholinesterase inhibition by Azinphos compounds.

The inhibition of AChE by Azinphos compounds leads to an accumulation of acetylcholine in the synapse. This results in the continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, death of the invertebrate.

Experimental Workflow

The general workflow for assessing the acute toxicity of Azinphos compounds to aquatic invertebrates is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Culture Culture of Test Organisms (e.g., Daphnia magna) Exposure_Vessels Introduction of Organisms to Test Vessels Culture->Exposure_Vessels Stock_Solution Preparation of Azinphos Stock Solution Test_Concentrations Serial Dilution to Test Concentrations Test_Concentrations->Exposure_Vessels Incubation Incubation under Controlled Conditions (48 hours) Exposure_Vessels->Incubation Observation Observation of Immobilization (at 24h and 48h) Incubation->Observation Data_Analysis Statistical Analysis (Probit, Logit, etc.) Observation->Data_Analysis EC50_Determination Determination of EC50 and Confidence Intervals Data_Analysis->EC50_Determination

Caption: Generalized workflow for an acute aquatic invertebrate toxicity test.

This workflow ensures a systematic and reproducible approach to determining the toxic effects of chemical substances on aquatic life.

References

Performance Showdown: A Comparative Guide to SPE Sorbents for Azinphos-ethyl Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of pesticide residues, the effective cleanup of samples is a critical step to ensure accurate and reliable results. Azinphos-ethyl, an organophosphorus insecticide, often requires a robust sample preparation method to remove matrix interferences prior to chromatographic analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with the choice of sorbent playing a pivotal role in the efficiency of the cleanup process. This guide provides a comparative overview of different SPE sorbents for the cleanup of this compound and other organophosphorus pesticides, supported by available experimental data.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is crucial for achieving high recovery rates of the target analyte while effectively removing interfering compounds from the sample matrix. The following table summarizes the performance of various SPE sorbents for the cleanup of organophosphorus pesticides, including data that can serve as a proxy for this compound, from different matrices.

SPE SorbentAnalyte(s)MatrixAverage Recovery (%)Key Findings
C18 Organophosphorus PesticidesVegetables71.0 - 97.3%[1]Good recoveries for a range of organophosphorus pesticides. However, very polar pesticides may show lower recoveries.[1]
Florisil Organochlorine PesticidesFoodsNot specifiedAn effective alternative to silica for isolating polar compounds from nonpolar matrices, especially with viscous samples.[2]
PSA (Primary Secondary Amine) 86 PesticidesOat Flour ExtractsSatisfactoryParticularly effective in retaining fatty acids from extracts, leading to improved identification of pesticides.[3]
Z-Sep (Zirconium-based sorbent) 98 Analytes (including pesticides)Spinach, Orange, Avocado, Salmon, Bovine LiverNot specifiedDemonstrated the best cleanup capacity by significantly reducing matrix components.[4]
SAX/NH2 (Strong Anion Exchange/Aminopropyl) Organophosphorus PesticidesVegetables77.0 - 88.0%Showed good recoveries for several organophosphorus pesticides, but polar compounds were strongly retained, leading to lower recoveries.[1]

Note: Direct comparative studies for this compound across all listed sorbents were not available. The data for organophosphorus pesticides is presented as a reasonable surrogate.

Experimental Protocols: A General Approach

The following is a generalized experimental protocol for the SPE cleanup of pesticide residues from a sample matrix, based on common laboratory practices.

1. Sample Preparation:

  • Homogenize the sample (e.g., fruit, vegetable, soil).

  • Extract the analytes using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).

  • Centrifuge the extract to separate the solid matrix components.

  • Collect the supernatant for the SPE cleanup.

2. SPE Cartridge Conditioning:

  • Sequentially pass conditioning solvents through the SPE cartridge to activate the sorbent. A typical sequence for a reversed-phase sorbent like C18 would be:

    • Methanol

    • Deionized Water

3. Sample Loading:

  • Load the sample extract (supernatant) onto the conditioned SPE cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove co-extracted interferences that are not strongly retained by the sorbent. The choice of washing solvent depends on the sorbent and the nature of the interferences.

5. Elution:

  • Elute the target analyte(s) from the sorbent using a strong organic solvent.

  • Collect the eluate for subsequent analysis.

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for injection into the analytical instrument (e.g., GC-MS or LC-MS).

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical SPE cleanup workflow for pesticide analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Conditioning Cartridge Conditioning Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Conditioning->Loading Evaporation Evaporation Washing Washing Loading->Washing Elution Elution Washing->Elution Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis (GC/LC-MS) Reconstitution->Analysis

References

Degradation Kinetics of Azinphos-ethyl vs. Parathion in Soil Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation kinetics of two organophosphorus insecticides, Azinphos-ethyl and Parathion, in soil environments. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.

Comparative Degradation Kinetics Data

The persistence of this compound and Parathion in soil is a critical factor in their environmental fate and potential for non-target organism exposure. The degradation of these compounds is influenced by a multitude of factors including soil type, temperature, moisture, pH, and microbial activity. The following table summarizes key quantitative data on their degradation half-lives under various reported conditions.

PesticideSoil ConditionHalf-life (t½) in DaysKey Influencing Factors
This compound Aerobic50 (typical)[1]Microbial degradation is a key factor.[2]
Non-sterile soil (aerobic)21[2]Biological activity significantly enhances degradation.[2]
Sterile soil355[2]Highlights the importance of microbial breakdown.[2]
Anaerobic68[2]Slower degradation in the absence of oxygen.[2]
Parathion (Methyl Parathion) Aerobic (non-flooded soils)64 (average)[3]Microbial metabolism is the major means of detoxification.[4]
Anaerobic (flooded soils)7 (average)[3]Rapid degradation under anaerobic, flooded conditions.
Sandy Loam20.8 (photodegradation)[4]Photolysis contributes to degradation on the soil surface.[4]
Clay Loam15.6 (photodegradation)[4]Soil properties influence the rate of photodecomposition.[4]
Acid Sulfate Soil8.3[5]Organic matter content and biological action are significant.[5]
Lateritic Soil25.3[5]Slower degradation in soils with low organic matter.[5]

Factors Influencing Degradation

Several environmental and soil-specific factors govern the degradation kinetics of both this compound and Parathion:

  • Microbial Activity: This is a primary driver for the degradation of both pesticides.[2][4][6] The presence of adapted microorganisms capable of utilizing these compounds as a carbon or phosphorus source significantly accelerates their breakdown.

  • Soil Type and Organic Matter: Soils with higher organic matter content tend to exhibit faster degradation rates for Parathion, likely due to increased microbial populations and activity.[5] Organic matter can also influence the adsorption of these pesticides, affecting their bioavailability for degradation.[7]

  • Temperature: Higher temperatures generally increase the rate of chemical and microbial degradation.[7][8] For instance, the degradation of Azinphos-methyl (a close analogue of this compound) and methyl parathion was observed to be significantly faster at 40°C compared to 0°C.[8]

  • pH: Soil pH can affect both chemical hydrolysis and microbial activity. Parathion is more rapidly hydrolyzed under alkaline conditions.[4]

  • Moisture and Aeration: Soil moisture content and oxygen availability are critical. Parathion degrades much more rapidly in anaerobic (flooded) conditions compared to aerobic conditions.[3] Conversely, this compound shows a longer half-life under anaerobic conditions.[2]

  • Photodegradation: Exposure to sunlight can contribute to the breakdown of these pesticides, particularly on the soil surface.[2][4]

Experimental Protocols

The study of pesticide degradation kinetics in soil typically involves a standardized laboratory incubation experiment. The following is a generalized methodology based on common practices cited in the literature.

Objective: To determine the rate of degradation and half-life of a pesticide in a specific soil under controlled laboratory conditions.

Materials:

  • Test pesticide (this compound or Parathion)

  • Analytical standards of the pesticide and its potential metabolites

  • Representative soil sample, sieved (<2mm)

  • Incubation vessels (e.g., glass flasks or jars)

  • Constant temperature incubator

  • Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with appropriate detectors)

  • Solvents for extraction

  • Apparatus for controlling soil moisture and aeration (if applicable)

Procedure:

  • Soil Characterization: The soil is thoroughly characterized for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • Pesticide Application: A known concentration of the pesticide, typically dissolved in a suitable solvent, is applied to the soil. The solvent is allowed to evaporate, leaving the pesticide uniformly distributed. The application rate is often chosen to be representative of typical agricultural use.

  • Incubation: The treated soil samples are placed in incubation vessels. Soil moisture is adjusted to a specific level (e.g., 50-60% of water holding capacity) and maintained throughout the experiment. The vessels are then placed in an incubator at a constant temperature (e.g., 20-25°C). For anaerobic studies, the soil is flooded with water, and the headspace may be purged with an inert gas like nitrogen.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), replicate soil samples are removed from the incubator for analysis.

  • Extraction: The pesticide and its metabolites are extracted from the soil samples using an appropriate organic solvent. This may involve techniques such as sonication or Soxhlet extraction.

  • Analysis: The concentration of the parent pesticide and its degradation products in the extracts is quantified using chromatographic techniques like GC or HPLC.

  • Data Analysis: The concentration of the pesticide remaining at each time point is plotted against time. Degradation kinetics are then determined by fitting the data to a suitable model, most commonly a first-order decay model, to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a soil degradation study.

experimental_workflow soil_collection Soil Collection & Sieving characterization Soil Characterization soil_collection->characterization fortification Pesticide Fortification characterization->fortification incubation Incubation (Controlled Temp/Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chromatographic Analysis (GC/HPLC) extraction->analysis data_analysis Data Analysis & Kinetics Modeling analysis->data_analysis results Half-life (t½) Determination data_analysis->results

Caption: Generalized workflow for a laboratory-based pesticide soil degradation kinetics study.

References

Detecting Azinphos-ethyl in Human Biological Fluids: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of Azinphos-ethyl, an organophosphate insecticide, in human biological fluids such as plasma, blood, and urine. The selection of an appropriate analytical method is critical for accurate toxicological assessment, clinical diagnosis, and forensic investigations. This document outlines the performance characteristics and experimental protocols of various techniques, with a focus on providing the data necessary for informed decision-making.

Comparison of Method Validation Parameters

The following table summarizes the key performance parameters of different analytical methods for the detection of this compound and its close analog, Azinphos-methyl, in human biological fluids. This data facilitates a direct comparison of the sensitivity, accuracy, and precision of each technique.

Analytical MethodMatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (%RSD)Accuracy (%Er)
Gas-Liquid Chromatography (GLC)[1]Human PlasmaThis compound0.005 ppm (5 ng/mL)--96 - 98--
Gas Chromatography-Mass Spectrometry (GC-MS)Whole BloodAzinphos-methyl1.00 - 10.0 µg/L3.00 - 30.0 µg/L≥ 0.996> 65.6< 9.4-11.0 to 7.8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UrineOrganophosphate Metabolites0.0201 - 0.0697 ng/mL0.0609 - 0.2112 ng/mL-93 - 1020.62 - 11.33-
High-Performance Liquid Chromatography (HPLC)PlasmaVarious Pesticides1.4 - 2.3 µg/L--59 - 80≤ 6-

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. This section provides an overview of the experimental protocols for sample preparation and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is a common method for extracting pesticides from blood samples.

Materials:

  • Whole blood sample (500 µL)

  • Toluene

  • Chloroform

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 500 µL of whole blood, add the internal standard.

  • Add 2 mL of a toluene:chloroform mixture (4:1, v/v).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Gas-Liquid Chromatography

This protocol describes the cleanup of plasma samples for the analysis of this compound.[1]

Materials:

  • Human plasma sample

  • Benzene or Hexane

  • Florisil

  • Sodium sulfate

  • Acetonitrile

  • Mini-column

Procedure:

  • Extract the plasma sample with benzene or hexane.

  • Prepare a mini-column packed with Florisil and a top layer of sodium sulfate.

  • Apply the extract to the conditioned mini-column.

  • Elute this compound from the column using a solution of 10% acetonitrile in benzene.

  • Collect the eluate and concentrate it to an appropriate volume for GLC analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices. While a specific protocol for this compound in human biological fluids was not detailed in the search results, a general workflow is presented below.

Materials:

  • Biological fluid sample (e.g., serum, urine)

  • Acetonitrile (with or without acid)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl) or other salts

  • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Place a measured amount of the biological sample into a centrifuge tube.

    • Add acetonitrile and shake vigorously.

    • Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.

    • Vortex and centrifuge to separate the acetonitrile layer.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent material (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Visualizing the Workflow

Diagrams provide a clear visual representation of the experimental processes.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample (500 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Toluene:Chloroform (4:1) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Extraction Extract with Benzene/Hexane Sample->Extraction Apply_Extract Apply Extract to Column Extraction->Apply_Extract Column_Prep Prepare Florisil Mini-Column Column_Prep->Apply_Extract Elution Elute with 10% ACN in Benzene Apply_Extract->Elution Concentrate Concentrate Eluate Elution->Concentrate GLC GLC Analysis Concentrate->GLC QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Biological Fluid Sample Add_ACN Add Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Transfer_Extract Transfer Supernatant Vortex_Centrifuge1->Transfer_Extract Add_dSPE Add d-SPE Sorbent Transfer_Extract->Add_dSPE Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Analysis GC-MS or LC-MS/MS Analysis Vortex_Centrifuge2->Analysis

References

A Comparative Analysis of Azinphos-ethyl and Newer Generation Insecticides: Efficacy, Mode of Action, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of insect pest management has undergone a significant transformation over the past few decades. The once widely used organophosphate insecticide, Azinphos-ethyl, has been largely supplanted by newer generation insecticides that offer greater target specificity and improved safety profiles. This guide provides a detailed comparison of the efficacy, mode of action, and toxicological profiles of this compound and several classes of modern insecticides, supported by available experimental data.

General Properties and Mode of Action

This compound is a non-systemic organophosphate insecticide that acts as a potent acetylcholinesterase (AChE) inhibitor.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, hyperexcitation, and ultimately, the death of the insect.[1] Newer generation insecticides, in contrast, target a wider array of molecular sites, often with greater specificity to insects over non-target organisms.

Table 1: General Properties of this compound and Newer Generation Insecticides

FeatureThis compoundNeonicotinoids (e.g., Imidacloprid, Thiamethoxam)Diamides (e.g., Cyantraniliprole)Spinosyns (e.g., Spinosad)
Chemical Class OrganophosphateNeonicotinoidAnthranilic DiamideSpinosyn
Mode of Action Acetylcholinesterase (AChE) inhibitor[1]Nicotinic acetylcholine receptor (nAChR) agonistRyanodine receptor modulator[2]Nicotinic acetylcholine receptor (nAChR) allosteric activator
Systemicity Non-systemicSystemicSystemicPrimarily contact and ingestion
Primary Action Contact and stomachIngestion and contactIngestionIngestion and contact

Comparative Efficacy

Direct comparative efficacy data from single studies encompassing this compound and a wide range of newer insecticides are limited due to the phased-out use of this compound in many regions. However, by synthesizing data from various studies, a general comparison can be made. It is crucial to note that the lethal concentration (LC50) values can vary significantly based on the target pest species, life stage, and the specific bioassay method used.

Table 2: Comparative Efficacy (LC50) of Azinphos-methyl and Newer Insecticides Against Key Pests*

InsecticidePest SpeciesLife StageLC50 (ppm or mg/L)Exposure Time (h)Reference
Azinphos-methyl *Cydia pomonellaNeonate larvae~0.1-1.0 (field populations)-[3]
Imidacloprid Bemisia tabaciAdults6.624[4]
Imidacloprid Aphis glycinesNymphs4.4424[5][6]
Thiamethoxam Bemisia tabaciAdults12.2824[7]
Thiamethoxam Aphis glycinesNymphs7.04924[5][6]
Cyantraniliprole Spodoptera littoralis2nd instar larvae--[2]
Spinosad Plutella xylostella2nd instar larvae0.34372[8]
Spinosad Plutella xylostella3rd instar larvae0.34372[8]

*Data for Azinphos-methyl, a closely related organophosphate, is used as a proxy due to the scarcity of recent data on this compound.

Studies have shown that neonicotinoids like imidacloprid and acetamiprid are highly effective against sucking pests like aphids and whiteflies, often outperforming older organophosphates.[9][10] For instance, against the whitefly Bemisia tabaci, imidacloprid exhibited a lower LC50 value compared to other tested modern insecticides, indicating higher toxicity to this pest.[4] Diamides, such as cyantraniliprole, have demonstrated excellent efficacy against lepidopteran pests.[2] Spinosyns, like spinosad, are also highly effective against a broad range of pests, including the diamondback moth, Plutella xylostella.[8]

Toxicological Profile

A critical point of differentiation between this compound and newer insecticides is their toxicological profile, particularly concerning non-target organisms.

Table 3: Comparative Toxicity Profile

AspectThis compoundNeonicotinoidsDiamidesSpinosyns
Mammalian Toxicity HighLow to moderateLowLow
Avian Toxicity HighModerate to highLowLow
Aquatic Toxicity HighModerate to highLow to moderateModerate
Bee Toxicity ModerateHigh (systemic use is a major concern)LowLow to moderate

This compound is known for its high acute toxicity to mammals, birds, and aquatic organisms.[1] Newer insecticides generally exhibit a more favorable safety profile. For example, diamides have shown low toxicity to non-target organisms. While neonicotinoids have low mammalian toxicity, concerns have been raised about their impact on pollinators, particularly bees. Spinosyns, being derived from a soil bacterium, are often considered more environmentally benign.

Experimental Protocols

The determination of insecticide efficacy, typically expressed as the LC50 value, is conducted through standardized bioassays. Below is a generalized protocol for a leaf-dip bioassay commonly used for assessing the toxicity of insecticides to foliage-feeding insects.

Experimental Protocol: Leaf-Dip Bioassay for LC50 Determination
  • Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations that are expected to cause between 10% and 90% mortality. A control solution (solvent only) is also prepared.

  • Leaf Preparation: Fresh, undamaged leaves from the host plant are collected.

  • Treatment Application: Individual leaves are dipped into each insecticide dilution (and the control solution) for a standardized duration (e.g., 10-30 seconds). The treated leaves are then allowed to air dry.

  • Insect Exposure: The dried, treated leaves are placed in individual ventilated containers (e.g., petri dishes). A known number of insects of a specific life stage (e.g., 10-20 larvae) are introduced into each container.

  • Incubation: The containers are maintained under the same controlled conditions as the insect rearing.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

Insecticide Mode of Action cluster_Azinphos This compound (Organophosphate) cluster_Diamide Diamides (e.g., Cyantraniliprole) A_AChE Acetylcholinesterase (AChE) A_ACh Acetylcholine (ACh) A_AChE->A_ACh Breaks down A_Receptor Postsynaptic Receptor A_ACh->A_Receptor Binds A_Signal Continuous Nerve Stimulation A_Receptor->A_Signal Azinphos_node This compound Azinphos_node->A_AChE Inhibits D_RyR Ryanodine Receptor (RyR) D_Ca Calcium (Ca2+) Stores D_RyR->D_Ca Opens channel D_Muscle Muscle Cell D_Ca->D_Muscle Uncontrolled Ca2+ release D_Paralysis Muscle Paralysis & Death D_Muscle->D_Paralysis Diamide_node Diamide Diamide_node->D_RyR Activates

Caption: Contrasting modes of action of this compound and Diamide insecticides.

Experimental Workflow

Insecticide Bioassay Workflow A Insect Rearing (Controlled Environment) D Expose Insects to Treated Material A->D B Prepare Insecticide Serial Dilutions C Treat Host Plant Material (e.g., Leaf Dip) B->C C->D E Incubate Under Controlled Conditions D->E F Record Mortality at Time Intervals E->F G Data Analysis (Probit Analysis) F->G H Determine LC50 Value G->H

Caption: General workflow for an insecticide bioassay to determine LC50.

Conclusion

The transition from broad-spectrum organophosphates like this compound to more target-specific, newer generation insecticides represents a significant advancement in pest management. While this compound is a potent insecticide, its high toxicity to non-target organisms and the development of insect resistance have necessitated its replacement. Newer insecticides, such as neonicotinoids, diamides, and spinosyns, offer effective control of a wide range of pests with generally improved safety profiles. However, the potential for resistance development and concerns about the environmental impact of some newer classes, like the effects of neonicotinoids on pollinators, underscore the importance of integrated pest management (IPM) strategies. Continuous research and monitoring are essential for the sustainable use of these valuable tools in agriculture and public health.

References

Comparative Guide to the Validation of Analytical Methods for Azinphos-ethyl Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the determination of Azinphos-ethyl metabolites in urine, tailored for researchers, scientists, and drug development professionals. This compound, an organophosphate insecticide, is metabolized in the body into several dialkyl phosphates (DAPs), which are excreted in urine. The primary diethyl phosphate metabolites of this compound are diethyl phosphate (DEP), diethyl thiophosphate (DETP), and diethyl dithiophosphate (DEDTP). Monitoring these metabolites is a key biomarker for assessing human exposure to this pesticide.

This document focuses on the two most prominent analytical techniques for the quantification of these metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of different sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), are also discussed.

Quantitative Method Performance

The following table summarizes the validation parameters for different analytical methods applied to the analysis of this compound metabolites in urine. The data presented is a synthesis from multiple validated studies to provide a comparative overview.

MethodAnalyteLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
UFLC-MS/MS with LLE DEP0.1 - 200>0.990.02010.060993 - 1020.62 - 5.46
DETP0.1 - 200>0.990.03230.097993 - 1020.62 - 5.46
DEDTP0.1 - 200>0.990.06970.211293 - 1020.62 - 5.46
GC-MS/MS with LLE & Derivatization DEP0.5 - 15>0.99<0.1~0.5~90.5<8.1
DETP0.5 - 15>0.99<0.1~0.5~90.5<8.1
DEDTP0.5 - 15>0.99<0.1~0.5~90.5<8.1
GC/MS-MS with Lyophilization & Derivatization DEPNot specifiedNot specified0.1Not specifiedNot specified4 - 14
DETPNot specifiedNot specified0.04Not specifiedNot specified4 - 14
DEDTPNot specifiedNot specified0.02Not specifiedNot specified4 - 14

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine involves sample collection, preparation, extraction, and instrumental analysis. The following diagram illustrates a typical experimental workflow.

This compound Metabolite Analysis Workflow urine_sample Urine Sample Collection hydrolysis Enzymatic or Acid Hydrolysis (optional, for conjugated metabolites) urine_sample->hydrolysis extraction_method Sample Extraction hydrolysis->extraction_method lle Liquid-Liquid Extraction (LLE) extraction_method->lle Method A spe Solid-Phase Extraction (SPE) extraction_method->spe Method B quechers QuEChERS extraction_method->quechers Method C extract_concentration Extract Concentration lle->extract_concentration spe->extract_concentration quechers->extract_concentration analysis_method Instrumental Analysis extract_concentration->analysis_method gc_ms GC-MS(/MS) (with Derivatization) analysis_method->gc_ms Gas Phase lc_ms LC-MS/MS analysis_method->lc_ms Liquid Phase data_analysis Data Analysis and Quantification gc_ms->data_analysis lc_ms->data_analysis

Caption: Experimental workflow for this compound metabolite analysis.

Experimental Protocols

UFLC-MS/MS with Liquid-Liquid Extraction (LLE)

This method offers high recovery and sensitivity for the analysis of DAP metabolites.[1][2]

  • Sample Preparation and Extraction:

    • To 200 µL of urine sample in a 2 mL Eppendorf tube, add 100 µL of an internal standard solution.

    • Add 800 µL of cold ethyl acetate.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS).[1][2]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of 10 mM ammonium formate in water (A) and acetonitrile (B).[2]

    • Flow Rate: 500 µL/min.[2]

    • Injection Volume: 20 µL.[2]

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

GC-MS/MS with Liquid-Liquid Extraction and Derivatization

This is a robust and widely used method for the determination of DAP metabolites.[3]

  • Sample Preparation, Hydrolysis, and Extraction:

    • To 1 mL of urine, add internal standards and 1 mL of concentrated HCl.

    • Incubate at 90°C for 45 minutes for acid hydrolysis of any conjugated metabolites.[3]

    • After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate to dryness.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3]

    • Incubate at a specified temperature and time to convert the polar metabolites into more volatile derivatives suitable for GC analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Comparative Sample Preparation Techniques

Several sample preparation techniques have been evaluated for the extraction of DAP metabolites from urine.

  • Liquid-Liquid Extraction (LLE): As detailed above, LLE with ethyl acetate has shown high recovery rates (93-112%) and is a simple and effective method.[2]

  • Solid-Phase Extraction (SPE): SPE with cartridges like Oasis HLB can also be employed. This method involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for urine. It involves an extraction with acetonitrile followed by a salting-out step. However, for DAP metabolites, QuEChERS has been reported to have lower recovery rates (25.86% to 45.21%) compared to LLE.[2]

References

Comparative Analysis of Azinphos-ethyl and Fenthion on Avian Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative inhibitory effects of two potent organophosphate insecticides on avian acetylcholinesterase. This document synthesizes available data, outlines experimental methodologies, and provides key visualizations to support further research.

Quantitative Data on Acetylcholinesterase Inhibition

The following table summarizes the available data on the effects of Azinphos-ethyl and Fenthion on avian acetylcholinesterase. It is important to note the absence of directly comparable in vitro inhibition data, a crucial gap in the current body of research.

ParameterThis compoundFenthionSpeciesTissue/Enzyme SourceReference
In Vitro IC50 Data not availableData not available-Avian Brain Acetylcholinesterase-
In Vivo Inhibition Data not availableUp to 83% inhibitionRed-billed Quelea (Quelea quelea)Blood Acetylcholinesterase[3]
In Vivo Inhibition Data not availableUp to 87% inhibitionRed-billed Quelea (Quelea quelea)Blood Butyrylcholinesterase[3]
Lethal Dose (LD50) Highly toxic to birds (specific LD50 values vary by species)Moderately to highly toxic to birds (specific LD50 values vary by species)Various avian species-[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound and Fenthion are organothiophosphate insecticides.[4][5] Their primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, these organophosphates lead to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause a range of neurotoxic effects, including tremors, convulsions, and ultimately, death due to respiratory failure.[2]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Nerve Impulse Propagation Nerve Impulse Propagation Receptor->Nerve Impulse Propagation OP This compound / Fenthion OP->AChE Irreversibly Binds ACh Accumulation ACh Accumulation Inhibited_AChE->ACh Accumulation Continuous Stimulation Continuous Stimulation ACh Accumulation->Continuous Stimulation Neurotoxicity Neurotoxicity Continuous Stimulation->Neurotoxicity

Figure 1: Signaling pathway of acetylcholinesterase inhibition by organophosphates.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro inhibition of avian acetylcholinesterase, based on commonly used methodologies such as the Ellman method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or Fenthion) on acetylcholinesterase activity from an avian brain homogenate.

Materials:

  • Avian brain tissue

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Fenthion) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Microplate reader

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Preparation:

    • Excise avian brain tissue and place it in ice-cold phosphate buffer.

    • Homogenize the tissue and then centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the acetylcholinesterase and store it on ice. Determine the protein concentration of the supernatant.

  • Assay Preparation:

    • Prepare a series of dilutions of the test compounds (this compound and Fenthion) in phosphate buffer.

    • In a 96-well microplate, add the brain homogenate (enzyme source) to each well.

    • Add the different concentrations of the test compounds to the respective wells. Include control wells with no inhibitor.

  • Inhibition and Reaction:

    • Pre-incubate the enzyme with the test compounds for a specific period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding DTNB and then the substrate (ATCI) to all wells.

  • Data Collection:

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5-10 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Avian Brain Tissue Collection B Homogenization in Buffer A->B C Centrifugation B->C D Supernatant (AChE) Collection C->D F Add AChE and Test Compound to Microplate D->F E Prepare Test Compound Dilutions (this compound / Fenthion) E->F G Pre-incubation F->G H Add DTNB and ATCI (Substrate) G->H I Measure Absorbance at 412 nm H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Figure 2: Generalized workflow for in vitro avian acetylcholinesterase inhibition assay.

Conclusion

Both this compound and Fenthion are established as potent inhibitors of avian acetylcholinesterase, posing a significant toxicological risk to bird populations. However, a critical knowledge gap exists regarding their direct comparative in vitro potency (IC50 values) in avian species. The available in vivo data for Fenthion demonstrates substantial inhibition of both acetylcholinesterase and butyrylcholinesterase in avian blood. Further research employing standardized in vitro assays, as outlined in this guide, is essential to generate the quantitative data needed for a more precise comparative risk assessment and to support the development of safer alternatives. This will provide invaluable information for ecotoxicological studies and regulatory decisions concerning these and other organophosphate compounds.

References

Safety Operating Guide

Proper Disposal of Azinphos-ethyl in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Azinphos-ethyl, a highly toxic organophosphate insecticide. Adherence to these procedures is critical to ensure the safety of laboratory staff and to prevent environmental contamination. This compound is classified as a highly hazardous substance and must be managed with extreme caution.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before handling this compound in any form (pure substance, solutions, or contaminated materials), the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) are required. Double gloving is recommended.

  • Eye Protection: Chemical splash goggles and a face shield must be worn.

  • Lab Coat: A buttoned lab coat, preferably chemical-resistant, is necessary.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the absence of a fume hood, a properly fitted respirator with an organic vapor cartridge is required.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels. For large spills, contact your institution's environmental health and safety (EHS) office immediately.

  • Exposure: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

This compound can be chemically deactivated through alkaline hydrolysis. This process breaks down the toxic organophosphate ester into less toxic components. The following protocol is based on the known reactivity of organophosphates and data from the closely related compound, Azinphos-methyl.

Materials:

  • Sodium hydroxide (NaOH) pellets or a concentrated solution.

  • Ethanol (optional, to improve solubility).

  • Two appropriately sized, labeled, and sealable waste containers (one for the hydrolysis reaction, one for the final neutralized waste).

  • pH indicator strips or a pH meter.

  • Stir plate and stir bar.

Procedure:

  • Prepare the Alkaline Solution: In a designated chemical fume hood, prepare a 1 M sodium hydroxide solution. For every 1 part of this compound waste (by volume), you will need approximately 10 parts of the 1 M NaOH solution. To enhance the hydrolysis of this compound, a 50% ethanol solution can be used as the solvent for the sodium hydroxide.

  • Chemical Deactivation:

    • Carefully add the this compound waste to the stirred alkaline solution in the reaction waste container.

    • Loosely cap the container to avoid pressure buildup.

    • Allow the reaction to proceed for at least 24 hours at room temperature with continuous stirring. This duration is recommended to ensure complete degradation.

  • Verification of Degradation (Optional but Recommended):

    • If your laboratory has the capability, analyze a small, neutralized sample of the reaction mixture using an appropriate analytical method (e.g., GC-MS or HPLC) to confirm the absence of this compound.

  • Neutralization:

    • After the 24-hour degradation period, slowly and carefully neutralize the alkaline waste solution by adding a suitable acid (e.g., 1 M hydrochloric acid) while stirring.

    • Monitor the pH using pH strips or a pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the solution must be disposed of as hazardous waste.

    • Transfer the neutralized solution to a new, properly labeled hazardous waste container. The label should include "Hydrolyzed this compound waste" and the names of the final components.

    • Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.

Quantitative Data on Organophosphate Hydrolysis

The following table presents data on the hydrolysis of Azinphos-methyl, a closely related organophosphate, at various pH levels and temperatures. This information provides a scientific basis for the effectiveness of alkaline hydrolysis.[1][2]

CompoundpHTemperature (°C)Half-life (hours)Rate Constant (hr⁻¹)
Azinphos-methyl42746.511.49 x 10⁻²
Azinphos-methyl72760.261.15 x 10⁻²
Azinphos-methyl92745.001.54 x 10⁻²
Azinphos-methyl112742.261.64 x 10⁻²
Azinphos-methyl111591.187.6 x 10⁻³
Azinphos-methyl1137105.006.6 x 10⁻³

Data for Azinphos-methyl is provided as a reference due to its structural similarity to this compound.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AzinphosEthylDisposal cluster_prep Preparation cluster_deactivation Chemical Deactivation cluster_final_disposal Final Disposal PPE Don Appropriate PPE Prepare_NaOH Prepare 1M NaOH Solution PPE->Prepare_NaOH In Fume Hood Add_Waste Add this compound Waste to NaOH Prepare_NaOH->Add_Waste React Stir for 24 hours Add_Waste->React Neutralize Neutralize with Acid to pH 6-8 React->Neutralize After 24h Containerize Transfer to Labeled Hazardous Waste Container Neutralize->Containerize EHS_Disposal Dispose via EHS/Licensed Contractor Containerize->EHS_Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Azinphos-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

Azinphos-ethyl, a highly toxic organophosphate insecticide, demands rigorous safety protocols to mitigate the significant risks it poses to laboratory personnel.[1][2] This guide provides essential, immediate safety and logistical information, including comprehensive personal protective equipment (PPE) recommendations, and detailed operational and disposal plans to ensure the safe handling of this hazardous chemical in a research environment.

This compound is classified as fatal if swallowed or inhaled and toxic in contact with skin.[2][3] It is a cholinesterase inhibitor, and the effects of exposure may be delayed.[1][4][5] Symptoms of acute exposure can include sweating, pinpoint pupils, blurred vision, headache, dizziness, muscle spasms, seizures, and respiratory distress.[1][4][5] Therefore, strict adherence to safety procedures is paramount.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended protective equipment.

Protection Type Recommended Equipment Notes
Respiratory Protection - For emergency situations: A positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA.[4][5] - When dusts are generated: An air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister having an N100, R100, or P100 filter.[6] - A supplied-air respirator with a full facepiece should be available for emergencies and overexposure situations.[1]The choice of respirator depends on the concentration and quantity of this compound being handled.
Hand Protection - Impervious gloves such as neoprene coated gloves or rubber gloves.[1]The selection of suitable gloves depends on the material and varies by manufacturer.[7] Always check the manufacturer's recommendations for chemical resistance.
Eye Protection - Safety glasses with side-shields, chemical safety goggles, or a face shield (minimum 8 inches).[1]Prevents eye contact with the substance.[6]
Body Protection - A fully-encapsulating, chemical-resistant suit for emergency situations.[4][5] - Impervious clothing, including a latex rubber apron, rubber boots or overshoes, and a thick long-sleeved shirt/jacket and long pants.[1] - Contaminated work clothing should not be allowed out of the workplace.[8]Protective clothing should prevent repeated or prolonged skin contact.[1] Immediately change contaminated clothing.

Experimental Workflow and Safety Protocols

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow diagram outlines the key procedural steps, from preparation to disposal.

AzinphosEthylWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Well-ventilated, spill kit ready) prep_ppe->prep_setup handling_weigh Weighing/Measuring (in a designated area) prep_setup->handling_weigh Proceed when ready handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Equipment & Surfaces handling_exp->cleanup_decon Experiment complete emergency_spill Spill Response handling_exp->emergency_spill Spill Occurs emergency_exposure Exposure Response handling_exp->emergency_exposure Exposure Occurs cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disposal_waste Segregate & Label Hazardous Waste cleanup_ppe->disposal_waste Dispose of consumables disposal_container Store in Closed, Suitable Containers disposal_waste->disposal_container

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Work with this compound in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.[3]

Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Isolate the spill or leak area for at least 50 meters for liquids and 25 meters for solids.[4][5]

  • Emergency personnel should wear appropriate PPE, including a fully-encapsulating, chemical-resistant suit and a positive pressure SCBA.[4][5]

  • For small spills, absorb with sand or other noncombustible absorbent material and place into containers for later disposal.[4][5]

  • For small dry spills, use a clean shovel to place the material into a clean, dry container and cover it.[4][5]

  • For large spills, dike the area far ahead of the spill for later disposal.[4][5]

  • Avoid allowing the spilled material to enter drains.

Disposal:

  • Waste from residues must be disposed of in accordance with national and local regulations.

  • Do not dispose of with household garbage or allow the product to reach the sewage system.[7]

  • Leave chemicals in their original containers and do not mix with other waste.

  • Uncleaned containers should be handled in the same manner as the product itself.

  • The most favorable course of action is to use an alternative chemical product with less inherent propensity for harm. If that is not possible, any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier.[1]

Emergency First Aid:

  • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[4][8]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention.[4][7][8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。